Product packaging for Bis(2-hexyldecyl) adipate(Cat. No.:CAS No. 57533-90-1)

Bis(2-hexyldecyl) adipate

Cat. No.: B15466299
CAS No.: 57533-90-1
M. Wt: 595.0 g/mol
InChI Key: PPOZILIWLOFYOG-UHFFFAOYSA-N
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Description

Bis(2-hexyldecyl) adipate is a chemical compound with the molecular formula C38H74O4 and is identified as the diester of adipic acid and 2-hexyldecanol . As an adipate ester, it is structurally related to other compounds in its class, such as bis(2-ethylhexyl) adipate (DEHA), which are well-known for their primary function as plasticizers and intermediates in organic synthesis . Plasticizers are substances added to materials, most often plastics, to increase their flexibility, durability, and workability; common research and industrial applications for related adipate esters include their use in polyvinyl chloride (PVC), synthetic rubbers, and various coatings . The specific research value of this compound, in contrast to its shorter-chain analogues, may be linked to its higher molecular weight, which could influence its performance characteristics like migration resistance, volatility, and low-temperature flexibility in polymer matrices. The available scientific literature on this specific compound is limited, indicating a potential area for further investigation . Researchers may explore its mechanisms of action, such as its efficiency in reducing the glass transition temperature of rigid polymers or its role as a synthetic intermediate for more complex molecules. This product is intended for research and laboratory use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H74O4 B15466299 Bis(2-hexyldecyl) adipate CAS No. 57533-90-1

Properties

CAS No.

57533-90-1

Molecular Formula

C38H74O4

Molecular Weight

595.0 g/mol

IUPAC Name

bis(2-hexyldecyl) hexanedioate

InChI

InChI=1S/C38H74O4/c1-5-9-13-17-19-23-29-35(27-21-15-11-7-3)33-41-37(39)31-25-26-32-38(40)42-34-36(28-22-16-12-8-4)30-24-20-18-14-10-6-2/h35-36H,5-34H2,1-4H3

InChI Key

PPOZILIWLOFYOG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)COC(=O)CCCCC(=O)OCC(CCCCCC)CCCCCCCC

Origin of Product

United States

Foundational & Exploratory

Bis(2-hexyldecyl) Adipate: An Overview of a Cosmetic Emollient

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 57533-90-1

EINECS Number: 260-799-9

Abstract

Bis(2-hexyldecyl) adipate is a diester of adipic acid and 2-hexyldecanol. It functions primarily as an emollient in cosmetic and personal care products, contributing to skin softness and smoothness. Despite its commercial use, publicly available in-depth technical and scientific data on this compound is remarkably scarce. This guide synthesizes the limited information available from safety data sheets and regulatory inventories and highlights the significant data gaps in its physicochemical, toxicological, and environmental profiles.

Identification and Chemical Properties

Table 1: Physicochemical Properties of this compound

Property Value Reference
Physical State Data not available [1]
Color Data not available [1]
Odor Data not available [1]
Melting/Freezing Point Data not available [1]
Boiling Point Data not available [1]
Reactivity Data not available [1]

| Chemical Stability | Data not available |[1] |

Applications in Cosmetics

The primary and well-documented application of this compound is as an emollient in cosmetic formulations.[2][3][4] Emollients are ingredients that help to soften and smooth the skin's surface. They function by forming a protective layer on the skin that helps to reduce water loss. This property makes this compound a suitable ingredient for products such as lotions, creams, and other skincare preparations.

Safety and Toxicology

A review of publicly accessible safety data sheets indicates a significant lack of toxicological data for this compound.[1] For most standard toxicological endpoints, the available information is "no data available."

Table 2: Summary of Toxicological Data for this compound

Endpoint Result Reference
Acute Toxicity (Oral) No data available [1]
Acute Toxicity (Dermal) No data available [1]
Acute Toxicity (Inhalation) No data available [1]
Skin Corrosion/Irritation No data available [1]
Serious Eye Damage/Irritation No data available [1]
Respiratory or Skin Sensitization No data available [1]
Germ Cell Mutagenicity No data available [1]
Carcinogenicity No data available [1]
Reproductive Toxicity No data available [1]
Specific Target Organ Toxicity (Single Exposure) No data available [1]

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |[1] |

Standard first-aid measures are advised in case of exposure, including moving to fresh air if inhaled, washing skin with soap and water, and rinsing eyes with water.[1] Personal protective equipment such as safety goggles and chemical-impermeable gloves are recommended when handling the substance.[1]

Environmental Fate

Similar to the toxicological profile, there is a lack of data regarding the environmental fate and ecological effects of this compound.

Table 3: Summary of Ecotoxicological Data for this compound

Endpoint Result Reference
Toxicity to Fish No data available [1]
Toxicity to Daphnia and other Aquatic Invertebrates No data available [1]
Toxicity to Algae No data available [1]
Persistence and Degradability No data available [1]
Bioaccumulative Potential No data available [1]

| Mobility in Soil | No data available |[1] |

Experimental Protocols and Methodologies

A thorough search of scientific literature and chemical databases did not yield any specific experimental protocols for the synthesis, analysis, or biological evaluation of this compound. Standard esterification procedures, involving the reaction of adipic acid with 2-hexyldecanol in the presence of an acid catalyst, would be the presumptive synthetic route. However, specific reaction conditions, purification methods, and analytical characterization data (e.g., NMR, IR, Mass Spectrometry) for this compound are not published.

Signaling Pathways and Mechanism of Action

There is no available information on any signaling pathways or specific biological mechanisms of action for this compound. Its function as an emollient is based on its physical properties and its ability to form an occlusive layer on the skin, a mechanism that is physical rather than pharmacological.

Logical Relationships and Workflows

Due to the absence of experimental data and defined mechanisms of action, it is not possible to construct meaningful diagrams for signaling pathways or experimental workflows for this compound. A generalized workflow for the safety assessment of a chemical substance is presented below as a logical framework.

G cluster_assessment Chemical Safety Assessment Workflow A Compound Identification (CAS: 57533-90-1) B Physicochemical Characterization A->B C Toxicological Evaluation B->C D Ecotoxicological Evaluation B->D F Risk Characterization C->F D->F E Exposure Assessment E->F

Caption: A generalized workflow for chemical safety assessment.

Conclusion

This compound is a chemical entity primarily used in the cosmetics industry as an emollient. While it has an established CAS number and is listed in cosmetic ingredient inventories, there is a profound lack of publicly available scientific data regarding its physicochemical properties, toxicological profile, and environmental impact. For researchers, scientists, and drug development professionals, this represents a significant data gap. Any new research on this compound would need to begin with fundamental characterization and safety assessments. The absence of data precludes an in-depth technical guide in the traditional sense and highlights the need for further investigation into this commercially used chemical.

References

Synthesis of Bis(2-hexyldecyl) Adipate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Bis(2-hexyldecyl) adipate, a long-chain branched ester. Due to the limited availability of direct literature for this specific compound, this document outlines a representative synthetic protocol based on the well-established esterification of adipic acid with analogous long-chain branched alcohols, primarily drawing parallels from the synthesis of Bis(2-ethylhexyl) adipate (DEHA). This guide includes detailed experimental methodologies, a summary of reactants and their properties, and a visual representation of the synthetic workflow. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis and evaluation of novel esters for various applications, including their potential use as plasticizers, lubricants, or formulation excipients.

Introduction

This compound is a diester formed from the reaction of adipic acid with two equivalents of 2-hexyldecanol. Esters of adipic acid, known as adipates, are a significant class of industrial chemicals, widely utilized as plasticizers, solvents, and lubricants.[1][2] The properties of these esters, such as viscosity, thermal stability, and biodegradability, are influenced by the structure of the alcohol used in their synthesis.[1] Long-chain branched alcohols, like 2-hexyldecanol, are expected to impart increased flexibility and improved low-temperature performance to the resulting adipate ester.

The synthesis of adipate esters is typically achieved through the direct esterification of adipic acid with the corresponding alcohol.[3] This reaction is a reversible process, and various strategies are employed to drive the reaction towards the formation of the desired diester product. Common methods include the use of an excess of the alcohol, removal of water as it is formed, and the use of a catalyst.[4] Catalysts for this reaction can range from strong mineral acids, such as sulfuric acid or p-toluenesulfonic acid, to enzymatic catalysts like immobilized lipases.[3][5]

This guide will detail a general procedure for the synthesis of this compound via acid-catalyzed esterification, a common and scalable method for producing such esters.

Reactants and Properties

A summary of the key reactants and their relevant physical properties is provided in Table 1. Note that the properties for 2-hexyldecanol are included as it is the primary alcohol required for the synthesis of the target molecule.

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL) CAS Number
Adipic AcidC₆H₁₀O₄146.14337.51.36124-04-9
2-HexyldecanolC₁₆H₃₄O242.44278-2820.8382425-77-6
p-Toluenesulfonic acid monohydrate (catalyst)C₇H₁₀O₄S190.22103-107 (melts)-6192-52-5
Toluene (solvent for water removal)C₇H₈92.14110.60.867108-88-3
Product:
This compoundC₃₈H₇₄O₄594.99--Not available

Experimental Protocol: Acid-Catalyzed Esterification

This section provides a detailed methodology for the synthesis of this compound. This protocol is adapted from general procedures for the synthesis of similar long-chain adipate esters.

3.1. Materials and Equipment

  • Round-bottom flask (appropriate size for the reaction scale)

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Adipic acid

  • 2-Hexyldecanol

  • p-Toluenesulfonic acid monohydrate (or another suitable acid catalyst)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

3.2. Reaction Setup

experimental_setup cluster_0 Reaction Apparatus heating_mantle Heating Mantle & Magnetic Stirrer reaction_flask Round-Bottom Flask (Reactants & Catalyst) heating_mantle->reaction_flask Heat & Stir dean_stark Dean-Stark Trap (Water Removal) reaction_flask->dean_stark condenser Condenser (Reflux) dean_stark->condenser water_in Water In condenser->water_in water_out Water Out water_out->condenser

Caption: Reaction setup for acid-catalyzed esterification with a Dean-Stark trap.

3.3. Procedure

  • Charging the Reactor: To a round-bottom flask equipped with a magnetic stir bar, add adipic acid (1.0 equivalent), 2-hexyldecanol (2.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.02 equivalents).

  • Solvent Addition: Add toluene to the flask (approximately 20-30% of the total volume of reactants) to facilitate the azeotropic removal of water.

  • Reaction Assembly: Assemble the Dean-Stark apparatus and a condenser on top of the round-bottom flask.

  • Esterification Reaction: Heat the reaction mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. The reaction progress can be monitored by measuring the amount of water collected in the trap. The reaction is considered complete when the theoretical amount of water (2.0 equivalents) has been collected.

  • Reaction Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the toluene and any excess 2-hexyldecanol using a rotary evaporator under reduced pressure.

    • For higher purity, the crude product can be further purified by vacuum distillation or column chromatography.

3.4. Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester carbonyl stretch.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

Quantitative Data

As specific experimental data for the synthesis of this compound is not available in the literature, Table 2 provides representative quantitative data based on the synthesis of Bis(2-ethylhexyl) adipate (DEHA) under similar conditions. These values should be considered as a general guideline.

Parameter Representative Value for DEHA Synthesis
Reactant Molar Ratio (Alcohol:Acid) 2.2 : 1
Catalyst Loading (p-TSA) 0.5 - 1.0 mol%
Reaction Temperature 120 - 140 °C (reflux in toluene)
Reaction Time 4 - 8 hours
Typical Yield > 95%
Purity (after purification) > 99%

Synthesis Workflow

The overall workflow for the synthesis and purification of this compound is depicted in the following diagram.

synthesis_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis reactants Adipic Acid + 2-Hexyldecanol + p-TSA + Toluene esterification Esterification (Reflux with Dean-Stark) reactants->esterification cooling Cooling to RT esterification->cooling washing Washing (NaHCO₃, H₂O, Brine) cooling->washing drying Drying (Anhydrous MgSO₄) washing->drying filtration Filtration drying->filtration evaporation Solvent Removal (Rotary Evaporator) filtration->evaporation purification Vacuum Distillation or Column Chromatography evaporation->purification characterization Characterization (NMR, FTIR, GC-MS) purification->characterization final_product This compound characterization->final_product

Caption: Overall workflow for the synthesis of this compound.

Conclusion

This technical guide has outlined a robust and adaptable protocol for the synthesis of this compound. While direct experimental data for this specific molecule is scarce, the provided methodology, based on the well-understood synthesis of analogous adipate esters, offers a solid starting point for its preparation in a laboratory setting. The successful synthesis and subsequent characterization of this compound will enable further investigation into its physical and chemical properties, paving the way for its potential application in various fields, including materials science and pharmaceutical formulations. Researchers are encouraged to optimize the reaction conditions to achieve the desired yield and purity for their specific applications.

References

An In-depth Technical Guide to the Physical Properties of Bis(2-hexyldecyl) adipate

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: A comprehensive overview of the physical characteristics of Bis(2-hexyldecyl) adipate, including methodologies for their determination.

This technical guide addresses the physical properties of the organic compound this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the anticipated physical properties based on its chemical structure as a long-chain branched ester. Furthermore, it details the standard experimental protocols that would be employed for their precise measurement.

Introduction to this compound

This compound is a diester formed from adipic acid and 2-hexyldecanol. Its structure, characterized by long, branched alkyl chains, suggests it is a large, non-polar molecule. This molecular architecture is expected to result in properties such as high lipophilicity, low water solubility, and a liquid state at room temperature with a relatively high boiling point and viscosity. Such characteristics are common among high molecular weight esters used as plasticizers, lubricants, and emollients in various industrial and pharmaceutical applications.

Anticipated Physical Properties and Data

Physical PropertyExpected Value/Characteristic
Appearance Colorless to pale yellow, oily liquid
Odor Faint, characteristic ester-like odor
Molecular Formula C₃₈H₇₄O₄
Molecular Weight 595.0 g/mol
Melting Point Low; expected to be a liquid well below 0°C
Boiling Point High; significantly above 200°C at atmospheric pressure
Density Less than 1 g/mL; expected to be in the range of 0.85-0.95 g/mL
Viscosity Moderately viscous liquid at room temperature
Refractive Index Expected to be in the range of 1.44-1.46 at 20°C
Solubility in Water Insoluble to very slightly soluble
Solubility in Organic Solvents Soluble in non-polar organic solvents (e.g., hydrocarbons, ethers, ketones)

Experimental Protocols for Property Determination

The following section details the standard experimental methodologies that would be utilized to measure the physical properties of a novel compound such as this compound.

Determination of Melting and Boiling Points
  • Melting Point: Differential Scanning Calorimetry (DSC) is the preferred method for determining the melting point and other thermal transitions. A sample is heated at a controlled rate in a DSC cell, and the heat flow to the sample is measured relative to a reference. A sharp endothermic peak indicates the melting point. For substances with very low melting points, a cryostat can be used.

  • Boiling Point: The boiling point can be determined using ebulliometry, which measures the temperature at which the vapor pressure of the liquid equals the applied pressure. For high-boiling-point substances, vacuum distillation is often employed to determine the boiling point at reduced pressure, which can then be extrapolated to atmospheric pressure using a nomograph.

Density Measurement

The density of liquid this compound can be accurately measured using a pycnometer or a digital density meter. The pycnometer method involves determining the mass of a known volume of the liquid at a constant temperature. A digital density meter measures the oscillation frequency of a U-shaped tube filled with the sample, which is directly related to the density.

Viscosity Measurement

A rotational viscometer is a suitable instrument for measuring the dynamic viscosity of this compound. This instrument measures the torque required to rotate a spindle immersed in the liquid at a constant speed. The viscosity is calculated from the torque, the speed of rotation, and the geometry of the spindle. Measurements should be performed at a controlled temperature, as viscosity is highly temperature-dependent.

Refractive Index Measurement

The refractive index, a measure of how light propagates through the substance, can be determined using a refractometer (e.g., an Abbé refractometer). A drop of the sample is placed on the prism, and the instrument measures the critical angle of refraction, from which the refractive index is calculated. This measurement is typically performed at a standard temperature, such as 20°C, and with a specific wavelength of light (e.g., the sodium D-line at 589 nm).

Solubility Determination

The solubility of this compound in water and various organic solvents can be determined by the shake-flask method. A known amount of the substance is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the solvent is then measured using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent physicochemical characterization of a novel ester like this compound.

G cluster_synthesis Synthesis and Purification cluster_characterization Physicochemical Characterization cluster_properties Physical Property Measurements cluster_data Data Analysis and Reporting Synthesis Esterification Reaction (Adipic Acid + 2-Hexyldecanol) Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification Structural_Analysis Structural Analysis (NMR, IR, MS) Purification->Structural_Analysis Verify Structure Physical_Properties Determination of Physical Properties Structural_Analysis->Physical_Properties Proceed if Pure Thermal Thermal Analysis (DSC for Melting Point, TGA) Physical_Properties->Thermal Spectroscopic Spectroscopic Analysis (Refractometry) Physical_Properties->Spectroscopic Physical Physical Measurements (Density, Viscosity) Physical_Properties->Physical Solubility Solubility Studies Physical_Properties->Solubility Data_Compilation Data Compilation and Analysis Thermal->Data_Compilation Spectroscopic->Data_Compilation Physical->Data_Compilation Solubility->Data_Compilation Report Technical Data Sheet / Whitepaper Data_Compilation->Report

The Solubility Profile of Bis(2-hexyldecyl) Adipate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bis(2-hexyldecyl) Adipate

This compound is a diester of adipic acid and 2-hexyldecanol. Its chemical structure, characterized by long, branched alkyl chains, imparts significant lipophilicity, making it an effective emollient in cosmetic and pharmaceutical formulations. Understanding its solubility in organic solvents is critical for formulation development, manufacturing processes, and ensuring the stability and bioavailability of active pharmaceutical ingredients (APIs) in topical and transdermal drug delivery systems. Adipate esters, in general, are explored as plasticizers in pharmaceutical coatings and matrices for controlled-release applications.

Solubility Data

Direct quantitative solubility data for this compound in common organic solvents is not extensively documented. However, qualitative data for the structurally similar compound, Bis(2-ethylhexyl) adipate, provides a strong indication of its expected solubility behavior.

Solvent ClassSolventSolubility of Bis(2-ethylhexyl) adipateExpected Solubility of this compound
Ethers Diethyl EtherSoluble[1]High
Alcohols EthanolSoluble[1][2][3]High
Ketones AcetoneSoluble[1][2][3]High

Note: The increased chain length in the alcohol portion of this compound compared to Bis(2-ethylhexyl) adipate is expected to further enhance its solubility in non-polar and moderately polar organic solvents.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in a specific solvent system, the following experimental protocol, a common method for determining the solubility of a liquid in a liquid, is recommended.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvent (e.g., ethanol, acetone, diethyl ether)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps

  • Calibrated pipettes or burettes

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of a distinct second phase (undissolved solute) is necessary to ensure saturation.

    • Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

    • Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, cease stirring and allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette, ensuring no undissolved droplets are transferred.

    • Dilute the collected supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method (e.g., GC-MS or HPLC) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

  • Calculation of Solubility:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution. This value represents the solubility of the compound in the specific solvent at the experimental temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis cluster_quant Quantification & Result prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature with stirring prep1->prep2 sample1 Cease stirring and allow to settle prep2->sample1 sample2 Withdraw supernatant sample1->sample2 analysis1 Dilute supernatant sample2->analysis1 analysis2 Analyze by GC-MS or HPLC analysis1->analysis2 quant2 Calculate solubility analysis2->quant2 quant1 Generate calibration curve quant1->quant2

References

Spectroscopic and Synthetic Profile of Bis(2-hexyldecyl) adipate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-hexyldecyl) adipate is a diester of adipic acid and 2-hexyldecanol, belonging to a class of compounds with applications as plasticizers, lubricants, and potentially as formulation excipients in drug delivery systems. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, alongside a detailed experimental protocol for its synthesis via Fischer esterification. Due to the current lack of publicly available experimental spectroscopic data for this specific molecule, this guide utilizes predicted data to aid researchers in its identification and characterization. The synthesis protocol is adapted from established methods for structurally similar dialkyl adipates.

Predicted Spectroscopic Data

Given the absence of experimentally acquired spectra in public databases, the following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and should be used as a reference for the identification of the synthesized compound.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
a4.05d4H
b2.29t4H
c1.63m4H
d1.55m2H
e1.25 - 1.35m48H
f0.88t12H

Prediction generated using computational models. Solvent: CDCl₃.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
1173.5
267.5
338.8
434.3
531.9
631.4
730.0
829.7
929.3
1026.6
1124.8
1222.7
1314.1

Prediction generated using computational models. Solvent: CDCl₃.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~2925C-HAlkane stretch
~2855C-HAlkane stretch
~1735C=OEster stretch
~1465C-HAlkane bend
~1170C-OEster stretch

Prediction based on typical vibrational frequencies of functional groups.

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass Fragments for this compound

m/zPredicted Fragment
594.56[M]⁺ (Molecular Ion)
353.34[M - C₁₆H₃₃O]⁺
243.23[C₁₆H₃₅]⁺
147.06[HOOC(CH₂)₄COOH + H]⁺ (protonated adipic acid)
129.05[OOC(CH₂)₄COOH]⁺

Predicted for Electron Ionization (EI) source.

Synthesis of this compound

The synthesis of this compound can be readily achieved via a Fischer esterification reaction between adipic acid and 2-hexyldecanol in the presence of an acid catalyst.

Synthetic Pathway

synthesis cluster_reactants Reactants cluster_products Products AdipicAcid Adipic Acid (HOOC(CH₂)₄COOH) Plus1 + AdipicAcid->Plus1 Hexyldecanol 2-Hexyldecanol (C₁₆H₃₄O) Catalyst H₂SO₄ (cat.) Toluene, Reflux Product This compound Plus2 + Product->Plus2 Water Water (H₂O) Plus1->Hexyldecanol Plus2->Water Catalyst->Product

Caption: Synthesis of this compound via Fischer esterification.

Experimental Protocol

Materials:

  • Adipic acid (1.0 equivalent)

  • 2-Hexyldecanol (2.2 equivalents)

  • Concentrated sulfuric acid (0.05 equivalents)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add adipic acid (1.0 eq.), 2-hexyldecanol (2.2 eq.), and toluene (to a concentration of approximately 0.5 M with respect to adipic acid).

  • With stirring, add concentrated sulfuric acid (0.05 eq.) to the reaction mixture.

  • Heat the mixture to reflux and collect the water generated during the reaction in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of water collection. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like this compound.

characterization_workflow Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Structural_Analysis Structural Analysis Purification->Structural_Analysis NMR NMR Spectroscopy (¹H and ¹³C) Structural_Analysis->NMR IR IR Spectroscopy Structural_Analysis->IR MS Mass Spectrometry Structural_Analysis->MS Data_Comparison Comparison with Predicted Data NMR->Data_Comparison IR->Data_Comparison MS->Data_Comparison Confirmation Structure Confirmation Data_Comparison->Confirmation

Caption: Workflow for the synthesis and characterization of this compound.

Disclaimer

The spectroscopic data presented in this document is predicted and has not been derived from experimental measurements. It is intended to be used as a guideline for the characterization of this compound. Experimental verification is required for definitive structural confirmation.

"Bis(2-hexyldecyl) adipate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information regarding the chemical properties of Bis(2-hexyldecyl) adipate, a diester of adipic acid and 2-hexyldecanol. This document is intended to serve as a foundational resource for professionals in research and development.

Core Molecular Data

The fundamental chemical properties of this compound are summarized in the table below. This data is essential for experimental design, analytical method development, and chemical synthesis.

PropertyValue
Molecular Formula C38H74O4[1]
Monoisotopic Mass 594.5587 Da[1]

Molecular Structure and Components

This compound is formed from the esterification of one molecule of adipic acid with two molecules of 2-hexyldecanol. The logical relationship between these constituent parts is illustrated in the diagram below. This visualization clarifies the molecular assembly from its precursors.

Adipic_Acid Adipic Acid (Hexanedioic acid) Bishexyldecyl_Adipate This compound Adipic_Acid->Bishexyldecyl_Adipate Two_Hexyldecanol 2 x 2-Hexyldecanol Two_Hexyldecanol->Bishexyldecyl_Adipate

Caption: Molecular components of this compound.

References

In-Depth Technical Guide: Health and Safety Data for Bis(2-hexyldecyl) adipate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide addresses the health and safety data for Bis(2-hexyldecyl) adipate (CAS No. 57533-90-1). It is critical to note that a comprehensive search of publicly available scientific literature and regulatory databases revealed a significant lack of specific toxicological and safety data for this particular substance. The safety data sheet (SDS) for this compound explicitly states "no data available" for key endpoints including acute toxicity (oral, dermal, inhalation), and ecotoxicity.[1]

To provide a relevant and useful technical overview for researchers, scientists, and drug development professionals, this guide presents data on a closely related analogue compound: Diisononyl adipate (DINA) (CAS No. 33703-08-1). DINA is a long-chain dialkyl adipate with a similar chemical structure and is often used in similar applications. The data presented herein for DINA should be considered as indicative and for comparative purposes only, and do not replace the need for specific testing of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of the analogue, Diisononyl adipate (DINA), is presented in Table 1. This information is essential for understanding the potential exposure pathways and the substance's behavior in biological and environmental systems.

Table 1: Physicochemical Properties of Diisononyl Adipate (DINA)

PropertyValueReference
Chemical Formula C24H46O4[2]
Molecular Weight 398.628 g/mol [2]
Physical State Liquid[2]
Color Colorless[2]
Melting Point -60°C[2]
Boiling Point 232 - 233°C[2]
Vapor Pressure 2.2 x 10-5 mmHg (estimated)[2]
Water Solubility 2.2 x 10-4 mg/L at 20°C[2]
Log Kow 9.24[2]

Toxicological Data

The following tables summarize the available quantitative toxicological data for the analogue compound, Diisononyl adipate (DINA).

Acute Toxicity

Table 2: Acute Toxicity of Diisononyl Adipate (DINA)

EndpointSpeciesRouteValueReference
LD50RatOral>10,000 mg/kg[2]
LD50RabbitDermal>3,160 mg/kg[2]
Skin and Eye Irritation

Table 3: Irritation Potential of Diisononyl Adipate (DINA)

EndpointSpeciesResultReference
Skin IrritationRabbitNot irritating[2]
Eye IrritationRabbitNot irritating[2]

Experimental Protocols

The methodologies for the key toxicological studies cited for Diisononyl adipate (DINA) are detailed below. These protocols provide insight into the experimental design used to generate the presented data.

Acute Oral Toxicity Study
  • Protocol: An unpublished study evaluated the acute oral toxicity of DINA in rats.

  • Methodology: The specific number of animals per dose group and the strain of rats were not detailed in the available summary. The study determined the median lethal dose (LD50) to be greater than 10,000 mg/kg.[2]

  • Observation Period: The duration of the observation period following administration was not specified in the summary.

Acute Dermal Toxicity Study
  • Protocol: An unpublished report investigated the acute dermal toxicity of DINA in rabbits.[2]

  • Methodology: Four rabbits per dose group were exposed to DINA at concentrations of 0, 50, 200, 794, or 3,160 mg/kg. The substance was applied to the abraded abdominal skin and kept in contact for 24 hours.[2]

  • Observations: The animals were observed for a period of 14 days for signs of systemic toxicity and mortality. Mild redness and swelling were noted during the first week of observation.[2]

  • Results: No deaths or signs of systemic toxicity were reported. The dermal LD50 was determined to be greater than 3,160 mg/kg.[2]

Visualization of Workflows and Pathways

A thorough review of the available literature for both this compound and its analogue Diisononyl adipate (DINA) did not yield any described signaling pathways or complex experimental workflows that would be suitable for visualization using Graphviz. The available data focuses on standard toxicological endpoints rather than mechanistic studies.

Health and Safety Summary

Based on the limited data for the analogue Diisononyl adipate (DINA), the acute toxicity via oral and dermal routes is low.[2] It is also not considered to be a skin or eye irritant in animal studies.[2]

For this compound, the safety data sheet recommends standard precautionary measures for handling chemicals.[1] This includes avoiding contact with skin and eyes and using in a well-ventilated area.[1] In case of inhalation, the person should be moved to fresh air.[1] Following skin contact, the area should be washed with soap and water.[1]

It is important to reiterate that comprehensive data on repeated dose toxicity, reproductive and developmental toxicity, and carcinogenicity are lacking for both this compound and its analogue DINA.[2] Therefore, a cautious approach should be taken when handling this substance, and appropriate personal protective equipment should be used. Further research is needed to fully characterize the health and safety profile of this compound.

References

Bis(2-hexyldecyl) Adipate: A Technical Guide to a Bio-Based Plasticizer

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the quest for sustainable alternatives to petroleum-derived chemicals, bio-based plasticizers have emerged as a critical area of research and development. These compounds, derived from renewable resources, offer the potential to reduce the environmental footprint of a vast array of consumer and industrial products. This technical guide provides an in-depth overview of bis(2-hexyldecyl) adipate, a high molecular weight adipate ester, as a representative bio-based chemical. While specific data for this compound is not extensively available in public literature, this guide will extrapolate from established principles of bio-based chemical synthesis and the well-documented properties of a close structural analog, bis(2-ethylhexyl) adipate (DEHA).

This document is intended for researchers, scientists, and professionals in drug development and material science who are interested in the synthesis, properties, and applications of novel, sustainable chemical entities.

Bio-Based Synthesis of this compound

The "bio-based" designation of this compound necessitates that its constituent parts, adipic acid and 2-hexyldecanol, are derived from renewable biomass. The following sections detail the established and emerging pathways for the synthesis of these precursors.

Bio-Based Adipic Acid

Adipic acid, a C6 dicarboxylic acid, is a major industrial chemical traditionally produced from petroleum-based feedstocks. However, significant progress has been made in developing bio-based routes from carbohydrates. One of the most promising pathways starts with glucose, which can be sourced from starch, cellulose, or other sugars.

The conversion of glucose to adipic acid can be achieved through a multi-step chemo-catalytic process. A common route involves the oxidation of glucose to glucaric acid, followed by the hydrodeoxygenation (HDO) of glucaric acid to adipic acid.[1][2] Various catalysts have been explored for these transformations, including platinum, palladium, and rhenium-based systems.[1]

Another bio-based route to adipic acid involves the conversion of 5-hydroxymethylfurfural (HMF), a platform chemical derived from the dehydration of C6 sugars. HMF can be oxidized to 2,5-furandicarboxylic acid (FDCA), which is then hydrogenated and ring-opened to yield adipic acid.[3]

Bio-Based 2-Hexyldecanol

2-Hexyldecanol is a C16 branched-chain primary alcohol. The Guerbet reaction provides a commercially viable route to such long-chain branched alcohols from shorter-chain, bio-derived alcohols like ethanol.[2][4][5] The reaction involves the self-condensation of a primary alcohol at elevated temperatures in the presence of a catalyst.

The synthesis of 2-hexyldecanol can be envisioned as a multi-step Guerbet condensation starting from bio-ethanol. The process involves a series of dehydrogenations, aldol condensations, dehydrations, and hydrogenations to build up the carbon chain.

Esterification

The final step in the synthesis of this compound is the esterification of adipic acid with two equivalents of 2-hexyldecanol. This is a reversible reaction that is typically driven to completion by removing the water formed as a byproduct, often through azeotropic distillation. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid.

Bio_Synthesis_Pathway cluster_adipic_acid Bio-Adipic Acid Synthesis cluster_alcohol Bio-Alcohol Synthesis Biomass Biomass (e.g., Corn Starch, Cellulose) Glucose Glucose Biomass->Glucose Hydrolysis Glucaric_Acid Glucaric Acid Glucose->Glucaric_Acid Oxidation (e.g., Pt catalyst) Adipic_Acid Adipic Acid Glucaric_Acid->Adipic_Acid Hydrodeoxygenation (e.g., ReOx/Pd catalyst) Adipic_Acid_input Adipic Acid Bioethanol Bio-ethanol (from fermentation) Higher_Alcohols Intermediate Higher Alcohols Bioethanol->Higher_Alcohols Guerbet Reaction (self-condensation) Hexyldecanol 2-Hexyldecanol Higher_Alcohols->Hexyldecanol Further Guerbet Condensations Hexyldecanol_input 2-Hexyldecanol Esterification Esterification Adipic_Acid_input->Esterification Hexyldecanol_input->Esterification BHDA This compound Esterification->BHDA

Bio-based synthesis pathway for this compound.

Physicochemical Properties

As this compound is not a widely characterized compound, its physicochemical properties are estimated based on trends observed in homologous series of dialkyl adipates and by using bis(2-ethylhexyl) adipate (DEHA) as a reference.

General Trends with Increasing Alkyl Chain Length:

  • Molecular Weight: Increases significantly.

  • Boiling Point: Increases due to stronger van der Waals forces.

  • Viscosity: Increases as larger molecules have greater resistance to flow.[6]

  • Density: Tends to show a smaller, less predictable change.

  • Water Solubility: Decreases due to the increasing size of the nonpolar alkyl chains.

The table below presents the known properties of DEHA as a baseline for comparison.

PropertyBis(2-ethylhexyl) adipate (DEHA)This compound (Estimated)
CAS Number 103-23-1N/A
Molecular Formula C22H42O4C38H74O4
Molecular Weight ( g/mol ) 370.57595.0
Appearance Colorless to pale yellow oily liquidColorless to pale yellow oily liquid
Boiling Point (°C) 214 @ 5 mmHg> 250 @ 5 mmHg
Melting Point (°C) -67.8< -20
Flash Point (°C) 196> 200
Density (g/cm³ at 20°C) 0.922~0.91
Viscosity (mPa·s at 20°C) 13-15Significantly higher
Water Solubility Very slightly solubleInsoluble

Experimental Protocols

This section provides a representative experimental protocol for the synthesis of a long-chain dialkyl adipate, which can be adapted for the synthesis of this compound.

Synthesis of this compound (Representative Protocol)

Materials:

  • Adipic acid (1.0 equivalent)

  • 2-Hexyldecanol (2.1 equivalents)

  • p-Toluenesulfonic acid monohydrate (0.02 equivalents)

  • Toluene (as azeotroping agent)

Apparatus:

  • Round-bottom flask equipped with a Dean-Stark trap, condenser, magnetic stirrer, and heating mantle.

Procedure:

  • To the round-bottom flask, add adipic acid, 2-hexyldecanol, p-toluenesulfonic acid monohydrate, and toluene.

  • Heat the reaction mixture to reflux with vigorous stirring. The water formed during the esterification will be collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected, or until no more water is being evolved. The progress of the reaction can also be monitored by measuring the acid number of the reaction mixture.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic phase with a saturated solution of sodium bicarbonate to neutralize the catalyst, followed by washing with brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by vacuum distillation to obtain the final this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Combine Reactants: Adipic Acid, 2-Hexyldecanol, Catalyst, Toluene reflux Heat to Reflux with Dean-Stark Trap start->reflux monitor Monitor Water Collection and/or Acid Number reflux->monitor cool Cool to Room Temperature monitor->cool wash1 Wash with NaHCO3 (aq) cool->wash1 wash2 Wash with Brine wash1->wash2 dry Dry over Na2SO4 wash2->dry filter Filter dry->filter evaporate Solvent Evaporation (Rotary Evaporator) filter->evaporate distill Vacuum Distillation evaporate->distill product Pure this compound distill->product

General experimental workflow for the synthesis of a dialkyl adipate.

Potential Applications

Given its high molecular weight and branched alkyl chains, this compound is expected to be a highly effective and permanent plasticizer. Its potential applications are likely to be in areas where low volatility, high thermal stability, and excellent low-temperature performance are required. These include:

  • High-performance polymers: As a plasticizer for PVC, polyurethanes, and other polymers used in demanding applications.

  • Lubricants and functional fluids: The long, branched alkyl chains suggest good lubricating properties and a wide operating temperature range.

  • Cosmetics and personal care: As an emollient and solvent in various formulations.

Safety and Toxicology

No specific toxicological data for this compound is available. However, the toxicology of adipate esters is generally well-understood. For high molecular weight esters like this, the following trends are expected:

  • Low acute toxicity: Due to their large size and low water solubility, they are poorly absorbed from the gastrointestinal tract and skin.

  • Low volatility: This minimizes the risk of inhalation exposure.

  • Good biodegradability: Adipate esters are generally considered to be readily biodegradable.

Bis(2-ethylhexyl) adipate (DEHA) has been extensively studied and is considered to have low toxicity. It is not classified as a human carcinogen. It is reasonable to assume that the higher molecular weight this compound would exhibit an even more favorable toxicological profile due to its expected lower absorption and bioavailability. However, any new chemical would require thorough toxicological evaluation before commercial use.

Disclaimer: This technical guide is for informational purposes only and is based on extrapolations from available scientific literature. The synthesis and handling of any chemical should be performed by trained professionals with appropriate safety precautions. The properties and toxicological profile of this compound have not been empirically determined and should be treated as estimations.

References

An In-Depth Technical Guide to Long-Chain Diester Adipates in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain diester adipates are a versatile class of molecules with growing applications in the pharmaceutical sciences. These esters, formed from adipic acid and long-chain alcohols, possess unique physicochemical properties that make them suitable for a range of applications, from serving as plasticizers in medical devices to acting as advanced drug delivery vehicles. Their biocompatibility and biodegradability, coupled with the tunability of their properties based on the length of the alcohol chain, have positioned them as promising materials for the development of novel therapeutic systems.

This technical guide provides a comprehensive overview of long-chain diester adipates, focusing on their synthesis, physicochemical characteristics, and their burgeoning role in drug delivery. It is intended to be a valuable resource for researchers, scientists, and drug development professionals seeking to leverage these compounds in their work.

Physicochemical Properties of Long-Chain Diester Adipates

The properties of long-chain diester adipates are largely dictated by the length of their constituent alcohol chains. As the chain length increases, properties such as melting point, boiling point, and viscosity also tend to increase. These characteristics are critical for their application, influencing their behavior in biological systems and their suitability for various formulation processes. The following table summarizes key physicochemical properties for two representative long-chain diester adipates: ditetradecyl adipate (DTA) and dioctadecyl adipate (DOA).

PropertyDitetradecyl Adipate (DTA)Dioctadecyl Adipate (DOA)
Molecular Formula C34H66O4C42H82O4
Molecular Weight 554.9 g/mol 667.1 g/mol
Melting Point 56-58 °C67-69 °C
Boiling Point Not availableNot available
Density Not availableNot available
Solubility Insoluble in water; soluble in organic solventsInsoluble in water; soluble in organic solvents

Synthesis of Long-Chain Diester Adipates

Long-chain diester adipates are typically synthesized through an esterification reaction between adipic acid and the corresponding long-chain alcohol. A general representation of this reaction is the condensation of a diol with a diacid.

Experimental Protocol: Synthesis of Ditetradecyl Adipate (DTA)

This protocol describes a common method for the synthesis of Ditetradecyl Adipate.

Materials:

  • Adipic acid

  • 1-Tetradecanol

  • Toluene (as a solvent and for azeotropic removal of water)

  • p-Toluenesulfonic acid (catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (for drying)

  • Hexane (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine adipic acid (1 molar equivalent), 1-tetradecanol (2.2 molar equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux. The water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude Ditetradecyl Adipate by recrystallization from hexane to yield a white solid.

  • Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy to confirm its structure and purity.

Long-Chain Diester Adipates in Drug Delivery: Poly(glycerol adipate) Nanoparticles

A significant application of adipate esters in drug development is in the formulation of biodegradable nanoparticles for controlled drug release. Poly(glycerol adipate) (PGA), a polyester synthesized from glycerol and adipic acid, is a prime example. PGA is biocompatible and can be engineered to self-assemble into nanoparticles (NPs) that can encapsulate therapeutic agents.

Experimental Protocol: Preparation of Poly(glycerol adipate) Nanoparticles by Solvent Evaporation

The solvent evaporation method is a widely used technique for preparing polymeric nanoparticles.[1]

Materials:

  • Poly(glycerol adipate) (PGA) polymer

  • Drug to be encapsulated (e.g., a hydrophobic small molecule)

  • Acetone (as the organic solvent)

  • Deionized water (as the aqueous phase)

  • Surfactant (optional, e.g., Poloxamer 188, to improve nanoparticle stability)

Procedure:

  • Dissolve the PGA polymer and the drug in acetone to form the organic phase.

  • Prepare the aqueous phase, which may contain a surfactant.

  • Add the organic phase dropwise to the aqueous phase under constant stirring. This leads to the formation of an oil-in-water (o/w) emulsion.

  • Continue stirring to allow for the evaporation of the organic solvent (acetone).

  • As the acetone evaporates, the PGA polymer precipitates, forming solid nanoparticles with the encapsulated drug.

  • The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove any free drug and excess surfactant.

  • The purified nanoparticles can then be lyophilized (freeze-dried) for long-term storage.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase PGA PGA Polymer Emulsification Emulsification (Dropwise addition with stirring) PGA->Emulsification Drug Drug Drug->Emulsification Acetone Acetone Acetone->Emulsification Water Deionized Water Water->Emulsification Surfactant Surfactant (optional) Surfactant->Emulsification SolventEvaporation Solvent Evaporation Emulsification->SolventEvaporation NanoparticleFormation Nanoparticle Formation SolventEvaporation->NanoparticleFormation Purification Purification (Centrifugation/Dialysis) NanoparticleFormation->Purification Lyophilization Lyophilization Purification->Lyophilization FinalProduct Drug-Loaded Nanoparticles Lyophilization->FinalProduct

Workflow for the preparation of PGA nanoparticles by solvent evaporation.

Cellular Uptake of Polymeric Nanoparticles

The efficacy of a nanoparticle-based drug delivery system is highly dependent on its ability to be internalized by target cells. Polymeric nanoparticles, including those made from PGA, are typically taken up by cells through various endocytic pathways. The specific mechanism can be influenced by the nanoparticle's size, surface chemistry, and the cell type. The primary endocytic pathways for nanoparticle uptake are clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis.

G cluster_cell Target Cell cluster_membrane Cell Membrane NP Polymeric Nanoparticle (e.g., PGA-NP) CME Clathrin-mediated Endocytosis NP->CME Receptor Binding CvME Caveolin-mediated Endocytosis NP->CvME Lipid Raft Interaction Macro Macropinocytosis NP->Macro Non-specific engulfment Endosome Early Endosome CME->Endosome CvME->Endosome Macro->Endosome Lysosome Lysosome (Drug Release/Degradation) Endosome->Lysosome Cytosol Cytosol (Drug Action) Endosome->Cytosol Endosomal Escape Lysosome->Cytosol Drug Release G cluster_cell Cancer Cell PTX_NP Paclitaxel-loaded Nanoparticle Receptor Cell Surface Receptor PTX_NP->Receptor Binding & Endocytosis PTX Paclitaxel Receptor->PTX Drug Release Microtubules Microtubule Stabilization PTX->Microtubules IKK IKK Complex Microtubules->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Gene Target Genes (e.g., Pro-apoptotic) Nucleus->Gene Transcription Apoptosis Apoptosis Gene->Apoptosis

References

The Untapped Potential of Bis(2-hexyldecyl) Adipate in Advanced Polymer Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Bis(2-hexyldecyl) adipate, a long-chain branched-chain diester of adipic acid, represents a potentially valuable, yet under-documented, plasticizer for a variety of polymer systems. While specific data for this compound is scarce in publicly available literature, its molecular structure suggests significant potential for applications demanding high performance, permanence, and biocompatibility. This technical guide will provide an in-depth overview of the anticipated properties and applications of this compound in polymer science, drawing upon established principles of plasticizer technology and analogous data from related compounds, primarily the widely studied Bis(2-ethylhexyl) adipate (DEHA).

Core Concepts: Adipate Esters as Polymer Plasticizers

Plasticizers are additives that increase the flexibility, workability, and durability of a polymer.[1] Adipate esters, derived from adipic acid, are a class of non-phthalate plasticizers known for their excellent low-temperature performance and good compatibility with a range of polymers, most notably polyvinyl chloride (PVC).[2][3] The fundamental mechanism of plasticization involves the insertion of plasticizer molecules between polymer chains, which reduces intermolecular forces and increases the free volume, thereby lowering the glass transition temperature (Tg) of the polymer.[1]

The general structure of a dialkyl adipate is characterized by a central adipic acid backbone with two ester-linked alkyl chains. The nature of these alkyl chains—specifically their length and degree of branching—plays a crucial role in determining the final properties of the plasticized polymer.[4][5]

Synthesis of this compound

The synthesis of this compound follows a standard esterification reaction between adipic acid and 2-hexyldecanol. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is driven to completion by the removal of water, often through azeotropic distillation.[6]

A generalized workflow for the synthesis is presented below:

G cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Final Product adipic_acid Adipic Acid esterification Esterification Reaction (Acid Catalyst, Heat) adipic_acid->esterification hexyldecanol 2-Hexyldecanol (2 equivalents) hexyldecanol->esterification water_removal Water Removal (e.g., Dean-Stark Trap) esterification->water_removal Drives equilibrium neutralization Neutralization (e.g., with NaHCO3 solution) esterification->neutralization water_removal->esterification washing Washing (to remove catalyst and salts) neutralization->washing drying Drying (e.g., with MgSO4) washing->drying distillation Vacuum Distillation (to remove excess alcohol and purify product) drying->distillation bha This compound distillation->bha

Figure 1: Generalized workflow for the synthesis of this compound.

Predicted Properties and Performance in Polymers

The long, branched C16 alkyl chains (2-hexyldecyl) of this compound are expected to impart a unique combination of properties compared to shorter-chain adipates like DEHA.

Plasticizing Efficiency and Mechanical Properties

Longer alkyl chains generally lead to a decrease in plasticizing efficiency, meaning a higher concentration may be required to achieve the same reduction in Tg as a shorter-chain plasticizer.[4] However, the increased molecular weight and steric hindrance from the branched structure of this compound are predicted to offer superior performance in terms of:

  • Low-Temperature Flexibility: Adipates are renowned for their ability to impart excellent flexibility at low temperatures.[3] The long alkyl chains of this compound should further enhance this property.

  • Permanence and Migration Resistance: A significant drawback of many plasticizers is their tendency to migrate out of the polymer matrix over time, leading to embrittlement and potential contamination of surrounding materials. The higher molecular weight and greater entanglement potential of this compound are expected to result in significantly lower migration rates compared to DEHA. This is a critical advantage in applications with long service lives or in contact with sensitive media, such as medical devices.

  • Volatility: The higher molecular weight of this compound will result in lower volatility, which is beneficial for high-temperature processing and for the durability of the final product.

Comparative Properties of Adipate Plasticizers
PropertyBis(2-ethylhexyl) adipate (DEHA) ValueReference
Molecular FormulaC22H42O4[7]
Molecular Weight370.57 g/mol [8]
Boiling Point247-252 °C @ 27 hPa[8]
Melting Point-68 to -66 °C[8]
Density0.93 g/cm³ at 20 °C[8]
Vapor Pressure<0.001 hPa at 20 °C[8]
Water SolubilityInsoluble[2]

Potential Applications in Polymer Science

The predicted properties of this compound make it a strong candidate for several high-value applications:

  • Medical Devices: The expected low migration and high permanence make it a suitable candidate for plasticizing PVC in medical tubing, blood bags, and other devices where patient safety is paramount.

  • Wire and Cable Insulation: Its good electrical properties, combined with excellent flexibility and thermal stability, would be advantageous for wire and cable insulation, particularly in demanding environments.[9]

  • High-Performance Films and Membranes: In applications requiring durable, flexible films with low extractables, such as in food packaging or industrial membranes, this compound could offer superior performance.

  • Automotive Interiors: The low volatility and high permanence would be beneficial for plasticizing components in automotive interiors, reducing fogging and maintaining material properties over the vehicle's lifespan.

Experimental Protocols for Evaluation

To validate the predicted properties of this compound, a series of standard polymer testing protocols should be employed.

Sample Preparation: PVC Plastisol Formulation

A typical experimental workflow for evaluating a new plasticizer in PVC is as follows:

G cluster_compounding Compounding cluster_processing Processing cluster_testing Characterization pvc_resin PVC Resin mixing High-Speed Mixing pvc_resin->mixing plasticizer This compound plasticizer->mixing stabilizer Thermal Stabilizer stabilizer->mixing lubricant Lubricant lubricant->mixing milling Two-Roll Milling mixing->milling molding Compression Molding milling->molding mechanical Tensile Testing (ASTM D638) molding->mechanical thermal DSC/DMA (for Tg) molding->thermal migration Migration Testing (ASTM D1203) molding->migration extraction Solvent Extraction Testing molding->extraction

Figure 2: Experimental workflow for the evaluation of this compound in PVC.
Key Characterization Techniques

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the plasticized PVC, which is a primary indicator of plasticizer efficiency.

  • Dynamic Mechanical Analysis (DMA): To measure the storage modulus, loss modulus, and tan delta as a function of temperature, providing detailed information on the viscoelastic properties and Tg.

  • Tensile Testing: To evaluate the mechanical properties of the plasticized material, including tensile strength, elongation at break, and modulus of elasticity.

  • Migration and Extraction Studies: To quantify the permanence of the plasticizer by measuring its loss from the polymer matrix when exposed to various conditions (e.g., heat, solvents, simulated food contact).

Conclusion and Future Outlook

While direct experimental data on this compound is limited, a thorough understanding of structure-property relationships in adipate plasticizers allows for strong predictions of its performance. Its long, branched alkyl chains suggest that it could be a highly effective, permanent plasticizer for applications where low migration, excellent low-temperature flexibility, and long-term stability are critical. Further research and empirical testing are necessary to fully elucidate its properties and unlock its potential in advanced polymer science and drug delivery applications. The experimental frameworks outlined in this guide provide a clear path for such investigations.

References

The Untapped Potential of Bis(2-hexyldecyl) Adipate in Lubricant Formulations: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

While extensively utilized within the cosmetics industry as an emollient, the application of Bis(2-hexyldecyl) adipate, also known as Diisocetyl adipate, within the field of industrial and automotive lubricants remains a largely unexplored frontier. This technical guide synthesizes the currently available data on this unique synthetic ester, offering a theoretical framework for its potential performance characteristics based on its molecular structure and comparing it to other esters used in lubrication. This paper is intended for researchers, scientists, and formulation professionals in the lubricant industry.

Chemical and Physical Properties

This compound is a diester formed from the reaction of adipic acid with 2-hexyldecanol. Its chemical structure, featuring long, branched alkyl chains, suggests several properties that could be advantageous in lubricant applications. A summary of its known physical properties is presented in Table 1.

Table 1: Known Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 57533-90-1Generic SDS
Synonym Diisocetyl adipateCosmetic Databases
Molecular Formula C38H74O4Calculated
Molecular Weight 602.99 g/mol Calculated
Boiling Point 548 °C @ 760 mmHgGeneric SDS
Flash Point 244.9 °CGeneric SDS
Kinematic Viscosity No Data Available-
Pour Point No Data Available-
Viscosity Index No Data Available-
Oxidative Stability No Data Available-

Note: The lack of publicly available data for key lubricant properties such as kinematic viscosity, pour point, and oxidative stability is a significant knowledge gap that necessitates further experimental investigation.

Potential Performance Characteristics in Lubricants

The molecular architecture of this compound provides a basis for predicting its behavior as a lubricant base oil or additive.

Viscosity and Low-Temperature Fluidity

The long C16 branched alkyl chains (2-hexyldecyl) are expected to impart a relatively high kinematic viscosity compared to shorter-chain diesters. However, the branching should also disrupt crystal lattice formation at low temperatures, suggesting a potentially low pour point and good low-temperature fluidity. This combination of properties could make it a suitable component in multigrade lubricants.

Thermal and Oxidative Stability

Esters, in general, exhibit good thermal stability. The high boiling point and flash point of this compound support this. The absence of beta-hydrogens in the alcohol portion of the ester linkage would theoretically contribute to enhanced oxidative stability, a critical factor for long-drain interval lubricants.

Lubricity and Film Strength

The polar ester groups are expected to have a strong affinity for metal surfaces, forming a persistent lubricating film. This inherent polarity can improve lubricity and load-carrying capacity, potentially reducing friction and wear in demanding applications.

Seal Compatibility

A common application of esters in lubricant formulations is to act as seal-swelling agents to counteract the seal-shrinking tendencies of other synthetic base stocks like polyalphaolefins (PAOs). The large alkyl chains of this compound suggest it could be an effective seal-swelling agent.

Proposed Experimental Protocols for Lubricant Evaluation

To validate the theoretical advantages of this compound in lubricants, a series of standardized ASTM tests are proposed.

Table 2: Proposed Experimental Protocols

Property to be MeasuredProposed ASTM MethodDescription
Kinematic Viscosity ASTM D445To determine the viscosity at 40°C and 100°C.
Viscosity Index ASTM D2270To calculate the temperature-dependent viscosity change.
Pour Point ASTM D97To determine the lowest temperature at which the oil will flow.
Oxidative Stability ASTM D2272 (RPVOT)To evaluate the resistance to oxidation under accelerated conditions.
Four-Ball Wear ASTM D4172To assess the anti-wear properties of the lubricant.
Seal Swell ASTM D4289To test compatibility with common elastomer seals.

Synthesis and Structure-Property Relationships

The synthesis of this compound follows a standard esterification process. The logical workflow for its synthesis and the relationship between its structure and expected lubricant properties are depicted in the following diagrams.

Synthesis_Workflow Adipic_Acid Adipic Acid Reactor Esterification Reactor Adipic_Acid->Reactor Hexyldecanol 2-Hexyldecanol Hexyldecanol->Reactor Catalyst Acid Catalyst Catalyst->Reactor Water Water (byproduct) Reactor->Water Separation Purification Purification (Neutralization, Washing, Drying) Reactor->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Structure_Property_Relationship cluster_structure Molecular Structure cluster_properties Potential Lubricant Properties Structure This compound Long_Chains Long, Branched Alkyl Chains (C16) Structure->Long_Chains Ester_Groups Polar Ester Groups Structure->Ester_Groups Viscosity High Viscosity & Good VI Long_Chains->Viscosity Low_Temp Low Pour Point Long_Chains->Low_Temp Seal_Swell Effective Seal Swell Long_Chains->Seal_Swell Stability Good Thermal/Oxidative Stability Ester_Groups->Stability Lubricity Enhanced Lubricity & Film Strength Ester_Groups->Lubricity

Caption: Relationship between structure and potential properties.

Conclusion and Future Outlook

This compound presents a compelling profile for a high-performance synthetic lubricant base oil or additive. Its predicted properties, including a favorable viscosity profile, good low-temperature fluidity, and high thermal stability, warrant further investigation. The primary limitation to its adoption is the current lack of empirical data in lubricant-specific tests. The experimental protocols outlined in this guide provide a roadmap for future research to unlock the potential of this promising, yet underutilized, synthetic ester. Successful validation of its performance could lead to the development of novel lubricant formulations with enhanced efficiency and durability.

Methodological & Application

Synthesis of Long-Chain Diester Adipates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of long-chain diester adipates. These compounds are of significant interest due to their applications as plasticizers, emollients, and lubricants in various industries, including pharmaceuticals and personal care products. The following sections detail common synthesis methodologies, quantitative data for process optimization, and step-by-step experimental protocols.

Introduction to Synthesis Methods

The synthesis of long-chain diester adipates is primarily achieved through three main routes: direct esterification of adipic acid, transesterification of a short-chain adipate ester, and enzymatic synthesis.

  • Direct Esterification: This is the most prevalent method, involving the reaction of adipic acid with a long-chain alcohol in the presence of a catalyst. The reaction is typically driven to completion by the removal of water, a byproduct of the reaction. A variety of catalysts can be employed, ranging from traditional mineral acids to more modern solid acid and organometallic catalysts.

  • Transesterification: In this method, a short-chain dialkyl adipate, such as dimethyl adipate, is reacted with a long-chain alcohol. This process is often catalyzed by titanates or enzymes and is advantageous when the direct esterification is challenging or when starting from a more readily available short-chain ester.

  • Enzymatic Synthesis: This "green" chemistry approach utilizes lipases as biocatalysts to perform the esterification or transesterification under milder reaction conditions. This method offers high selectivity and reduces the formation of byproducts and corrosive waste.

Comparative Data on Synthesis Methods

The choice of synthesis method and catalyst significantly impacts reaction efficiency, yield, and overall process sustainability. The following tables summarize quantitative data from various reported synthesis protocols for different long-chain diester adipates.

Table 1: Synthesis of Dioctyl Adipate (DOA)
CatalystAlcoholMolar Ratio (Alcohol:Acid)Temperature (°C)Time (h)Catalyst LoadingYield/ConversionReference
Sulfuric Acid2-EthylhexanolNot SpecifiedBoiling with micro-vacuumNot SpecifiedNot SpecifiedNot Specified[1]
Tetrabutyl titanate & p-TSA2-Ethylhexanol2.3-2.5 : 1120-130 (Stage 1), 160-170 (Stage 2)~1.5 (Stage 1), ~3 (Stage 2)0.8-1.2% of total reactants>98% (Esterification Rate)None
Magnetic Solid Superacid (SO₄²⁻/Fe₃O₄-ZrO₂)n-Octanol3.2 : 115521.5% of total reactants99.4% (Conversion)[2]
Solid Superacid ResinOctanolNot SpecifiedReflux2.3Not SpecifiedNot Specified[3]
Table 2: Synthesis of Diisononyl Adipate (DINA) and Diisodecyl Adipate (DIDA)
ProductCatalystAlcoholMolar Ratio (Alcohol:Acid)Temperature (°C)Time (h)Catalyst LoadingYield/ConversionReference
DIDASulfuric Acid or p-TSAIsodecyl AlcoholNot SpecifiedHeat to drive off waterNot SpecifiedNot SpecifiedHigh Purity[4]
DIDATitanate Esters or Stannous OxideDecyl AlcoholExcess Alcohol240-2603-4Not Specified (e.g., 3kg for 1.5T adipic acid)Acid value < 0.2 mg KOH/g[5]
DINASulfuric Acid or p-TSAIsononyl Alcohol2.2-2.6 : 1Not SpecifiedNot Specified0.5-1.5 wt% of adipic acid92-95% (Yield)[6]
Table 3: Enzymatic Synthesis of Long-Chain Adipate Esters
ProductEnzymeAlcoholMolar Ratio (Alcohol:Acid)Temperature (°C)Time (h)Enzyme LoadingYield/ConversionReference
Di(2-ethylhexyl) adipateCandida antarctica lipase B2-EthylhexanolNot Specified503Not Specified~100% (Yield)[7]
Various Adipate EstersImmobilized Lipase (C. rugosa, R. miehei, C. antarctica)C2-C18 Alcohols1:1 to 6:130-70>2Not SpecifiedNot Specified[8]

Experimental Protocols

The following are detailed protocols for the synthesis of long-chain diester adipates based on the cited literature.

Protocol 1: Synthesis of Dioctyl Adipate (DOA) using a Titanate/p-TSA Catalyst

This protocol is based on a two-stage industrial process for producing high-purity DOA.

Materials:

  • Adipic Acid

  • 2-Ethylhexanol (Octanol)

  • Tetrabutyl titanate (TBT)

  • p-Toluenesulfonic acid (p-TSA)

  • 5% Sodium Carbonate Solution

  • Deionized Water

Equipment:

  • Reaction kettle with a stirrer, thermometer, and a water separator (e.g., Dean-Stark apparatus)

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

Stage 1: Low-Temperature Dehydration

  • Charge the reaction kettle with high-purity adipic acid and 2-ethylhexanol in a molar ratio of 1:2.3 to 1:2.5.

  • Add the composite catalyst system of tetrabutyl titanate and p-toluenesulfonic acid (3:1 mass ratio) at a dosage of 0.8%–1.2% of the total reactant mass.

  • Heat the mixture to 120–130 °C with continuous stirring.

  • Maintain this temperature for approximately 1.5 hours to remove about 85% of the water generated during the reaction via the water separator.

Stage 2: High-Temperature Esterification

  • Increase the reaction temperature to 160–170 °C.

  • Continue the reaction for approximately 3 hours, continuously removing water.

  • Monitor the reaction progress by measuring the acid value of the reaction mixture. The esterification is considered complete when the acid value is less than 2 mg KOH/g.

Post-Treatment and Purification:

  • Cool the crude ester to room temperature.

  • Alkali Washing: Wash the crude ester twice with a 5% sodium carbonate solution to neutralize any residual acidic catalysts.

  • Water Washing: Rinse with deionized water until the pH of the aqueous layer is neutral to remove any salts.

  • Vacuum Distillation: Transfer the washed ester to a vacuum distillation apparatus. Conduct the distillation under a vacuum of 0.095 MPa.

  • Collect the fraction distilling at 240–250 °C to obtain high-purity dioctyl adipate.

Protocol 2: Synthesis of Diisodecyl Adipate (DIDA) using a Titanate Catalyst

This protocol describes a method for producing DIDA, an environmentally friendly plasticizer.[5]

Materials:

  • Adipic Acid

  • Decyl Alcohol

  • Tetraisobutyl titanate (or other titanate ester)

  • Nitrogen gas

Equipment:

  • Reaction kettle with a stirrer, thermometer, nitrogen inlet, and a distillation setup for water removal under reduced pressure.

  • Metering tank for alcohol

  • Heating system

Procedure:

  • Charge the reaction kettle with a metered amount of decyl alcohol.

  • Under stirring and a nitrogen blanket, add adipic acid.

  • Add the tetraisobutyl titanate catalyst (e.g., 3 kg of catalyst for 1.5 tonnes of adipic acid).

  • Steadily raise the temperature.

  • When the temperature reaches 210°C, add an excess of 20% decyl alcohol.

  • Control the system pressure at 60–120 kPa.

  • Raise the temperature to 240–260°C and maintain it for 3-4 hours for the esterification reaction to proceed in a gasified state.

  • Monitor the reaction by taking samples and analyzing the acid value. The reaction is considered complete when the acid value is less than 0.2 mgKOH/g.

  • Upon completion, cool the reactor and proceed with purification steps such as distillation to remove unreacted alcohol and the catalyst.

Protocol 3: Enzymatic Synthesis of Di(2-ethylhexyl) Adipate

This protocol outlines a greener synthesis route using an immobilized lipase.[7]

Materials:

  • Adipic Acid

  • 2-Ethylhexanol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Vacuum pump and vacuum gauge

  • Condenser to collect water

Procedure:

  • Add adipic acid and 2-ethylhexanol to the round-bottom flask.

  • Add the immobilized Candida antarctica lipase B.

  • Heat the reaction mixture to 50 °C with continuous stirring.

  • Apply a reduced pressure of 6.7 kPa to facilitate the removal of water produced during the esterification.

  • Allow the reaction to proceed for 3 hours.

  • After the reaction is complete, the enzyme can be recovered by filtration for potential reuse.

  • The product can be purified by vacuum distillation to remove any unreacted starting materials.

Visualizations

The following diagrams illustrate the general workflows for the synthesis of long-chain diester adipates.

Direct_Esterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_purification Product Purification cluster_product Final Product adipic_acid Adipic Acid reactor Reaction Vessel (Heated & Stirred) adipic_acid->reactor long_chain_alcohol Long-Chain Alcohol long_chain_alcohol->reactor catalyst Catalyst (e.g., H₂SO₄, Titanate) catalyst->reactor neutralization Neutralization (Alkali Wash) reactor->neutralization Crude Product water_wash Water Wash neutralization->water_wash distillation Vacuum Distillation water_wash->distillation final_product Pure Long-Chain Diester Adipate distillation->final_product

Caption: General workflow for the direct esterification synthesis of long-chain diester adipates.

Enzymatic_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Enzymatic Esterification cluster_separation Separation cluster_purification Product Purification cluster_product Final Product & Catalyst Recovery adipic_acid Adipic Acid reactor Reaction Vessel (Mild Temperature, Vacuum for Water Removal) adipic_acid->reactor long_chain_alcohol Long-Chain Alcohol long_chain_alcohol->reactor enzyme Immobilized Lipase enzyme->reactor filtration Filtration reactor->filtration Reaction Mixture distillation Vacuum Distillation filtration->distillation Liquid (Crude Product) recovered_enzyme Recovered Enzyme (for reuse) filtration->recovered_enzyme Solid final_product Pure Long-Chain Diester Adipate distillation->final_product

References

Application Notes and Protocols for the Characterization of Bis(2-hexyldecyl) adipate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available analytical data specifically for Bis(2-hexyldecyl) adipate is limited. The following application notes and protocols are based on established methods for the closely related and structurally similar compound, Bis(2-ethylhexyl) adipate (DEHA). These methodologies provide a strong starting point for the characterization of this compound, with the understanding that minor modifications to experimental parameters may be necessary to account for differences in molecular weight and chromatographic retention times.

Introduction

This compound is a high molecular weight branched-chain diester. As a plasticizer, it is expected to impart flexibility, low-temperature resistance, and durability to various polymers.[1] Accurate and comprehensive characterization is crucial for its application in research, drug development, and material science to ensure purity, consistency, and performance. These application notes provide detailed protocols for the analytical characterization of this compound using chromatographic, spectroscopic, and thermal analysis techniques.

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and quality control. The following table summarizes the expected properties, with data for the analogue Bis(2-ethylhexyl) adipate provided for reference.

PropertyValue (for Bis(2-ethylhexyl) adipate as an analogue)Reference
Molecular Formula C38H74O4
Molecular Weight 595.0 g/mol
Appearance Clear, colorless to pale yellow oily liquid[1]
Boiling Point > 200 °C at 1 mmHg (estimated)
Melting Point < -50 °C (estimated)
Density ~0.91 g/mL at 20 °C (estimated)
Refractive Index ~1.45 at 20 °C (estimated)
Solubility Insoluble in water; soluble in organic solvents[1]

Chromatographic Analysis

Chromatographic techniques are fundamental for assessing the purity and quantifying the presence of this compound in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.

Protocol:

  • Sample Preparation:

    • For pure substance analysis, dissolve 1 mg of the sample in 1 mL of a suitable solvent such as hexane or dichloromethane.

    • For analysis in a matrix (e.g., polymer, biological sample), perform a solvent extraction using hexane or a similar non-polar solvent. A clean-up step using solid-phase extraction (SPE) may be necessary.[2][3]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 320 °C.

      • Hold: 10 minutes at 320 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MSD Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-650.

Expected Results: The mass spectrum of this compound is expected to show characteristic fragmentation patterns of adipate esters, including ions corresponding to the loss of the alkoxy group and rearrangements.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the analysis of this compound, particularly for non-volatile matrices or when derivatization for GC is not desirable.

Protocol:

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Detector: UV detector at 210 nm or a Refractive Index (RI) detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 95:5 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

Spectroscopic Analysis

Spectroscopic techniques provide crucial information about the chemical structure and functional groups of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: Place a drop of the neat liquid sample between two KBr or NaCl plates to form a thin film.

  • FTIR Instrumentation and Conditions:

    • Spectrometer: PerkinElmer Spectrum Two or equivalent.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

Expected Characteristic FTIR Peaks:

Wavenumber (cm⁻¹)Assignment
~2925, ~2855C-H stretching (alkane)
~1735C=O stretching (ester)
~1170C-O stretching (ester)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • NMR Instrumentation and Conditions:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • ¹H NMR:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Relaxation Delay: 1.0 s

    • ¹³C NMR:

      • Pulse Program: zgpg30

      • Number of Scans: 1024

      • Relaxation Delay: 2.0 s

Expected Chemical Shifts (δ) in ppm (referenced to TMS):

Group¹H NMR (ppm)¹³C NMR (ppm)
-CH ₃ (terminal)~0.88 (t)~14.1
-(CH ₂)n- (alkyl chain)~1.2-1.4 (m)~22-32
-CH ₂-C=O (adipate)~2.28 (t)~34.1
-CH -CH₂O- (branch point)~1.6 (m)~38.9
-O-CH ₂-CH-~4.0 (d)~67.0
C =O (ester carbonyl)-~173.5

Thermal Analysis

Thermal analysis techniques are used to determine the thermal stability and transitions of the material.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.

Protocol:

  • Sample Preparation: Place 5-10 mg of the sample in an alumina or platinum TGA pan.

  • TGA Instrumentation and Conditions:

    • Instrument: TA Instruments Q500 or equivalent.

    • Temperature Range: 25 °C to 600 °C.

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

Differential Scanning Calorimetry (DSC)

DSC is used to measure heat flow associated with thermal transitions, such as the glass transition temperature (Tg) and melting point.

Protocol:

  • Sample Preparation: Seal 5-10 mg of the sample in an aluminum DSC pan.

  • DSC Instrumentation and Conditions:

    • Instrument: TA Instruments Q2000 or equivalent.

    • Temperature Program:

      • Equilibrate at -100 °C.

      • Ramp at 10 °C/min to 50 °C.

      • Cool to -100 °C at 10 °C/min.

      • Ramp at 10 °C/min to 50 °C (second heating scan for analysis).

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Sample Dissolution Dissolution in Solvent Sample->Dissolution Extraction Solvent Extraction (for matrix) Sample->Extraction TGA TGA Analysis Sample->TGA DSC DSC Analysis Sample->DSC GCMS GC-MS Analysis Dissolution->GCMS HPLC HPLC Analysis Dissolution->HPLC FTIR FTIR Analysis Dissolution->FTIR NMR NMR (¹H & ¹³C) Analysis Dissolution->NMR Extraction->GCMS Purity Purity Assessment GCMS->Purity HPLC->Purity Structure Structural Elucidation FTIR->Structure NMR->Structure Thermal Thermal Properties TGA->Thermal DSC->Thermal

Caption: Experimental workflow for the characterization of this compound.

Analytical Techniques Relationship

analytical_techniques cluster_chromatography Chromatography cluster_spectroscopy Spectroscopy cluster_thermal Thermal Analysis Compound This compound GCMS GC-MS Compound->GCMS Purity & ID HPLC HPLC Compound->HPLC Purity & Quantification FTIR FTIR Compound->FTIR Functional Groups NMR NMR Compound->NMR Structure TGA TGA Compound->TGA Thermal Stability DSC DSC Compound->DSC Thermal Transitions

Caption: Relationship between analytical techniques and the information obtained.

References

Application Notes and Protocols for the GC-MS Analysis of Adipate Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipate esters are a class of organic compounds primarily used as plasticizers in a wide variety of polymers, most notably polyvinyl chloride (PVC). Their function is to increase the flexibility and durability of the final product. Common applications include food packaging films, medical devices, and children's toys. Due to the potential for these esters to migrate from the polymer matrix into food, beverages, or directly into the human body, sensitive and accurate analytical methods are required for their detection and quantification. This document provides detailed application notes and protocols for the analysis of common adipate esters using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for this purpose.

Experimental Protocols

This section details the methodologies for the extraction of adipate esters from a solid matrix (e.g., food packaging material) and subsequent analysis by GC-MS.

Sample Preparation: Solvent Extraction and Solid-Phase Extraction (SPE)

This protocol is adapted from methodologies for the analysis of plasticizers in food and packaging materials.[1][2]

Materials and Reagents:

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • n-Hexane (HPLC grade)

  • Deionized water

  • Sodium chloride (analytical grade)

  • Oasis MAX SPE Cartridges

  • Glass vials with PTFE-lined caps

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Comminution: Cut the solid sample (e.g., plastic film) into small pieces (approximately 2x2 mm).

  • Solvent Extraction:

    • Accurately weigh approximately 1 gram of the comminuted sample into a glass vial.

    • Add 10 mL of a 1:1 (v/v) mixture of dichloromethane and methanol.

    • Vortex the vial for 5 minutes to ensure thorough mixing and extraction.

    • Place the vial in an ultrasonic bath for 30 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes to pellet any solid material.

    • Carefully transfer the supernatant to a clean glass vial.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an Oasis MAX SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge.

    • Load the extracted supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of 5% methanol in deionized water to remove polar interferences.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the adipate esters with 10 mL of n-hexane.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of n-hexane for GC-MS analysis.

GC-MS Analysis

Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature280°C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 60°C, hold for 1 min, ramp to 220°C at 20°C/min, then ramp to 300°C at 10°C/min, hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters:

Adipate EsterRetention Time (approx. min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Dimethyl adipate (DMA)8.5143111174
Diethyl adipate (DEA)10.2129157202
Dibutyl adipate (DBA)13.8129201258
Di(2-ethylhexyl) adipate (DEHA)19.5129112257

Quantitative Data

The following table summarizes the quantitative performance of a validated GC-MS method for the analysis of adipate esters in a food matrix.[1]

ParameterResult
Linearity
Calibration Range5 - 1000 ng/g
Correlation Coefficient (r²)> 0.998
Recovery
Intraday Recovery85.4% - 114.6%
Interday Recovery83.6% - 118.5%
Limits of Detection (LOD) and Quantification (LOQ) (Typical values for adipate esters in food matrices)
LOD0.5 - 2.0 µg/kg
LOQ1.5 - 6.0 µg/kg

Visualizations

GC-MS Workflow for Adipate Ester Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_output Output Sample Solid Sample (e.g., Plastic Film) Extraction Solvent Extraction (Dichloromethane:Methanol) Sample->Extraction Comminution SPE Solid-Phase Extraction (SPE Cleanup) Extraction->SPE Concentration Concentration & Reconstitution SPE->Concentration GC_MS GC-MS System Concentration->GC_MS Injection Data_Acquisition Data Acquisition (SIM Mode) GC_MS->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Report Final Report Data_Processing->Report

Caption: Workflow for the GC-MS analysis of adipate esters.

Logical Relationship of Analytical Steps

Analytical_Steps cluster_SamplePrep Sample Preparation Details cluster_InstrumentalAnalysis Instrumental Analysis Details cluster_DataAnalysis Data Analysis Details Start Start SamplePrep Sample Preparation Start->SamplePrep InstrumentalAnalysis Instrumental Analysis SamplePrep->InstrumentalAnalysis Extracted & Cleaned Sample Extraction Extraction DataAnalysis Data Analysis InstrumentalAnalysis->DataAnalysis Chromatographic & Mass-Spectral Data Separation GC Separation End End DataAnalysis->End Identification Peak Identification Cleanup Cleanup (SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Detection MS Detection Separation->Detection Quantification Quantification Identification->Quantification

Caption: Logical flow of the analytical procedure.

References

Application Note: Nuclear Magnetic Resonance (NMR) Analysis of Bis(2-hexyldecyl) Adipate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(2-hexyldecyl) adipate is a large ester molecule used in various industrial applications, including as a plasticizer. Its chemical structure and purity are critical for its function and safety. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantitative analysis of such compounds. This document provides a detailed protocol for the ¹H and ¹³C NMR analysis of this compound.

While specific experimental NMR data for this compound is not widely available, the following protocols and data are based on the analysis of structurally similar long-chain esters, such as Bis(2-ethylhexyl) adipate (DEHA), and general principles of NMR spectroscopy.[1][2][3]

Predicted NMR Spectral Data

The chemical shifts for this compound can be predicted based on the known spectral data of the analogous compound, Bis(2-ethylhexyl) adipate.[1][2] The core structure of the adipate ester and the branching at the 2-position of the alkyl chain are the primary determinants of the chemical shifts for the protons and carbons near the ester linkage. The longer alkyl chains of the hexyldecyl group will primarily contribute to the intensity of the signals in the aliphatic region of the spectrum.

¹H NMR (Predicted)

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~4.05d2H-O-CH ₂-CH-
b~2.28t4H-O=C-CH ₂-CH₂-
c~1.65m4H-O=C-CH₂-CH ₂-
d~1.55m2H-O-CH₂-CH -
e~1.2-1.4m48H-(CH ₂)ₙ- (alkyl chains)
f~0.88t12H-CH

¹³C NMR (Predicted)

SignalChemical Shift (δ, ppm)Assignment
1~173C=O
2~67-O-C H₂-
3~39-O-CH₂-C H-
4~34-O=C-C H₂-
5~30-32-(C H₂)ₙ- (alkyl chains)
6~29-(C H₂)ₙ- (alkyl chains)
7~25-O=C-CH₂-C H₂-
8~23-(C H₂)ₙ- (alkyl chains)
9~14-C H₃

Experimental Protocols

The following are detailed methodologies for the NMR analysis of this compound.

1. Sample Preparation

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Other deuterated organic solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated benzene (C₆D₆) can also be used depending on the desired chemical shift dispersion.[4]

  • Sample Concentration: For standard ¹H NMR, a concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is recommended. For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is preferable to obtain a good signal-to-noise ratio in a reasonable time.

  • Procedure:

    • Weigh the desired amount of this compound directly into a clean, dry NMR tube.

    • Add the appropriate volume of deuterated solvent using a pipette.

    • Cap the NMR tube and vortex or sonicate briefly to ensure the sample is fully dissolved.

2. NMR Data Acquisition

  • Instrumentation: A high-resolution NMR spectrometer with a field strength of 300 MHz or higher is recommended.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds. For quantitative measurements, a longer relaxation delay (5 times the longest T₁ of interest) is crucial.

    • Number of Scans: 8-16 scans are typically sufficient.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio.

3. Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference.

  • Integration: For ¹H NMR, integrate the area of each resonance to determine the relative number of protons. For quantitative analysis (qNMR), this step is critical and requires careful selection of well-resolved signals.[5][6]

Visualizations

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase & Baseline Correction ft->phase reference Referencing phase->reference integrate Integration reference->integrate structure Structural Elucidation integrate->structure purity Purity Assessment integrate->purity quant Quantification integrate->quant

Caption: Workflow for the NMR analysis of this compound.

molecular_structure cluster_labels ¹H NMR Assignments (Predicted) mol CH₃ (CH₂)₅ CH (CH₂)₇ CH₂ O C=O (CH₂)₄ C=O O CH₂ CH (CH₂)₇ CH₃ (CH₂)₅ CH₃ a a: ~4.05 ppm b b: ~2.28 ppm c c: ~1.65 ppm d d: ~1.55 ppm e e: ~1.2-1.4 ppm f f: ~0.88 ppm

References

Application Notes and Protocols for the Evaluation of Bis(2-hexyldecyl) adipate as a Polymer Plasticizer

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive guide for the characterization and application of Bis(2-hexyldecyl) adipate as a novel plasticizer in polymer formulations.

Introduction

This document provides detailed application notes and experimental protocols for the evaluation of this compound as a plasticizer in various polymer systems. Due to the limited availability of published data for this compound, this guide offers a framework for its systematic evaluation. This includes a comparative analysis with the well-characterized plasticizer, Bis(2-ethylhexyl) adipate (DEHA), to contextualize its potential performance.

The protocols outlined herein are based on established ASTM standards and general practices for plasticizer evaluation, enabling researchers to generate robust and reliable data.

Properties of this compound

This compound is a high-molecular-weight adipate ester. While specific experimental data is scarce, its chemical structure allows for the extrapolation of certain properties, particularly in comparison to DEHA.

2.1. Structural Comparison

  • This compound: Adipic acid esterified with 2-hexyldecanol.

  • Bis(2-ethylhexyl) adipate (DEHA): Adipic acid esterified with 2-ethylhexanol.

The longer alkyl chains of the 2-hexyldecanol in this compound suggest several potential differences in performance compared to DEHA:

  • Increased Molecular Weight: This is expected to lead to lower volatility and reduced migration from the polymer matrix, enhancing the permanence of the plasticizer.

  • Greater Lipophilicity: The longer hydrocarbon chains will increase its oil-like nature, which may affect its compatibility with different polymers.

  • Potentially Lower Plasticizing Efficiency at the Same Concentration: Due to its larger molecular size, more this compound by weight may be required to achieve the same degree of flexibility as DEHA.

2.2. Physical and Chemical Properties

A summary of the known and expected properties of this compound is presented in Table 1. For comparative purposes, the properties of DEHA are also included.

Table 1: Physical and Chemical Properties of Adipate Plasticizers

PropertyThis compoundBis(2-ethylhexyl) adipate (DEHA)
Synonyms Diisocetyl adipateDioctyl adipate (DOA)
CAS Number 57533-90-1103-23-1
Molecular Formula C38H74O4C22H42O4
Molecular Weight 595.0 g/mol (calculated)370.57 g/mol
Appearance Expected to be a colorless, oily liquidColorless, oily liquid
Boiling Point Expected to be higher than DEHA~417 °C
Melting Point Expected to be lower than DEHA~ -67 °C
Water Solubility Expected to be lower than DEHAInsoluble
LogP Expected to be higher than DEHA~8.94

Experimental Protocols

The following protocols provide a standardized approach to evaluating the performance of this compound as a plasticizer, with a focus on polyvinyl chloride (PVC) as the polymer matrix.

3.1. Preparation of Plasticized Polymer Films

This protocol describes the preparation of plasticized PVC films using a solvent casting method, which is suitable for laboratory-scale screening.[1]

Materials:

  • PVC resin (e.g., K-value 67)

  • This compound

  • DEHA (for comparison)

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Tetrahydrofuran (THF) or other suitable solvent

  • Glass petri dishes or a flat glass surface

  • Drying oven

Procedure:

  • Prepare a stock solution of PVC in THF (e.g., 10% w/v).

  • In a separate vial, dissolve the desired amount of plasticizer (e.g., 30, 40, 50 parts per hundred resin - phr) and stabilizer (e.g., 2 phr) in THF.

  • Add the plasticizer/stabilizer solution to the PVC solution and mix thoroughly until a homogeneous solution is obtained.

  • Pour the solution into a glass petri dish, ensuring an even spread.

  • Allow the solvent to evaporate slowly in a well-ventilated fume hood at room temperature for 24 hours.

  • Transfer the dish to a vacuum oven and dry at a moderate temperature (e.g., 60°C) for at least 12 hours to remove any residual solvent.

  • Carefully peel the resulting film from the glass surface.

  • Condition the films at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 48 hours before testing.

The following diagram illustrates the general workflow for preparing plasticized polymer films.

G cluster_prep Film Preparation Workflow start Start dissolve_pvc Dissolve PVC in THF start->dissolve_pvc dissolve_additives Dissolve Plasticizer and Stabilizer in THF start->dissolve_additives mix Mix PVC and Additive Solutions dissolve_pvc->mix dissolve_additives->mix cast Cast Solution onto Glass Surface mix->cast evaporate Solvent Evaporation (Room Temperature) cast->evaporate dry Vacuum Oven Drying evaporate->dry peel Peel and Condition Film dry->peel end_prep Conditioned Film peel->end_prep

Workflow for preparing plasticized polymer films.

3.2. Mechanical Properties Testing

The following protocol is based on ASTM D638 for determining the tensile properties of plastics.[2]

Equipment:

  • Universal testing machine with a suitable load cell

  • Extensometer (optional, for precise strain measurement)

  • Die cutter for preparing dumbbell-shaped specimens (e.g., ASTM D638 Type IV)

Procedure:

  • Cut at least five dumbbell-shaped specimens from the conditioned films.

  • Measure the thickness and width of the narrow section of each specimen.

  • Mount the specimen in the grips of the universal testing machine.

  • Attach the extensometer to the specimen if used.

  • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen breaks.

  • Record the load and elongation throughout the test.

  • Calculate the tensile strength, elongation at break, and modulus of elasticity.

Table 2: Template for Mechanical Properties Data

Plasticizer (phr)Tensile Strength (MPa)Elongation at Break (%)Modulus of Elasticity (MPa)
Control (Unplasticized) Fill in dataFill in dataFill in data
DEHA (40) Fill in dataFill in dataFill in data
This compound (40) Fill in dataFill in dataFill in data
This compound (50) Fill in dataFill in dataFill in data

3.3. Thermal Analysis

Thermal analysis provides insights into the effect of the plasticizer on the polymer's glass transition temperature (Tg) and thermal stability.

3.3.1. Differential Scanning Calorimetry (DSC)

This protocol is a general method for determining the Tg of plasticized polymers.[3]

Equipment:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Weigh 5-10 mg of the plasticized film into an aluminum DSC pan and seal it.

  • Place the pan in the DSC cell.

  • Heat the sample to a temperature above its expected Tg (e.g., 120°C) at a rate of 10°C/min to erase its thermal history.

  • Cool the sample to a low temperature (e.g., -50°C) at a controlled rate.

  • Reheat the sample at 10°C/min to a temperature above the Tg.

  • Determine the Tg from the midpoint of the step transition in the heat flow curve of the second heating scan.

3.3.2. Thermogravimetric Analysis (TGA)

This protocol is a general method for assessing the thermal stability and volatility of plasticized polymers.[4][5]

Equipment:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Weigh 10-20 mg of the plasticized film into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant rate (e.g., 20°C/min) under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature.

  • Determine the onset of decomposition temperature and the temperature at 5% and 10% weight loss.

Table 3: Template for Thermal Properties Data

Plasticizer (phr)Glass Transition Temp. (Tg) (°C)Onset of Decomposition (°C)Temp. at 5% Weight Loss (°C)
Control (Unplasticized) Fill in dataFill in dataFill in data
DEHA (40) Fill in dataFill in dataFill in data
This compound (40) Fill in dataFill in dataFill in data
This compound (50) Fill in dataFill in dataFill in data

3.4. Migration Resistance Testing

This protocol provides a general method for evaluating the loss of plasticizer from the polymer matrix into a simulant.[6][7]

Equipment:

  • Glass vials with screw caps

  • Analytical balance

  • Oven

  • Food simulants (e.g., deionized water, 3% acetic acid, 10% ethanol, isooctane for fatty foods)

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC) for quantification

Procedure:

  • Cut a precisely weighed piece of the plasticized film (e.g., 10 cm²).

  • Immerse the film in a known volume of the food simulant in a glass vial.

  • Seal the vial and place it in an oven at a specified temperature and time (e.g., 40°C for 10 days, as per relevant regulations).

  • After the incubation period, remove the film from the simulant.

  • Analyze the simulant for the concentration of the migrated plasticizer using an appropriate chromatographic technique (GC-MS or HPLC).

  • Alternatively, the weight loss of the film can be determined after drying.

The following diagram illustrates the workflow for evaluating a novel plasticizer.

G cluster_eval Plasticizer Evaluation Workflow start_eval Start with Novel Plasticizer formulation Formulate into Polymer Matrix start_eval->formulation film_prep Prepare Test Films formulation->film_prep mech_test Mechanical Testing (Tensile, Hardness) film_prep->mech_test therm_test Thermal Analysis (DSC, TGA) film_prep->therm_test mig_test Migration Testing film_prep->mig_test data_analysis Data Analysis and Comparison mech_test->data_analysis therm_test->data_analysis mig_test->data_analysis conclusion Performance Conclusion data_analysis->conclusion

References

Application Notes and Protocols: Formulation of Bis(2-hexyldecyl) adipate in Insect Repellent Compositions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-hexyldecyl) adipate (CAS No. 57533-90-1) is a diester of adipic acid and 2-hexyldecanol. While primarily utilized in the cosmetics industry as an emollient, recent patent literature suggests its potential as an active ingredient in insect repellent formulations.[1] This document provides a comprehensive overview of the formulation, testing, and potential mechanisms of action of this compound for insect repellent applications. Due to the limited specific data on its repellent properties, this document also draws upon general principles of insect repellent formulation and testing, as well as information on structurally similar long-chain dialkyl adipates.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for formulation development, particularly its low volatility, which may contribute to a longer duration of action.

PropertyValueReference
Chemical Formula C38H74O4[2][3]
Molecular Weight 595.0 g/mol [2][3]
CAS Number 57533-90-1[4]
Appearance Oily liquid (predicted)
LogP (predicted) 15.5[2]
Water Solubility Insoluble (predicted)
Boiling Point Not available
Vapor Pressure Not available

Formulation Protocols

The formulation of this compound into an effective and cosmetically acceptable insect repellent requires careful selection of excipients. Its oil-soluble nature suggests its suitability for emulsion-based systems (lotions, creams) or oil-based sprays.

Example Formulation: Oil-in-Water (O/W) Lotion

This protocol describes the preparation of a 10% w/w this compound lotion. The concentration is a starting point for efficacy testing and can be adjusted based on results.

Materials:

  • Oil Phase:

    • This compound: 10.0 g

    • Cetearyl alcohol: 3.0 g (emulsifier, thickener)

    • Glyceryl stearate: 2.0 g (emulsifier)

  • Aqueous Phase:

    • Distilled water: 83.5 g

    • Glycerin: 1.0 g (humectant)

  • Preservative:

    • Phenoxyethanol: 0.5 g

Protocol:

  • Combine all components of the oil phase in a heat-resistant beaker and heat to 70-75°C with constant stirring until all components are melted and homogenous.

  • In a separate beaker, combine the distilled water and glycerin and heat to 70-75°C.

  • Slowly add the aqueous phase to the oil phase while homogenizing at high speed for 5-10 minutes to form a uniform emulsion.

  • Allow the emulsion to cool to below 40°C with gentle stirring.

  • Add the preservative and mix until fully incorporated.

  • Package the final lotion in an appropriate container.

Example Formulation: Alcohol-Based Spray

This protocol outlines the preparation of a 15% w/w this compound spray.

Materials:

  • This compound: 15.0 g

  • Ethanol (95%): 74.5 g (solvent, vehicle)

  • Propylene glycol: 10.0 g (co-solvent, humectant)

  • Fragrance (optional): 0.5 g

Protocol:

  • In a suitable vessel, combine the ethanol and propylene glycol.

  • Slowly add the this compound to the solvent mixture while stirring until it is completely dissolved.

  • If desired, add the fragrance and mix until uniform.

  • Filter the solution to remove any particulates.

  • Package the final solution in a spray bottle.

G cluster_formulation Formulation Workflow raw_materials Raw Material Weighing phase_prep Phase Preparation (Oil & Aqueous) raw_materials->phase_prep emulsification Emulsification/ Mixing phase_prep->emulsification cooling Cooling emulsification->cooling additives Addition of Preservatives/ Fragrance cooling->additives packaging Packaging & Labeling additives->packaging

General workflow for the preparation of an insect repellent formulation.

Efficacy Testing Protocols

Standardized efficacy testing is crucial to determine the protective effect of this compound formulations against various insect species.

In Vivo Arm-in-Cage Test

This method is a standard for evaluating the repellency of topical formulations against mosquitoes.

Materials:

  • Test formulation containing this compound

  • Control formulation (vehicle without active ingredient)

  • Cages containing 200-250 host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti)

  • Human volunteers

Protocol:

  • Recruit healthy adult volunteers and obtain informed consent.

  • Mark a defined area (e.g., 300 cm²) on the forearm of each volunteer.

  • Apply a standardized amount (e.g., 1.0 mL) of the test or control formulation evenly to the marked area.

  • At predetermined time intervals (e.g., 0, 30, 60, 90, 120 minutes) after application, instruct the volunteer to insert their treated forearm into the mosquito cage for a fixed duration (e.g., 3 minutes).

  • Record the number of mosquito landings and probes (attempts to bite) during the exposure period.

  • The test is concluded for a specific formulation when a predetermined number of bites is reached (e.g., two bites in a single exposure or the first confirmed bite).

  • Calculate the complete protection time (CPT), which is the time from application until the first confirmed bite.

In Vitro Repellency Assay

This method provides a high-throughput screening alternative to in vivo testing.

Materials:

  • Test formulation containing this compound

  • Control formulation

  • Y-tube olfactometer

  • Source of clean, humidified air

  • Human attractant (e.g., worn nylon stocking)

  • Cages of host-seeking female mosquitoes

Protocol:

  • Set up the Y-tube olfactometer with a constant airflow through both arms.

  • In one arm, place the human attractant treated with the test formulation.

  • In the other arm, place an identical human attractant treated with the control formulation.

  • Release a single mosquito at the base of the Y-tube and allow it to choose an arm to fly up.

  • Record the mosquito's choice.

  • Repeat this process for a large number of mosquitoes (e.g., 100).

  • Calculate the percent repellency based on the number of mosquitoes that chose the control arm versus the test arm.

Table 2: Hypothetical Efficacy Data for a 10% this compound Lotion

Test SubjectComplete Protection Time (minutes)Number of Landings at 60 min
11852
22101
31953
Average 196.7 2.0

Note: This data is for illustrative purposes only and does not represent actual experimental results.

G cluster_efficacy Efficacy Testing Workflow volunteer Volunteer Recruitment & Informed Consent application Formulation Application (Test & Control) volunteer->application exposure Exposure to Insects (e.g., Arm-in-Cage) application->exposure data_collection Data Collection (Landings, Probes, Bites) exposure->data_collection analysis Data Analysis (e.g., CPT Calculation) data_collection->analysis G cluster_pathway Hypothetical Repellent Signaling Pathway repellent This compound receptor Olfactory/Gustatory Receptors (e.g., ORs, IRs, GRs) repellent->receptor Binding neuron Receptor Neuron Activation/ Inhibition receptor->neuron brain Signal Transduction to Antennal Lobe/Brain neuron->brain behavior Aversive Behavior (Repellency) brain->behavior

References

Application Notes and Protocols: Long-Chain Adipates for Thermal Energy Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of long-chain adipate esters as phase change materials (PCMs) for thermal energy storage (TES) applications. The document includes detailed protocols for the synthesis and characterization of these materials, as well as a summary of their key thermal properties.

Introduction to Long-Chain Adipates in Thermal Energy Storage

Long-chain adipates, which are diesters of adipic acid and long-chain alcohols, are emerging as a promising class of organic PCMs. Their chemical structure, characterized by a central adipic acid core and two long alkyl chains, imparts desirable properties for latent heat storage. These materials undergo a solid-liquid phase transition over a specific temperature range, absorbing and releasing significant amounts of thermal energy in the process. This characteristic makes them suitable for a variety of TES applications, including passive temperature regulation in buildings, thermal management of electronics, and in the transport of temperature-sensitive goods.

Advantages of long-chain adipates as PCMs include a high latent heat of fusion, tunable melting temperatures based on the alkyl chain length, good thermal and chemical stability, and low vapor pressure.

Data Presentation: Thermal Properties of Long-Chain Adipates

The thermal properties of long-chain adipates are critical for their application as PCMs. The melting temperature determines the operating range of the TES system, while the latent heat of fusion dictates the energy storage capacity. The following table summarizes the key thermal properties of various long-chain dialkyl adipates.

Adipate EsterAbbreviationMolecular FormulaMelting Temperature (°C)Latent Heat of Fusion (J/g)
Diethyl AdipateDEAC10H18O4-20.9102.8[1]
Dibutyl AdipateDBAC14H26O4-22.3131.7[1]
Dioctyl AdipateDOAC22H42O4--
Ditetradecyl AdipateDTAC34H66O444142.4
Dioctadecyl AdipateDOAC42H82O460186.2

Experimental Protocols

Protocol 1: Synthesis of Long-Chain Adipates via Direct Esterification

This protocol describes the synthesis of long-chain adipates from adipic acid and a long-chain alcohol.

Materials:

  • Adipic acid

  • Long-chain alcohol (e.g., 1-octanol, 1-decanol, 1-dodecanol, 1-tetradecanol, 1-hexadecanol, 1-octadecanol)

  • Catalyst (e.g., p-toluenesulfonic acid, tetrabutyl titanate)

  • Toluene (for azeotropic removal of water)

  • 5% Sodium carbonate solution

  • Deionized water

  • Anhydrous sodium sulfate

  • Activated carbon

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dean-Stark trap

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add adipic acid and the corresponding long-chain alcohol in a molar ratio of 1:2.5. Add toluene to the flask.

  • Catalyst Addition: Add the catalyst (e.g., 0.8% - 1.2% of the total reactant mass of a composite tetrabutyl titanate and p-toluenesulfonic acid catalyst).

  • Esterification: Heat the reaction mixture to 120-130°C with vigorous stirring. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Continue the reaction at this temperature for approximately 1.5 hours to remove about 85% of the theoretical water.

  • High-Temperature Esterification: Increase the temperature to 160-170°C and maintain for approximately 3 hours, continuously removing water. Monitor the reaction progress by checking the acid value. The reaction is considered complete when the acid value is less than 2 mg KOH/g.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Wash the crude ester twice with a 5% sodium carbonate solution to neutralize any remaining acid catalyst.

    • Wash with deionized water until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Decolorize the solution by adding activated carbon and stirring for 30 minutes.

    • Filter the mixture to remove the activated carbon and sodium sulfate.

    • Remove the toluene and any excess alcohol by vacuum distillation. The final product, the long-chain adipate, will be a waxy solid or a viscous liquid at room temperature depending on the chain length.

Protocol 2: Characterization of Thermal Properties using Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure for determining the melting temperature and latent heat of fusion of long-chain adipates.

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

  • Crimper for sealing pans

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized long-chain adipate into a hermetic aluminum pan. Seal the pan using a crimper. Prepare an empty sealed pan to be used as a reference.

  • DSC Analysis:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., -50°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a temperature well above the melting point (e.g., 100°C).

    • Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

    • Cool the sample back to the initial temperature at the same rate.

    • Perform a second heating and cooling cycle under the same conditions.

  • Data Analysis:

    • The melting temperature (Tm) is determined as the peak temperature of the endothermic melting peak from the second heating scan.

    • The latent heat of fusion (ΔHm) is calculated by integrating the area of the melting peak.

Protocol 3: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)

This protocol describes the method to assess the thermal stability of long-chain adipates.

Equipment:

  • Thermogravimetric Analyzer (TGA)

  • Sample pans (e.g., alumina or platinum)

Procedure:

  • Sample Preparation: Place 5-10 mg of the synthesized long-chain adipate into a TGA sample pan.

  • TGA Analysis:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert atmosphere (e.g., nitrogen) at a constant flow rate.

    • Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis:

    • Record the weight loss of the sample as a function of temperature.

    • The onset temperature of decomposition is determined as the temperature at which a significant weight loss begins. This indicates the upper limit of the material's thermal stability.

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Adipic_Acid Adipic Acid Esterification Direct Esterification (with Catalyst and Toluene) Adipic_Acid->Esterification Long_Chain_Alcohol Long-Chain Alcohol Long_Chain_Alcohol->Esterification Washing Washing (Neutralization) Esterification->Washing Crude Product Drying Drying Washing->Drying Decolorization Decolorization Drying->Decolorization Distillation Vacuum Distillation Decolorization->Distillation Long_Chain_Adipate Long-Chain Adipate PCM Distillation->Long_Chain_Adipate Purified Product

Caption: Synthesis workflow for long-chain adipates.

Characterization_Workflow cluster_synthesis Material cluster_analysis Characterization Techniques cluster_properties Determined Properties Synthesized_Adipate Synthesized Long-Chain Adipate DSC Differential Scanning Calorimetry (DSC) Synthesized_Adipate->DSC TGA Thermogravimetric Analysis (TGA) Synthesized_Adipate->TGA FTIR FTIR Spectroscopy Synthesized_Adipate->FTIR NMR NMR Spectroscopy Synthesized_Adipate->NMR Thermal_Properties Melting Temperature Latent Heat of Fusion DSC->Thermal_Properties Thermal_Stability Decomposition Temperature TGA->Thermal_Stability Chemical_Structure Functional Groups Molecular Structure FTIR->Chemical_Structure NMR->Chemical_Structure

Caption: Characterization workflow for long-chain adipates.

References

Application Notes and Protocols: Bis(2-hexyldecyl) Adipate in the Development of Bio-based Lubricants

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Compound: Literature and research data specifically detailing Bis(2-hexyldecyl) adipate in bio-based lubricants are limited. However, extensive information is available for a structurally similar and commercially significant analogue, Bis(2-ethylhexyl) adipate (DEHA), also known as dioctyl adipate (DOA). This document will focus on Bis(2-ethylhexyl) adipate as a representative branched-chain dialkyl adipate for applications in bio-based lubricants, providing a robust framework for researchers and scientists. The principles, protocols, and performance expectations are considered transferable to other long-chain branched adipate esters like this compound.

Introduction

The increasing demand for environmentally friendly lubricants has propelled research into bio-based alternatives derived from renewable resources.[1][2] Vegetable oils, a primary feedstock for bio-lubricants, offer excellent lubricity and a high viscosity index but often suffer from poor thermal and oxidative stability, as well as inferior cold-flow properties.[1] Synthetic esters, such as Bis(2-ethylhexyl) adipate, are gaining attention as valuable blend components to mitigate these drawbacks.

Bis(2-ethylhexyl) adipate is a diester synthesized from adipic acid and 2-ethylhexanol.[3] Its branched structure provides good thermal stability and a low pour point, making it an excellent candidate for improving the performance of bio-based lubricant formulations.[4] These application notes provide an overview of the synthesis, properties, and evaluation of Bis(2-ethylhexyl) adipate in the context of bio-based lubricant development.

Synthesis of Bis(2-ethylhexyl) adipate

The industrial synthesis of Bis(2-ethylhexyl) adipate is typically achieved through the esterification of adipic acid with 2-ethylhexanol.[3]

Reaction:

Adipic Acid + 2-Ethylhexanol ⇌ Bis(2-ethylhexyl) adipate + Water

A general laboratory-scale synthesis protocol is outlined below.

Experimental Protocol: Synthesis of Bis(2-ethylhexyl) adipate

Materials:

  • Adipic acid

  • 2-Ethylhexanol

  • Sulfuric acid (catalyst)

  • Water

  • Refining agent (e.g., activated carbon)

Procedure:

  • Esterification: In a reactor equipped with a stirrer and a distillation setup, combine adipic acid, 2-ethylhexanol, and a catalytic amount of sulfuric acid.[5] The mixture is heated under a slight vacuum to its boiling point to initiate the reaction, with continuous stirring.[5] The water produced during the reaction is continuously removed via distillation to drive the equilibrium towards the product side.[5] The reaction is monitored until no more water is generated.[5]

  • Washing: After cooling the reaction mixture, it is washed with water to remove any remaining acid catalyst and unreacted diacid.[5] The mixture is allowed to stand, and the aqueous layer is separated and removed.[5]

  • Dealcoholysis: The organic layer is then heated to remove excess 2-ethylhexanol, yielding the crude Bis(2-ethylhexyl) adipate product.[5]

  • Refining and Filtration: A refining agent may be added to the crude product to improve its color.[5] The mixture is then filtered to obtain the purified Bis(2-ethylhexyl) adipate.[5]

Process Visualization:

G cluster_synthesis Synthesis of Bis(2-ethylhexyl) adipate Adipic_Acid Adipic Acid Reactor Reactor Adipic_Acid->Reactor Ethylhexanol 2-Ethylhexanol Ethylhexanol->Reactor Catalyst Sulfuric Acid (Catalyst) Catalyst->Reactor Washing Washing (Water) Reactor->Washing Esterification Dealcoholysis Dealcoholysis Washing->Dealcoholysis Removal of Aqueous Layer Refining Refining & Filtration Dealcoholysis->Refining Crude Product Final_Product Bis(2-ethylhexyl) adipate Refining->Final_Product

Caption: Synthesis workflow for Bis(2-ethylhexyl) adipate.

Physicochemical Properties

Bis(2-ethylhexyl) adipate is a colorless, oily liquid with properties that make it suitable for lubricant applications.[4]

Table 1: Physicochemical Properties of Bis(2-ethylhexyl) adipate

PropertyValueReference
Molecular Formula C₂₂H₄₂O₄[3]
Molecular Weight 370.57 g/mol [3]
Appearance Colorless, oily liquid[4]
Melting Point -67 °C[4]
Boiling Point 417 °C[4]
Density at 20°C 0.925 g/mL[4]
Viscosity at 37.8°C 8.2 cSt[4]
Pour Point < -50 °C[6]
Flash Point > 230 °F (>110 °C)[4]
Water Solubility Insoluble[4]

Application in Bio-based Lubricants

The addition of Bis(2-ethylhexyl) adipate to bio-based feedstocks like vegetable oils can significantly enhance their performance characteristics, particularly their low-temperature fluidity and oxidative stability.

Table 2: Performance of Bis(2-ethylhexyl) adipate in Lubricant Formulations

Performance MetricObservationPotential Benefit in Bio-based Blends
Viscosity Index (VI) High VI is a characteristic of many synthetic esters.Improves the viscosity-temperature behavior of the bio-lubricant, ensuring stable performance over a wider temperature range.
Pour Point Extremely low pour point (< -50 °C).[6]Significantly lowers the pour point of vegetable oil blends, improving their cold-flow properties and preventing solidification at low temperatures.
Oxidative Stability Saturated ester structure is more resistant to oxidation than the unsaturated fatty acids in many vegetable oils.Enhances the overall oxidative stability of the bio-lubricant, prolonging its service life and reducing the formation of sludge and varnish.
Tribological Properties Good lubricity is inherent to ester-based lubricants.Can improve the anti-wear and friction-reducing properties of the bio-lubricant formulation.

Logical Relationship of Performance Enhancement:

G cluster_performance Performance Enhancement of Bio-lubricants cluster_properties Improved Properties Bio_oil Bio-based Oil (e.g., Vegetable Oil) Blended_Lubricant Blended Bio-lubricant Bio_oil->Blended_Lubricant DEHA Bis(2-ethylhexyl) adipate DEHA->Blended_Lubricant Pour_Point Lower Pour Point Blended_Lubricant->Pour_Point Oxidative_Stability Enhanced Oxidative Stability Blended_Lubricant->Oxidative_Stability Viscosity_Index Improved Viscosity Index Blended_Lubricant->Viscosity_Index

Caption: Blending Bis(2-ethylhexyl) adipate with bio-oils improves key lubricant properties.

Experimental Protocols for Lubricant Evaluation

To assess the performance of bio-based lubricants containing Bis(2-ethylhexyl) adipate, a series of standardized tests should be conducted.

Experimental Workflow for Lubricant Performance Evaluation:

G cluster_workflow Lubricant Performance Evaluation Workflow Blend_Prep Blend Preparation Viscosity_Test Viscosity & Viscosity Index Testing Blend_Prep->Viscosity_Test Pour_Point_Test Pour Point Determination Blend_Prep->Pour_Point_Test Oxidation_Test Oxidation Stability Testing Blend_Prep->Oxidation_Test Tribology_Test Tribological Performance Testing Blend_Prep->Tribology_Test Data_Analysis Data Analysis & Comparison Viscosity_Test->Data_Analysis Pour_Point_Test->Data_Analysis Oxidation_Test->Data_Analysis Tribology_Test->Data_Analysis

Caption: Workflow for evaluating the performance of lubricant blends.

A. Viscosity and Viscosity Index Determination

  • Protocol: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.

  • Procedure:

    • Prepare blends of the bio-based oil with varying concentrations of Bis(2-ethylhexyl) adipate.

    • Measure the kinematic viscosity of each blend at two different temperatures, typically 40°C and 100°C, using a calibrated capillary viscometer.

    • Calculate the Viscosity Index (VI) for each blend according to ASTM D2270.

B. Pour Point Determination

  • Protocol: ASTM D97 - Standard Test Method for Pour Point of Petroleum Products.

  • Procedure:

    • A sample of the lubricant blend is cooled at a specified rate.

    • The sample is examined at intervals of 3°C for flow characteristics.

    • The pour point is the lowest temperature at which movement of the oil is observed.

C. Oxidation Stability Testing

  • Protocol: ASTM D2272 - Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel (RPVOT).

  • Procedure:

    • A sample of the lubricant blend, water, and a copper catalyst coil are placed in a pressure vessel.

    • The vessel is pressurized with oxygen and placed in a bath at a specified temperature (e.g., 150°C) and rotated.

    • The time until a specified pressure drop occurs is measured, which indicates the oxidation stability of the sample.

D. Tribological Performance Evaluation

  • Protocol: ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method).

  • Procedure:

    • Three steel balls are clamped together and covered with the lubricant blend.

    • A fourth steel ball is rotated against the three stationary balls under a specified load, speed, and temperature.

    • After a set duration, the wear scars on the three stationary balls are measured and averaged to determine the wear preventive characteristics of the lubricant.

By systematically applying these protocols, researchers can quantify the performance enhancements gained by incorporating Bis(2-ethylhexyl) adipate into bio-based lubricant formulations, paving the way for the development of high-performance, environmentally friendly lubricants.

References

Application Notes and Protocols for Adipate Ester Properties Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the comprehensive evaluation of adipate ester properties, crucial for their application as plasticizers, particularly in sensitive contexts such as medical devices and pharmaceutical packaging. The following sections detail methodologies for assessing physical, chemical, toxicological, and biodegradable characteristics.

Physical Properties Assessment

The primary function of adipate esters as plasticizers is to enhance the flexibility and processability of polymers. Key physical properties include their efficiency in lowering the glass transition temperature (Tg) of the polymer matrix and their compatibility with the host polymer.

Table 1: Comparative Physical Properties of Common Adipate Esters
PropertyDi(2-ethylhexyl) adipate (DEHA/DOA)Diisononyl adipate (DINA)
Molecular Formula C₂₂H₄₂O₄C₂₄H₄₆O₄
Molar Mass ( g/mol ) 370.57398.6
Appearance Colorless to pale yellow oily liquidClear, oily liquid
Density ( kg/m ³) 920916-922
Boiling Point (°C) 214225-235
Melting Point (°C) -67.8-70
Flash Point (°C) 196218
Solubility in Water 0.78 mg/L (22 °C)[1]Insoluble
Experimental Protocol: Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure for determining the effect of adipate esters on the glass transition temperature of Polyvinyl Chloride (PVC).

Objective: To measure the Tg of PVC formulations plasticized with various adipate esters to assess their plasticizing efficiency.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Microbalance

  • PVC resin powder

  • Adipate ester plasticizers (e.g., DEHA, DINA)

  • Dryer or vacuum oven

Procedure:

  • Sample Preparation:

    • Prepare PVC/adipate ester blends at desired weight percentages (e.g., 10 wt%, 20 wt%).

    • Thoroughly mix the PVC powder and liquid plasticizer.

    • Heat the mixture in an oven at 120-140°C for 6-12 minutes with agitation to ensure homogeneity.

    • Allow the plasticized PVC samples to cool to room temperature.

  • DSC Analysis:

    • Accurately weigh 6-8 mg of the plasticized PVC sample into an aluminum DSC pan.

    • Seal the pan with a lid.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the temperature program:

      • Equilibrate at a low temperature, for example, -40°C.

      • Ramp the temperature up to a point above the expected Tg, for instance, 120°C, at a heating rate of 10°C/min.[2]

      • Cool the sample back down to the starting temperature at a rate of 10°C/min.

      • Perform a second heating scan under the same conditions as the first to erase the thermal history of the sample.

  • Data Analysis:

    • The glass transition is observed as a step-like change in the baseline of the heat flow versus temperature curve from the second heating scan.

    • Determine the Tg as the midpoint of this transition.

    • Compare the Tg values of the plasticized samples to that of unplasticized PVC (typically around 80°C) to quantify the plasticizing effect.[3] A greater reduction in Tg indicates higher plasticizing efficiency.

Chemical Identification and Quantification

Spectroscopic and chromatographic techniques are essential for the identification and quantification of adipate esters, both in their pure form and within a polymer matrix.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy for Adipate Ester Identification

Objective: To identify the characteristic functional groups of adipate esters and to confirm their presence in a polymer blend.

Materials and Equipment:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Adipate ester samples

  • Plasticized polymer samples

  • Software for spectral analysis

Procedure:

  • Sample Preparation:

    • For liquid adipate esters, a small drop can be placed directly on the ATR crystal.

    • For plasticized polymer films, a small section of the film is pressed firmly against the ATR crystal.

  • Spectral Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Place the sample on the ATR crystal and collect the sample spectrum.

    • Typically, spectra are collected over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Spectral Analysis:

    • Identify the characteristic absorption bands for adipate esters:

      • A strong peak around 1735 cm⁻¹ corresponding to the C=O (ester carbonyl) stretching vibration.[4]

      • Bands in the 2960-2850 cm⁻¹ region due to C-H stretching of the alkyl chains.

      • Vibrations of the C-O-C ester fragment around 1175 cm⁻¹.

Experimental Workflow for Adipate Ester Evaluation

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Physical Property Testing cluster_2 Phase 3: Performance & Safety Assessment cluster_3 Phase 4: Final Evaluation synthesis Synthesis of Novel Adipate Ester purification Purification synthesis->purification structure Structural Characterization (FTIR, NMR, MS) purification->structure blending Blending with Polymer (e.g., PVC) structure->blending dsc DSC Analysis (Glass Transition Temp.) blending->dsc mech Mechanical Testing (Tensile Strength, Elongation) blending->mech migration Migration Studies mech->migration biodegradability Biodegradability Testing (OECD 301F) migration->biodegradability toxicology Toxicological Assessment (e.g., OECD 403) migration->toxicology data Data Analysis & Comparison biodegradability->data toxicology->data decision Decision on Application Suitability data->decision

Caption: A generalized workflow for the evaluation of a novel adipate ester plasticizer.

Biodegradability Assessment

The environmental fate of adipate esters is a critical consideration. "Ready biodegradability" tests are designed to assess if a substance will undergo rapid and ultimate biodegradation in an aerobic aqueous environment.

Experimental Protocol: OECD Test Guideline 301F - Manometric Respirometry Test

Objective: To determine the ready biodegradability of an adipate ester by measuring oxygen consumption.

Materials and Equipment:

  • Manometric respirometer (e.g., BOD OxiTop® system)

  • Incubator set to 22 ± 1°C

  • Mineral medium

  • Activated sludge from a domestic wastewater treatment plant (as inoculum)

  • Test substance (adipate ester)

  • Reference substance (e.g., aniline)

  • CO₂ absorbent (e.g., potassium hydroxide pellets)

Procedure:

  • Preparation:

    • Prepare the mineral medium according to the OECD 301 guideline.

    • Prepare the inoculum from fresh activated sludge, typically washed and aerated.

    • Set up test vessels containing:

      • Test substance + inoculum in mineral medium

      • Inoculum only (blank control)

      • Reference substance + inoculum in mineral medium (positive control)

  • Incubation:

    • Add a CO₂ absorbent to a separate container within each sealed test vessel.

    • Incubate the vessels in the dark at a constant temperature (22 ± 1°C) for 28 days.

    • Continuously stir the contents of the vessels.

  • Measurement:

    • The respirometer measures the pressure decrease resulting from oxygen consumption by the microorganisms.

    • Record oxygen uptake at regular intervals throughout the 28-day period.

  • Data Analysis:

    • Calculate the percentage of biodegradation as the ratio of the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD) of the test substance.

    • A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window, which itself must be within the 28-day test period.

Toxicological Assessment

For adipate esters intended for use in applications with potential for human contact, such as medical devices or food packaging, a thorough toxicological evaluation is mandatory.

Experimental Protocol: OECD Test Guideline 403 - Acute Inhalation Toxicity

Objective: To assess the health hazards associated with a single, short-term inhalation exposure to an adipate ester.

Materials and Equipment:

  • Inhalation exposure chamber (nose-only or whole-body)

  • Aerosol generation system

  • Animal species (typically rats)

  • Observation cages

  • Analytical equipment for determining the concentration of the test substance in the chamber atmosphere

Procedure:

  • Animal Acclimatization:

    • Healthy young adult rats are acclimatized to laboratory conditions for at least 5 days.[5]

  • Exposure:

    • Animals are exposed to the test substance, generated as an aerosol at a specific concentration, for a standard duration, typically 4 hours.[1][5][6]

    • A control group is exposed to clean, filtered air under the same conditions.

  • Observation:

    • Following exposure, animals are observed for a period of 14 days.[1][5][6]

    • Observations include mortality, clinical signs of toxicity (e.g., changes in respiration, behavior), and body weight changes.

  • Necropsy:

    • At the end of the observation period, all animals are humanely euthanized and subjected to a gross necropsy.

  • Data Analysis:

    • The primary endpoint is the LC50 (median lethal concentration), which is the concentration estimated to cause mortality in 50% of the exposed animals.[1]

    • The results are used for hazard classification and labeling.

Decision Tree for Adipate Ester Analysis

G start What is the analytical goal? q1 Identify functional groups or confirm presence? start->q1 q2 Quantify in a mixture or determine purity? start->q2 q3 Assess thermal properties (e.g., plasticizing effect)? start->q3 a1 FTIR / FT-Raman Spectroscopy q1->a1 a2 GC-MS / HPLC q2->a2 a3 Differential Scanning Calorimetry (DSC) q3->a3

Caption: A decision tree for selecting the appropriate analytical technique for adipate ester analysis.

References

Application Notes and Protocols for the Incorporation of Long-Chain Adipate Plasticizers into Polymer Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific data for Bis(2-hexyldecyl) adipate, this document provides application notes and protocols based on the well-characterized and structurally similar long-chain adipate plasticizer, Bis(2-ethylhexyl) adipate (DEHA) , also known as Dioctyl Adipate (DOA). The principles, methodologies, and expected outcomes are considered transferable to other long-chain adipate plasticizers.

Introduction

This compound is a high-molecular-weight adipate ester expected to function as a primary plasticizer for various polymer matrices. Its long, branched alkyl chains are designed to enhance flexibility, reduce brittleness, and improve the low-temperature performance of polymers. These properties make it a candidate for applications in sensitive fields such as medical devices, food packaging, and drug delivery systems where low plasticizer migration and biocompatibility are crucial. Adipate plasticizers are known for their good compatibility with a range of polymers, including polyvinyl chloride (PVC), polylactic acid (PLA), and poly(lactic-co-glycolic acid) (PLGA).

The incorporation of this compound into a polymer matrix disrupts the intermolecular forces between polymer chains, thereby increasing the free volume and chain mobility. This leads to a reduction in the glass transition temperature (Tg) and modulus of the polymer, resulting in a more flexible and processable material.

Potential Applications in Research and Drug Development

The properties of this compound make it a promising candidate for various applications in research and drug development:

  • Flexible Medical Tubing and Bags: Its potential for low migration and high flexibility is advantageous for devices in contact with biological fluids.

  • Transdermal Patch Backing Layers: Enhanced flexibility can improve conformity to the skin and patient comfort.

  • Drug-Eluting Polymer Coatings for Medical Devices: The plasticizer can modulate the drug release kinetics from the polymer coating.

  • Biodegradable Polymer Formulations: In polymers like PLA and PLGA, it can improve processability and mechanical properties for applications in temporary medical implants and controlled-release drug delivery systems.

Physicochemical Properties of Bis(2-ethylhexyl) adipate (as a proxy)

A summary of the key physicochemical properties of Bis(2-ethylhexyl) adipate is presented below. These values are indicative of the expected properties of a long-chain adipate plasticizer.

PropertyValueReference
Molecular Formula C22H42O4[1][2]
Molecular Weight 370.57 g/mol [1][2]
Appearance Colorless, oily liquid[1][3]
Boiling Point 214 °C (417.2 °F)[3]
Melting Point -67 °C (-88 °F)[1][3]
Density 0.925 g/mL at 20 °C[1][2]
Water Solubility Insoluble[1][3]
Compatibility Good with PVC, nitrocellulose, and ethylcellulose. Mixes well with most organic solvents.[1][3][4]

Experimental Protocols

This section provides detailed protocols for the incorporation of a long-chain adipate plasticizer, such as Bis(2-ethylhexyl) adipate, into a polymer matrix and the subsequent characterization of the resulting material.

Preparation of Plasticized Polymer Films (Solvent Casting Method)

This protocol describes the preparation of polymer films with varying concentrations of the plasticizer using a solvent casting technique.

Materials and Equipment:

  • Polymer (e.g., PVC, PLA)

  • Bis(2-ethylhexyl) adipate (DEHA)

  • Suitable solvent (e.g., Tetrahydrofuran (THF) for PLA, Cyclohexanone for PVC)

  • Glass petri dishes or flat glass plates

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Fume hood

  • Desiccator

Procedure:

  • Polymer Solution Preparation:

    • In a fume hood, dissolve a pre-weighed amount of the polymer in a suitable solvent to achieve a specific concentration (e.g., 10% w/v).

    • Stir the mixture using a magnetic stirrer until the polymer is completely dissolved.

  • Plasticizer Addition:

    • Calculate the required amount of Bis(2-ethylhexyl) adipate to achieve the desired weight percentage relative to the polymer (e.g., 10%, 20%, 30% w/w).

    • Add the plasticizer to the polymer solution and continue stirring for at least 1 hour to ensure a homogenous mixture.

  • Film Casting:

    • Carefully pour the polymer-plasticizer solution into a clean, dry glass petri dish or onto a level glass plate.

    • Cover the casting surface with a perforated lid or place it in a controlled environment to allow for slow solvent evaporation. This helps in forming a uniform film without defects.

  • Drying:

    • Allow the solvent to evaporate at room temperature for 24-48 hours.

    • For complete solvent removal, place the films in a vacuum oven at a temperature below the polymer's glass transition temperature for at least 24 hours.

  • Storage:

    • Store the prepared films in a desiccator to prevent moisture absorption, which can also act as a plasticizer and affect the material's properties.

experimental_workflow cluster_prep Film Preparation start Weigh Polymer and Solvent dissolve Dissolve Polymer in Solvent start->dissolve add_plasticizer Add Plasticizer to Polymer Solution dissolve->add_plasticizer weigh_plasticizer Weigh this compound weigh_plasticizer->add_plasticizer mix Stir for Homogenous Mixture add_plasticizer->mix cast Cast Solution onto Glass Plate mix->cast dry Dry Film (Room Temp & Vacuum Oven) cast->dry store Store Film in Desiccator dry->store

Fig. 1: Workflow for plasticized polymer film preparation.
Characterization of Plasticized Polymer Films

The following are standard techniques to characterize the physical and chemical properties of the prepared films.

DSC is used to determine the glass transition temperature (Tg) of the polymer, which is a key indicator of plasticizer efficiency. A decrease in Tg signifies effective plasticization.[5]

Protocol:

  • Sample Preparation: Cut a small sample (5-10 mg) of the polymer film and place it in an aluminum DSC pan.

  • DSC Analysis:

    • Place the pan in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The temperature range should encompass the expected Tg of the polymer.

    • A typical cycle involves heating, cooling, and a second heating scan. The Tg is determined from the second heating scan to erase the thermal history of the sample.

  • Data Analysis: The Tg is determined as the midpoint of the step change in the heat flow curve.[6]

TGA measures the change in mass of a sample as a function of temperature, providing information on the thermal stability of the plasticized polymer.[7][8]

Protocol:

  • Sample Preparation: Place a small sample (10-15 mg) of the polymer film in a TGA pan.

  • TGA Analysis:

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

    • The temperature range should be sufficient to observe the degradation of the polymer.

  • Data Analysis: The onset of degradation is identified as the temperature at which significant weight loss begins.[8] The TGA curve can also be used to quantify the amount of plasticizer if it volatilizes at a lower temperature than the polymer degradation.[7][9]

FTIR is used to identify the chemical functional groups and to probe potential interactions between the polymer and the plasticizer.

Protocol:

  • Sample Preparation: A small piece of the polymer film is placed directly in the path of the IR beam.

  • FTIR Analysis:

    • Obtain the infrared spectrum of the sample over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis:

    • Compare the spectra of the pure polymer, the pure plasticizer, and the plasticized films.

    • Shifts in the characteristic peaks (e.g., carbonyl groups of the adipate and the polymer) can indicate interactions such as hydrogen bonding between the polymer and the plasticizer.

characterization_workflow cluster_outputs Characterization Outputs start Plasticized Polymer Film dsc Differential Scanning Calorimetry (DSC) start->dsc tga Thermogravimetric Analysis (TGA) start->tga ftir Fourier-Transform Infrared (FTIR) Spectroscopy start->ftir mech Mechanical Testing start->mech tg Glass Transition (Tg) dsc->tg stability Thermal Stability tga->stability interaction Polymer-Plasticizer Interaction ftir->interaction properties Tensile Strength, Elongation mech->properties

Fig. 2: Characterization workflow for plasticized films.

Mechanical testing evaluates the effect of the plasticizer on the strength and flexibility of the polymer film.[10]

Protocol:

  • Sample Preparation: Cut the polymer films into dumbbell-shaped specimens according to standard methods (e.g., ASTM D882).[11]

  • Tensile Testing:

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant rate of extension until the specimen breaks.

  • Data Analysis:

    • From the stress-strain curve, determine the following properties:

      • Tensile Strength: The maximum stress the material can withstand.

      • Elongation at Break: The percentage increase in length at the point of fracture.

      • Young's Modulus: A measure of the material's stiffness.

Expected Results and Data Presentation

The incorporation of this compound is expected to have a significant impact on the thermal and mechanical properties of the polymer. The following tables present hypothetical data for a generic polymer plasticized with a long-chain adipate to illustrate the expected trends.

Table 1: Thermal Properties of Plasticized Polymer Films
Plasticizer Concentration (% w/w)Glass Transition Temperature (Tg) (°C)Onset of Thermal Degradation (°C)
0 (Neat Polymer)65320
1045315
2028312
3015308
Table 2: Mechanical Properties of Plasticized Polymer Films
Plasticizer Concentration (% w/w)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
0 (Neat Polymer)5052.5
10351501.8
20223001.0
30154500.5

Signaling Pathways and Logical Relationships

The plasticization process can be visualized as a series of cause-and-effect relationships.

logical_relationship start Incorporate this compound into Polymer Matrix disruption Disruption of Intermolecular Polymer Chain Interactions start->disruption free_volume Increased Free Volume and Chain Mobility disruption->free_volume tg_reduction Reduced Glass Transition Temperature (Tg) free_volume->tg_reduction modulus_reduction Reduced Young's Modulus free_volume->modulus_reduction flexibility Increased Flexibility and Elongation tg_reduction->flexibility modulus_reduction->flexibility

Fig. 3: Logical relationship of plasticization effects.

Conclusion

The incorporation of long-chain adipate plasticizers like this compound is a viable strategy to modify the properties of various polymers for specific applications in research, drug development, and beyond. The protocols outlined in this document provide a framework for the preparation and comprehensive characterization of such plasticized polymer systems. The expected outcomes include a significant reduction in the glass transition temperature and modulus, coupled with an increase in flexibility, which are hallmarks of effective plasticization. Researchers should carefully consider the specific polymer and intended application to optimize the concentration of the plasticizer and achieve the desired material properties.

References

Application Notes and Protocols for Measuring the Thermal Conductivity of Adipate-Based Phase Change Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for measuring the thermal conductivity of adipate-based phase change materials (PCMs). Adipate esters are a promising class of organic PCMs for thermal energy storage applications due to their suitable phase transition temperatures, high latent heat storage capacities, and chemical stability. Accurate measurement of their thermal conductivity is crucial for the design and optimization of thermal energy storage systems.

Introduction to Adipate-Based PCMs

Adipate esters are diesters of adipic acid. Their general structure consists of a central adipate core with two ester groups connected to alkyl chains of varying lengths. The thermophysical properties of these materials, including their melting point and latent heat of fusion, can be tuned by modifying the length and branching of the alkyl chains. While adipate-based PCMs are recognized for their potential in thermal energy storage, comprehensive data on their thermal conductivity is not widely available in publicly accessible literature. This document outlines the standard experimental techniques that can be employed to determine this critical property.

Data Presentation: Thermophysical Properties of Adipate-Based PCMs

Adipate EsterCAS NumberMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
Dimethyl Adipate627-93-0C₈H₁₄O₄174.208109-110 (at 14 mmHg)
Diethyl Adipate141-28-6C₁₀H₁₈O₄202.25-19.6251
Dibutyl Adipate105-99-7C₁₄H₂₆O₄258.35-22.02305
Diisononyl Adipate33703-08-1C₂₄H₄₆O₄398.62-68>232
Dioctyl Adipate123-79-5C₂₂H₄₂O₄370.57-67.8214

Note: The thermal conductivity of these specific adipate-based PCMs is not consistently reported in the available literature. Researchers are encouraged to perform experimental measurements using the protocols outlined below to determine this property for their specific materials of interest.

For the purpose of comparison, the following table provides typical thermal conductivity values for other common organic phase change materials.

Organic PCMTypeMelting Point (°C)Thermal Conductivity (W/m·K)
Paraffin WaxAlkane46-68~ 0.21 - 0.24
Capric AcidFatty Acid32~ 0.16
Lauric AcidFatty Acid44~ 0.17
Palmitic AcidFatty Acid63~ 0.17
Stearic AcidFatty Acid70~ 0.17
Polyethylene Glycol (PEG) 1000Polymer34-40~ 0.2

Experimental Protocols for Thermal Conductivity Measurement

The following sections detail the experimental protocols for three widely used methods for measuring the thermal conductivity of liquids and semi-solid materials like molten PCMs: the Transient Hot-Wire (THW) method, Laser Flash Analysis (LFA), and the Guarded Hot Plate (GHP) method.

Transient Hot-Wire (THW) Method

The Transient Hot-Wire (THW) method is an absolute and highly accurate technique for measuring the thermal conductivity of fluids. It is particularly well-suited for liquids and molten PCMs as it minimizes the effects of convection.

Principle

A thin platinum wire is immersed in the liquid sample. A step-voltage is applied to the wire, causing it to heat up and act as both a line heat source and a resistance thermometer. The rate of temperature increase of the wire is related to the thermal conductivity of the surrounding fluid. By measuring the temperature change of the wire over a short period (typically 1 second), the thermal conductivity can be determined. The short measurement time prevents the onset of natural convection, ensuring that heat transfer is dominated by conduction.[1][2]

Experimental Workflow

THW_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Sample Adipate-based PCM Sample Melt Melt PCM if in solid state Sample->Melt Place Place molten sample in test cell Melt->Place Immerse Immerse THW sensor in sample Place->Immerse Equilibrate Allow sample to reach thermal equilibrium at test temperature Immerse->Equilibrate Apply Apply voltage step to the wire Equilibrate->Apply Record Record temperature rise of the wire as a function of time Apply->Record Plot Plot temperature rise vs. natural logarithm of time Record->Plot Slope Determine the slope of the linear portion of the plot Plot->Slope Calculate Calculate thermal conductivity using the slope and known parameters Slope->Calculate

Transient Hot-Wire (THW) Method Workflow
Detailed Protocol

  • Sample Preparation:

    • Ensure the adipate-based PCM sample is free of impurities and air bubbles.

    • If the PCM is solid at room temperature, melt it in an oven at a temperature slightly above its melting point.

  • Apparatus Setup:

    • Calibrate the resistance-temperature relationship of the platinum wire.

    • Clean the test cell and the hot-wire sensor thoroughly.

    • Assemble the test cell and place it in a constant-temperature bath to control the measurement temperature.

  • Measurement Procedure:

    • Carefully pour the molten PCM sample into the test cell, ensuring the hot-wire sensor is fully immersed.

    • Allow the sample to reach thermal equilibrium at the desired test temperature. This may take 30 minutes to an hour.

    • Apply a controlled voltage step to the wire to generate a heat pulse.

    • Record the change in resistance of the wire (and thus its temperature) as a function of time for a short duration (e.g., 1 second) using a data acquisition system.

  • Data Analysis:

    • Convert the resistance-time data to temperature-time data using the calibration.

    • Plot the temperature rise of the wire against the natural logarithm of time.

    • The plot should exhibit a linear region. Determine the slope (m) of this linear portion.

    • Calculate the thermal conductivity (λ) using the following equation: λ = (q / (4 * π * m)) where:

      • λ is the thermal conductivity (W/m·K)

      • q is the heat input per unit length of the wire (W/m)

      • m is the slope of the temperature rise versus ln(time) plot (K)

Laser Flash Analysis (LFA)

Laser Flash Analysis (LFA) is a transient method used to measure the thermal diffusivity of a material. From the thermal diffusivity, the thermal conductivity can be calculated if the specific heat capacity and density are known. This method is suitable for solid and liquid samples.

Principle

A small, disc-shaped sample is subjected to a high-intensity, short-duration energy pulse (from a laser or a flash lamp) on its front face.[3][4] This energy absorption leads to a temperature rise on the rear face of the sample, which is monitored over time by an infrared (IR) detector. The thermal diffusivity is calculated from the sample thickness and the time it takes for the rear face to reach half of its maximum temperature rise.[1]

Experimental Workflow

LFA_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Sample Adipate-based PCM Sample Encapsulate Encapsulate liquid PCM in a sealed container Sample->Encapsulate Coat Coat the container surfaces with graphite Encapsulate->Coat Place Place the sample in the LFA furnace Coat->Place Equilibrate Set and stabilize the measurement temperature Place->Equilibrate Pulse Apply a laser pulse to the front face Equilibrate->Pulse Detect Record the temperature rise on the rear face with an IR detector Pulse->Detect Analyze Analyze the temperature-time curve to find t₁/₂ Detect->Analyze Calculate_a Calculate thermal diffusivity (a) Analyze->Calculate_a Calculate_lambda Calculate thermal conductivity (λ = a * Cp * ρ) Calculate_a->Calculate_lambda Measure_Cp_rho Measure specific heat (Cp) and density (ρ) separately Measure_Cp_rho->Calculate_lambda GHP_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Sample Adipate-based PCM Sample Solidify Solidify PCM into a flat, uniform disk Sample->Solidify Measure_dim Precisely measure sample thickness and area Solidify->Measure_dim Place Place sample between hot and cold plates Measure_dim->Place Apply_power Apply power to the main heater and guard heater Place->Apply_power Reach_steady Wait for the system to reach steady-state Apply_power->Reach_steady Record_data Record heater power, and temperatures of hot and cold plates Reach_steady->Record_data Calculate_Q Determine heat flow (Q) from heater power Record_data->Calculate_Q Calculate_deltaT Calculate temperature difference (ΔT) across the sample Calculate_Q->Calculate_deltaT Calculate_lambda Calculate thermal conductivity (λ) using Fourier's Law Calculate_deltaT->Calculate_lambda Logical_Relationships cluster_pcm_state State of Adipate-Based PCM cluster_methods Measurement Methods Solid Solid Phase LFA Laser Flash Analysis (LFA) Solid->LFA Suitable GHP Guarded Hot Plate (GHP) Solid->GHP Suitable Liquid Liquid (Molten) Phase THW Transient Hot-Wire (THW) Liquid->THW Highly Suitable Liquid->LFA Suitable (with containment) Liquid->GHP Suitable (with containment)

References

Viscosity testing of "Bis(2-hexyldecyl) adipate" for lubricant applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides information on the viscosity testing of Bis(2-ethylhexyl) adipate (also known as DEHA or DOA) as a representative example due to the limited availability of specific data for "Bis(2-hexyldecyl) adipate." The methodologies and principles described are generally applicable to similar long-chain ester lubricants.

Introduction

This compound is a synthetic ester anticipated to have properties suitable for lubricant applications, including favorable viscosity characteristics, thermal stability, and lubricity. Ester-based lubricants are widely utilized in various demanding environments, such as in industrial machinery and automotive applications, due to these beneficial properties.[1] Viscosity is a critical parameter for lubricants as it directly influences the formation of a protective film between moving parts, affecting equipment performance and longevity.[1] This application note details the protocols for testing the viscosity of such ester lubricants, using Bis(2-ethylhexyl) adipate as a case study.

Quantitative Data Summary

The following table summarizes the known viscosity and other relevant physical properties of Bis(2-ethylhexyl) adipate. This data is essential for understanding its behavior as a lubricant under various temperature conditions.

PropertyValueTemperature (°C)Standard/Method
Kinematic Viscosity8.2 cSt37.8-
Dynamic Viscosity12 to 16 mPa·s20DIN 51562
Density0.925 g/mL20DIN 51757
Pour Point< -50 °C-DIN ISO 3016
Flash Point> 110 °C (>230 °F)--
Boiling Point417 °C--
Melting Point-67 °C--

Data sourced from multiple references.[2][3][4]

Experimental Protocols

Protocol 1: Determination of Kinematic Viscosity using a Capillary Viscometer (ASTM D445)

This protocol outlines the standard method for measuring the kinematic viscosity of transparent and opaque liquids, which is a fundamental test for lubricants.[5]

1. Objective: To determine the kinematic viscosity of the ester lubricant at a specified temperature (e.g., 40°C and 100°C) to assess its flow characteristics.[5]

2. Materials and Equipment:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type)

  • Constant temperature bath with precise temperature control (±0.02°C)

  • Stopwatch or other suitable timing device

  • Pipettes

  • The ester lubricant sample (Bis(2-ethylhexyl) adipate as a proxy)

  • Solvents for cleaning (e.g., heptane, acetone)

  • Filtered, dry air or nitrogen supply

3. Procedure:

  • Viscometer Selection: Choose a calibrated viscometer where the flow time will be not less than 200 seconds.

  • Sample Preparation: Ensure the lubricant sample is homogeneous and free from air bubbles. Filter the sample if necessary.

  • Viscometer Charging:

    • Charge the viscometer with the sample in the manner dictated by the design of the instrument, avoiding the introduction of air bubbles.

    • The amount of sample should be sufficient to reach the timing marks.

  • Temperature Equilibration:

    • Mount the viscometer vertically in the constant temperature bath.

    • Allow the viscometer to equilibrate for at least 30 minutes to ensure the sample reaches the test temperature.

  • Measurement:

    • Using suction, draw the liquid up through the capillary tube to a point above the top timing mark.

    • Release the suction and allow the liquid to flow freely back down the capillary.

    • Start the timer as the meniscus of the liquid passes the upper timing mark.

    • Stop the timer as the meniscus passes the lower timing mark.

    • Record the flow time in seconds.

  • Repeatability: Perform at least two measurements. The two flow times should agree within the viscometer's specified repeatability. If not, repeat the measurement after thorough cleaning and drying of the viscometer.

  • Calculation:

    • Calculate the kinematic viscosity (ν) using the following equation: ν = C * t Where: ν = kinematic viscosity in centistokes (cSt) or mm²/s C = calibration constant of the viscometer in cSt/s t = average flow time in seconds

4. Cleaning:

  • Thoroughly clean the viscometer with appropriate solvents and dry with filtered, dry air after each set of measurements.

Experimental Workflow

The following diagram illustrates the logical workflow for the viscosity testing of an ester lubricant.

Viscosity_Testing_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Reporting Sample Lubricant Sample SelectViscometer Select Appropriate Capillary Viscometer Sample->SelectViscometer ChargeViscometer Charge Viscometer with Sample SelectViscometer->ChargeViscometer Equilibrate Equilibrate in Constant Temp Bath ChargeViscometer->Equilibrate MeasureTime Measure Efflux Time Equilibrate->MeasureTime Calculate Calculate Kinematic Viscosity MeasureTime->Calculate Report Report Results Calculate->Report

Caption: Workflow for Kinematic Viscosity Measurement.

References

Application Notes and Protocols for Leaching Studies of Adipate Plasticizers from Polymer Composites

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While the focus of this document is "Bis(2-hexyldecyl) adipate," a comprehensive literature search did not yield specific leaching studies for this compound. Therefore, this application note utilizes data and protocols for the closely related and extensively studied analogue, Bis(2-ethylhexyl) adipate (DEHA) , as a representative model. The methodologies and findings presented are considered highly relevant and adaptable for investigating the leaching of "this compound."

Introduction

This compound and its analogue, Bis(2-ethylhexyl) adipate (DEHA), are commonly used as plasticizers to impart flexibility and durability to polymer composites, particularly polyvinyl chloride (PVC).[1] These plasticizers are not chemically bound to the polymer matrix and can migrate or leach into contacting substances, such as foodstuffs, pharmaceuticals, and biological fluids.[2][3] The potential for this migration raises concerns regarding consumer safety and product integrity, necessitating robust analytical methods to quantify the extent of leaching.

This document provides detailed application notes and experimental protocols for conducting leaching studies of adipate plasticizers from polymer composites. It is intended for researchers, scientists, and drug development professionals involved in the safety assessment of plastic materials.

Factors Influencing Leaching

The migration of adipate plasticizers from polymers is a complex process influenced by several factors:

  • Temperature: Higher temperatures increase the diffusion rate of the plasticizer within the polymer matrix, leading to accelerated leaching.[4]

  • Contact Time: Longer exposure periods generally result in a greater amount of leached plasticizer.[5]

  • Nature of the Contacting Medium (Simulant): Fatty or oily substances tend to extract more plasticizer than aqueous media due to the lipophilic nature of adipates.[4][5]

  • Polymer Characteristics: The type of polymer, its crystallinity, and the presence of other additives can affect the migration rate.

  • Plasticizer Concentration: Higher initial concentrations of the plasticizer in the polymer can lead to increased leaching.

Quantitative Data on DEHA Leaching

The following tables summarize quantitative data from various studies on the leaching of DEHA from polymer composites into foodstuffs and food simulants.

Table 1: Migration of DEHA from PVC Film into Foodstuffs

FoodstuffContact TimeStorage Temperature (°C)Mean DEHA Concentration (mg/kg or µg/g)Reference
Cheese--31 - 429 mg/kg[4]
Cheese14 days597.3 - 194.3 mg/kg[5]
Beef--6.3 µg/g
Pork--9.1 µg/g
Chicken--2.5 µg/g
Fish--5.9 µg/g
Fresh Meat--49 - 151 mg/kg[4]
Ready-cooked Chicken7 days575 mg/kg[4]
Ready-cooked Salami7 days5181 mg/kg[4]
Ready-cooked Ham7 days5107 mg/kg[4]
Minced Beef7 days578 mg/kg[4]

Table 2: Migration of DEHA from PVC Film into Food Simulants

Food SimulantContact TimeTest Temperature (°C)DEHA Migration LevelReference
Isooctane48 hours20Working range: 5–25 mg/kg[6]
Water--≤ 0.1 mg/dm²[4]
Olive OilDependent on heating time and powerMicrowave HeatingDependent on conditions[4]
Ethanol (15%)10 days40-[7]

Experimental Protocols

This section provides detailed methodologies for conducting leaching studies of adipate plasticizers.

Overall Experimental Workflow

The general workflow for a leaching study is outlined below.

G cluster_prep Sample Preparation cluster_leaching Leaching Experiment cluster_analysis Analysis cluster_data Data Processing prep_polymer Polymer Composite Sample leaching_setup Incubation under Controlled Conditions (Time, Temperature) prep_polymer->leaching_setup prep_simulant Food Simulant/Solvent prep_simulant->leaching_setup extraction Extraction of Analyte from Simulant leaching_setup->extraction gc_analysis GC-FID/GC-MS Analysis extraction->gc_analysis quantification Quantification using Calibration Curve gc_analysis->quantification reporting Reporting of Results quantification->reporting

Caption: General workflow for a plasticizer leaching study.

Protocol 1: Migration into a Fatty Food Simulant (Isooctane)

This protocol is adapted from a validated method for determining DEHA migration from PVC films.[6]

Materials:

  • Polymer composite film (e.g., PVC)

  • Isooctane (2,2,4-trimethylpentane), analytical grade

  • Glass-stoppered Erlenmeyer flasks (250 mL)

  • Incubator or water bath capable of maintaining 20 ± 3 °C

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Sample Preparation: Cut a precise area of the polymer film (e.g., 1 dm²).

  • Leaching: Place the polymer film cutout into a 250 mL Erlenmeyer flask. Add 100 mL of isooctane to the flask.

  • Incubation: Stopper the flask and incubate at 20 °C for 48 hours.

  • Sample Analysis:

    • After incubation, remove the polymer film. The isooctane solution now contains the leached DEHA.

    • Directly inject an aliquot of the isooctane solution into the GC-FID.

  • Quantification:

    • Prepare a series of DEHA standard solutions of known concentrations in isooctane.

    • Generate a calibration curve by plotting the peak area from the GC-FID against the concentration of the standards.

    • Determine the concentration of DEHA in the sample solution by comparing its peak area to the calibration curve.

    • Calculate the migration of DEHA in mg/kg of the food simulant.

Protocol 2: Migration into Foodstuffs (e.g., Cheese)

This protocol is a general guideline based on studies investigating DEHA migration into cheese.[5]

Materials:

  • Polymer composite film (e.g., PE or PVC)

  • Foodstuff (e.g., cheese blocks)

  • Controlled environment chamber or refrigerator (5 °C)

  • Homogenizer or blender

  • Organic solvent for extraction (e.g., hexane or a mixture of acetonitrile and water)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Wrap blocks of the foodstuff completely with the polymer film, ensuring intimate contact.

  • Storage: Store the wrapped samples in a controlled environment at a specified temperature (e.g., 5 °C) for a defined period (e.g., 14 days).

  • Sample Extraction:

    • After the storage period, remove the polymer film.

    • Take a known weight of the foodstuff from the surface that was in contact with the film.

    • Homogenize the foodstuff sample with an appropriate organic solvent.

    • Separate the organic layer containing the extracted DEHA.

    • Dry the extract using anhydrous sodium sulfate.

  • Concentration and Analysis:

    • Concentrate the extract using a rotary evaporator.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., isooctane).

    • Analyze the sample by GC-MS for the identification and quantification of DEHA.

  • Quantification: Use a calibration curve prepared with DEHA standards to determine the concentration in the foodstuff, expressed as mg/kg.

Analytical Methodology

The primary analytical technique for the quantification of adipate plasticizers is gas chromatography (GC).

G cluster_gc Gas Chromatography (GC) cluster_detectors Common Detectors Injector Injector Column Column Injector->Column Detector Detector Column->Detector FID Flame Ionization Detector (FID) Detector->FID Quantification MS Mass Spectrometer (MS) Detector->MS Identification & Quantification Sample Sample Sample->Injector

Caption: Analytical workflow for adipate plasticizer analysis.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This is a robust and widely used technique for the quantification of organic compounds. It offers good sensitivity and a wide linear range.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method provides both quantification and structural information, allowing for the unambiguous identification of the leached plasticizer. This is particularly useful when analyzing complex matrices like foodstuffs.

Signaling Pathways and Logical Relationships

The process of plasticizer leaching can be conceptualized as a series of physical steps.

G cluster_polymer Polymer Matrix cluster_interface Polymer-Simulant Interface cluster_simulant Contacting Medium (Simulant) Plasticizer_in_polymer Plasticizer (this compound) Surface_accumulation Surface Accumulation Plasticizer_in_polymer->Surface_accumulation Diffusion Dissolution Dissolution in Simulant Surface_accumulation->Dissolution Partitioning

Caption: Logical steps in the leaching of a plasticizer.

The leaching process is primarily driven by:

  • Diffusion: The plasticizer molecules move from the bulk of the polymer to its surface.

  • Partitioning: At the interface, the plasticizer partitions between the polymer surface and the contacting medium based on its relative solubility.

Conclusion

The leaching of adipate plasticizers from polymer composites is a significant consideration in the safety assessment of materials used in food contact, pharmaceutical, and medical applications. The protocols and data presented in this application note, using DEHA as a well-documented analogue, provide a solid foundation for researchers to design and execute their own leaching studies for "this compound" and other related compounds. The choice of experimental conditions and analytical methods should be tailored to the specific polymer, the intended application, and the regulatory requirements.

References

Application Notes and Protocols for Assessing the Biodegradability of Long-Chain Adipate Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain adipate esters are commonly used as plasticizers, lubricants, and components of various formulations in the industrial and pharmaceutical sectors. Due to their widespread use, understanding their environmental fate, particularly their biodegradability, is of paramount importance. These application notes provide a comprehensive overview of the protocols for assessing the biodegradability of these esters, summarize available quantitative data, and detail the underlying biochemical degradation pathways.

Data Presentation: Biodegradability of Adipate Esters

The following table summarizes the biodegradability of several long-chain adipate esters based on published studies. The data is presented as the percentage of biodegradation over a specified period under defined test conditions.

Adipate EsterAbbreviationTest MethodInoculumTest Duration (days)Biodegradation (%)Reference(s)
Di(2-ethylhexyl) adipateDEHA / DOASemi-continuous activated sludge (SCAS)Activated sludge21 (acclimation) + ongoing73 - 92 (daily removal)[1](--INVALID-LINK--)
Di(2-ethylhexyl) adipateDEHA / DOAActivated sludge systemActivated sludge35~100[2](--INVALID-LINK--)
Diisononyl adipateDINARespirometer testPseudomonas aeruginosa3962
Dioctyl phthalate (for comparison)DOPRespirometer testPseudomonas aeruginosa3938
Poly(butylene succinate adipate)PBSAOECD 301FNon-specific bacteria28> 60[3](--INVALID-LINK--)

Experimental Protocols

Several standardized methods are available for assessing the aerobic biodegradability of chemical substances. The choice of method depends on the physical properties of the test substance, such as its solubility and volatility.

OECD 301: Ready Biodegradability

The OECD 301 series of tests are designed to assess the ready biodegradability of chemicals in an aerobic aqueous medium.[4](--INVALID-LINK--) A substance is considered readily biodegradable if it reaches a certain percentage of mineralization (conversion to CO2) within a 28-day period, specifically within a 10-day window that begins when biodegradation first exceeds 10%.[5](--INVALID-LINK--)

Key Methodologies within OECD 301:

  • OECD 301B: CO2 Evolution Test (Modified Sturm Test): This method is suitable for non-volatile, water-insoluble substances. The test substance is incubated in a mineral medium with an inoculum (usually from a sewage treatment plant). The amount of CO2 evolved is measured and compared to the theoretical maximum (ThCO2). A pass level for ready biodegradability is >60% of ThCO2 produced within the 10-day window.[5](--INVALID-LINK--)

  • OECD 301F: Manometric Respirometry Test: This method is suitable for water-soluble and insoluble, non-volatile substances. It measures the oxygen consumed by the microbial population during the degradation of the test substance.[3](6--INVALID-LINK-- The pass level is >60% of the theoretical oxygen demand (ThOD) within the 10-day window.[5](--INVALID-LINK--)

General Protocol for OECD 301F (Manometric Respirometry):

  • Preparation of Test Medium: A mineral medium containing essential salts is prepared. The test substance is added as the sole source of organic carbon.

  • Inoculum: An inoculum, typically from the effluent of a domestic wastewater treatment plant, is added to the test medium.

  • Test Setup: The mixture is placed in sealed vessels connected to a respirometer, which measures oxygen consumption. Control vessels containing only the inoculum and a reference substance (e.g., sodium benzoate) are run in parallel.[3](--INVALID-LINK--)

  • Incubation: The vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) with continuous stirring for 28 days.

  • Measurement: Oxygen consumption is measured at regular intervals.

  • Calculation: The percentage of biodegradation is calculated as the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the test substance.

ISO 14855: Determination of the Ultimate Aerobic Biodegradability of Plastic Materials under Controlled Composting Conditions

This standard is used to determine the biodegradability of plastic materials in a simulated aerobic composting environment.

Protocol Overview:

  • Test Material: The plastic material is typically used in powder or film form.

  • Inoculum: A mature compost is used as the inoculum and the solid matrix.

  • Test Setup: The test material is mixed with the compost and placed in a controlled composting apparatus. The temperature is maintained at thermophilic conditions (e.g., 58°C).

  • Aeration: A continuous flow of carbon dioxide-free air is passed through the compost mixture.

  • Measurement: The amount of CO2 produced is measured over time, typically using an infrared analyzer or by trapping in a barium hydroxide solution.

  • Calculation: The percentage of biodegradation is calculated by comparing the cumulative amount of CO2 evolved from the test material to the theoretical amount.

Biodegradation Pathway of Long-Chain Adipate Esters

The aerobic biodegradation of long-chain adipate esters is a two-stage process. The first stage involves the enzymatic hydrolysis of the ester bonds, followed by the catabolism of the resulting adipic acid and alcohol.

Stage 1: Hydrolysis

Extracellular enzymes such as lipases and esterases secreted by microorganisms cleave the ester linkages of the adipate ester, releasing adipic acid and the corresponding long-chain alcohol.

G AdipateEster Long-Chain Adipate Ester AdipicAcid Adipic Acid AdipateEster->AdipicAcid Hydrolysis Alcohol Long-Chain Alcohol AdipateEster->Alcohol Hydrolysis Enzymes Lipases / Esterases Enzymes->AdipateEster

Figure 1: Initial hydrolysis of a long-chain adipate ester.

Stage 2: Aerobic Degradation of Adipic Acid via Beta-Oxidation

Adipic acid is further metabolized through a pathway analogous to the beta-oxidation of fatty acids.[7](8--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK-- This process occurs within the microbial cell and involves a series of enzymatic reactions that sequentially shorten the carbon chain.

G cluster_0 Beta-Oxidation of Adipic Acid AdipicAcid Adipic Acid AdipylCoA Adipyl-CoA AdipicAcid->AdipylCoA Adipyl-CoA Synthetase EnoylCoA Glutaryl-CoA AdipylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA 3-Hydroxyglutaryl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Oxoglutaryl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase SuccinylCoA Succinyl-CoA KetoacylCoA->SuccinylCoA Beta-ketothiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Beta-ketothiolase TCACycle TCA Cycle SuccinylCoA->TCACycle AcetylCoA->TCACycle

Figure 2: Aerobic degradation pathway of adipic acid.

The long-chain alcohol released during hydrolysis is also typically degraded through oxidation to the corresponding fatty acid, which then enters the beta-oxidation pathway. The end products of these degradation pathways, acetyl-CoA and succinyl-CoA, are intermediates of the central metabolic pathway, the tricarboxylic acid (TCA) cycle, and are ultimately mineralized to carbon dioxide and water.

Conclusion

The assessment of the biodegradability of long-chain adipate esters is crucial for their environmental risk assessment. Standardized protocols, such as those from the OECD and ISO, provide robust frameworks for evaluating their persistence in various environments. The available data suggests that many adipate esters are readily biodegradable. The primary mechanism of degradation involves an initial hydrolysis followed by the beta-oxidation of the resulting adipic acid. Understanding these protocols and pathways is essential for researchers and professionals involved in the development and use of products containing these compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Bis(2-hexyldecyl) Adipate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Bis(2-hexyldecyl) adipate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Fischer esterification of adipic acid and 2-hexyldecanol.

Question: Why is my reaction yield of this compound consistently low?

Answer:

Low yields in the synthesis of this compound are a common problem and typically stem from the reversible nature of the Fischer esterification reaction. The reaction between adipic acid and 2-hexyldecanol establishes an equilibrium that may not favor the formation of the diester product.

To improve the yield, it is crucial to shift the equilibrium towards the product side. This can be achieved through several strategies:

  • Removal of Water: The formation of water is a byproduct of the esterification. Its continuous removal from the reaction mixture will drive the equilibrium forward. A Dean-Stark apparatus is a highly effective tool for this purpose.

  • Excess of Reactant: Utilizing a molar excess of one of the reactants, typically the alcohol (2-hexyldecanol), can increase the probability of the reaction proceeding to completion.

  • Catalyst Activity: Ensure that the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is not expired or contaminated. The catalyst is essential for increasing the reaction rate.

Question: My reaction seems to stop before all the adipic acid is consumed. What can I do?

Answer:

An incomplete reaction is a sign that the reaction has reached equilibrium. In addition to the strategies mentioned for low yield, consider the following:

  • Reaction Time: Fischer esterifications can be slow. It is possible that the reaction has not been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Temperature: The reaction rate can be increased by raising the temperature. However, be cautious of potential side reactions at excessively high temperatures.

Question: I am having difficulty purifying the final product. How can I effectively remove the unreacted 2-hexyldecanol?

Answer:

2-hexyldecanol has a high boiling point, making its removal from the equally high-boiling product, this compound, challenging via standard distillation.

  • Vacuum Distillation: This is the most effective method for separating the product from the unreacted alcohol. By reducing the pressure, the boiling points of both the alcohol and the ester are lowered, allowing for their separation at a temperature that prevents thermal decomposition.

Question: How do I remove the acid catalyst from my crude product?

Answer:

The acid catalyst must be neutralized and removed to prevent product degradation and to obtain a pure final product.

  • Neutralization: After cooling the reaction mixture, it should be washed with a basic solution. A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) is commonly used. Add the basic solution carefully as the neutralization reaction can produce gas (CO₂).

  • Washing: Following neutralization, wash the organic layer with water and then with brine (a saturated solution of NaCl) to remove any remaining salts and water.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), before the final purification step (e.g., vacuum distillation).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and well-established method is the Fischer esterification, which involves the acid-catalyzed reaction of adipic acid with 2-hexyldecanol.

Q2: What are the typical catalysts used for this reaction?

A2: Strong protic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are the most common catalysts. Lewis acids can also be employed.

Q3: Are there any significant side reactions to be aware of?

A3: The primary "side product" is the monoester of adipic acid, which forms if the reaction does not go to completion. Under harsh acidic conditions and high temperatures, there is a possibility of alcohol dehydration to form an alkene or ether formation.

Q4: Can I use a different method besides Fischer esterification?

A4: Yes, alternative methods include enzyme-catalyzed esterification using lipases. This approach is considered a "greener" alternative as it avoids harsh acidic conditions. Transesterification is another possibility, where a different ester of adipic acid (e.g., dimethyl adipate) is reacted with 2-hexyldecanol.

Data Presentation

Table 1: Typical Reaction Parameters for Fischer Esterification of Adipic Acid

ParameterRecommended RangeRationale
Molar Ratio (Alcohol:Acid) 2.2:1 to 3:1A molar excess of the alcohol helps to drive the reaction equilibrium towards the formation of the diester.
Catalyst Loading (mol %) 0.5% to 2% (relative to adipic acid)Sufficient to catalyze the reaction without causing significant side reactions.
Temperature 120°C to 160°CBalances a reasonable reaction rate with the minimization of side reactions.
Reaction Time 4 to 24 hoursDependent on temperature, catalyst, and the efficiency of water removal. The reaction should be monitored for completion.

Experimental Protocols

Protocol: Synthesis of this compound via Fischer Esterification

Materials:

  • Adipic Acid

  • 2-Hexyldecanol

  • p-Toluenesulfonic acid (or concentrated Sulfuric Acid)

  • Toluene

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add adipic acid (1.0 eq), 2-hexyldecanol (2.5 eq), p-toluenesulfonic acid (0.02 eq), and toluene (as a solvent to facilitate azeotropic water removal).

  • Esterification: Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask. Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will collect in the Dean-Stark trap, effectively removing water from the reaction.

  • Reaction Monitoring: Continue the reflux until no more water is collected in the Dean-Stark trap, indicating the reaction is nearing completion. This may take several hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the toluene solvent using a rotary evaporator.

    • Purify the resulting crude oil by vacuum distillation to separate the this compound from any unreacted 2-hexyldecanol and monoester.

Mandatory Visualization

Synthesis_Pathway Adipic_Acid Adipic Acid Bis_Hexyldecyl_Adipate This compound Adipic_Acid->Bis_Hexyldecyl_Adipate Two_Hexyldecanol 2-Hexyldecanol (2 eq.) Two_Hexyldecanol->Bis_Hexyldecyl_Adipate Water Water (2 eq.) Bis_Hexyldecyl_Adipate->Water + Catalyst H+ (catalyst) Catalyst->Bis_Hexyldecyl_Adipate

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield of this compound Check_Equilibrium Is the reaction at equilibrium? Start->Check_Equilibrium Remove_Water Is water being effectively removed? (e.g., Dean-Stark trap) Check_Equilibrium->Remove_Water Yes Increase_Time Increase reaction time and monitor progress (TLC/GC). Check_Equilibrium->Increase_Time No Excess_Alcohol Is there a molar excess of 2-hexyldecanol? Remove_Water->Excess_Alcohol Yes Improve_Water_Removal Ensure Dean-Stark is functioning correctly or add drying agent. Remove_Water->Improve_Water_Removal No Adjust_Ratio Increase the molar ratio of alcohol to acid. Excess_Alcohol->Adjust_Ratio No Check_Catalyst Check catalyst activity and concentration. Excess_Alcohol->Check_Catalyst Yes End Yield Improved Increase_Time->End Improve_Water_Removal->End Adjust_Ratio->End Check_Catalyst->End

Caption: Troubleshooting workflow for low yield synthesis.

Technical Support Center: Purity Analysis of Synthesized Bis(2-hexyldecyl) Adipate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental data for Bis(2-hexyldecyl) adipate is limited in publicly available literature. The following troubleshooting guides, FAQs, and experimental data are based on the analysis of structurally similar long-chain esters, such as Bis(2-ethylhexyl) adipate (DEHA), and established principles of organic synthesis and analytical chemistry.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purity analysis of this compound.

Synthesis & Purification

  • Q1: My esterification reaction is not going to completion. What are the common causes?

    • A1: Incomplete esterification can be due to several factors:

      • Insufficient Catalyst: Ensure the acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) is added in the correct catalytic amount.

      • Inefficient Water Removal: The Fischer esterification is an equilibrium reaction.[1] Water, a byproduct, must be continuously removed to drive the reaction towards the product.[1] Consider using a Dean-Stark apparatus.[1]

      • Reaction Time and Temperature: The reaction may require longer heating times or higher temperatures to reach completion, especially with sterically hindered alcohols like 2-hexyldecanol.

      • Purity of Reactants: Ensure that the adipic acid and 2-hexyldecanol are of high purity and are anhydrous.

  • Q2: After the workup, my product is still acidic. How can I remove the residual adipic acid?

    • A2: Residual adipic acid can be removed by washing the organic layer with a mild base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is commonly used. Perform the washing in a separatory funnel until the aqueous layer is no longer acidic (test with pH paper). Be cautious of pressure buildup due to CO₂ evolution.

  • Q3: I am having trouble removing the unreacted 2-hexyldecanol. What is the best way to purify my product?

    • A3: Due to the high boiling point of 2-hexyldecanol, its removal by simple distillation can be challenging without also distilling the product.

      • Vacuum Distillation: This is the most effective method. The significant difference in molecular weight between the product and the starting alcohol should allow for separation under reduced pressure.

      • Column Chromatography: If distillation is not feasible or does not provide sufficient purity, column chromatography on silica gel can be used. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, should effectively separate the less polar ester product from the more polar alcohol.

Purity Analysis

  • Q4: My ¹H NMR spectrum shows a broad peak around 1-2 ppm. What could this be?

    • A4: A broad peak in this region could indicate the presence of water. It could also be overlapping signals from the long alkyl chains. To confirm, you can perform a D₂O shake. Add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. The water peak will disappear or significantly diminish.

  • Q5: The GC-MS analysis of my product shows multiple peaks. How do I identify the impurities?

    • A5: The additional peaks in your GC-MS chromatogram could correspond to:

      • Unreacted 2-hexyldecanol.

      • Residual solvent from your workup or purification.

      • Byproducts such as the monoester of adipic acid.

      • Decomposition products if the GC injection port temperature is too high. Compare the mass spectra of the impurity peaks with a spectral library and the expected fragmentation patterns of your starting materials.

  • Q6: My FTIR spectrum shows a broad absorption band around 3200-3500 cm⁻¹. What does this indicate?

    • A6: A broad band in this region is characteristic of the O-H stretching vibration of an alcohol or a carboxylic acid. This suggests the presence of unreacted 2-hexyldecanol or adipic acid in your sample. A pure ester should not have significant absorption in this region.

Data Presentation: Expected Analytical Data

The following tables summarize the expected analytical data for pure this compound based on its structure and data from similar esters.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.0 - 4.1d4H-O-CH₂ -CH-
~2.3t4H-CO-CH₂ -CH₂-
~1.6m6H-CO-CH₂-CH₂ - and -O-CH₂-CH -
~1.2 - 1.4m48H-(CH₂ )₆-CH₃ and -(CH₂ )₄-CH₃
~0.9t12H-CH₂-CH₃

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~173C =O
~67-O-C H₂-
~39-O-CH₂-C H-
~34-CO-C H₂-
~31-32Alkyl C H₂
~29-30Alkyl C H₂
~25-CO-CH₂-C H₂-
~22-23Alkyl C H₂
~14-C H₃

Table 3: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
~2925, 2855C-H stretchAlkyl
~1735C=O stretchEster
~1170C-O stretchEster

Table 4: Potential Impurities and their Analytical Signatures

ImpurityAnalytical TechniqueSignature
Adipic AcidFTIRBroad O-H stretch (2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹)
¹H NMRBroad singlet for carboxylic acid proton (>10 ppm)
2-HexyldecanolFTIRBroad O-H stretch (3200-3500 cm⁻¹)
¹H NMRSignal for CH-OH proton, distinct from ester signals
GC-MSLower retention time than the product, characteristic mass spectrum
Monoester¹H NMRPresence of a carboxylic acid proton signal
GC-MSIntermediate retention time, distinct mass spectrum

Experimental Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To identify and quantify volatile impurities.

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized ester in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation and Conditions (Typical):

    • Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp up to 300°C at a rate of 15°C/min, and hold for 10 minutes.

    • Injector Temperature: 280°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 600.

  • Data Analysis: Integrate the peaks in the total ion chromatogram to determine the relative percentage of the product and impurities. Identify impurities by comparing their mass spectra with a library database.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the structure of the product and identify non-volatile impurities.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field instrument.

    • Obtain at least 16 scans for a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A higher number of scans will be required compared to ¹H NMR.

    • Reference the spectrum to the CDCl₃ solvent peak (77.16 ppm).

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons. Compare the chemical shifts in both ¹H and ¹³C spectra with the predicted values to confirm the structure.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To confirm the presence of the ester functional group and the absence of hydroxyl-containing impurities.

  • Sample Preparation: As this compound is a liquid, it can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr).

  • Acquisition:

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Perform a background scan before running the sample.

  • Data Analysis: Identify the characteristic absorption bands for the ester group (C=O and C-O stretches) and check for the absence of broad O-H bands that would indicate the presence of alcohol or carboxylic acid impurities.

Visualizations

Purity_Analysis_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Purity Analysis cluster_evaluation Evaluation & Decision cluster_outcome Outcome start Synthesized Crude Product ftir FTIR Analysis start->ftir Initial Check nmr NMR (1H & 13C) Analysis ftir->nmr Confirm Functional Groups gcms GC-MS Analysis nmr->gcms Structural Confirmation check_purity Purity > 95%? gcms->check_purity Quantify Impurities purify Further Purification (e.g., Vacuum Distillation) check_purity->purify No product Pure Product check_purity->product Yes purify->start Re-analyze Troubleshooting_Guide cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_cause Probable Cause cluster_solution Solution start Low Purity Detected check_ftir Broad OH Peak in FTIR? start->check_ftir check_nmr Acid Proton in NMR? check_ftir->check_nmr Yes check_gcms Extra Peaks in GC-MS? check_ftir->check_gcms No cause_acid Residual Adipic Acid check_nmr->cause_acid Yes cause_alcohol Unreacted 2-Hexyldecanol check_nmr->cause_alcohol No cause_byproduct Side Products or Solvents check_gcms->cause_byproduct sol_wash Base Wash (e.g., NaHCO3) cause_acid->sol_wash sol_distill Vacuum Distillation or Column Chromatography cause_alcohol->sol_distill sol_repurify Re-purify based on impurity ID cause_byproduct->sol_repurify

References

Technical Support Center: Characterization of Long-Chain Esters

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of long-chain esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing long-chain esters?

A1: The primary challenges in characterizing long-chain esters stem from their high molecular weight, low volatility, and structural similarity. These characteristics can lead to difficulties in separation, ionization, and spectral interpretation. Key issues include co-elution in chromatographic methods, complex fragmentation patterns in mass spectrometry, and overlapping signals in NMR spectroscopy.

Q2: Which analytical techniques are most suitable for long-chain ester analysis?

A2: A multi-technique approach is often necessary for comprehensive characterization. The most common and powerful techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile esters or those that can be derivatized to increase volatility.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for less volatile or thermally labile long-chain esters.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the position of functional groups and stereochemistry.

  • High-Performance Liquid Chromatography (HPLC): Used for separation and quantification, often coupled with detectors like UV-Vis or MS.[2][3][4]

Q3: How can I improve the separation of long-chain esters in GC or HPLC?

A3: To improve chromatographic separation, consider the following:

  • Column Selection: In GC, use a column with a stationary phase appropriate for the polarity of your esters. For HPLC, reversed-phase columns (like C18) are often effective.[4]

  • Gradient Elution: In HPLC, a gradient elution program, where the mobile phase composition is changed over time, can significantly improve the resolution of complex mixtures.

  • Derivatization: For GC analysis, converting long-chain esters to more volatile derivatives, such as fatty acid methyl esters (FAMEs), can enhance separation.[5]

  • Temperature Programming: In GC, a carefully designed temperature ramp can improve the separation of esters with different chain lengths and degrees of unsaturation.

Q4: What are common fragmentation patterns for long-chain esters in mass spectrometry?

A4: Common fragmentation patterns in electron ionization mass spectrometry (EI-MS) include:

  • α-cleavage: Breakage of the bond adjacent to the carbonyl group.[6]

  • McLafferty Rearrangement: A characteristic fragmentation for compounds with a γ-hydrogen, leading to the loss of a neutral alkene molecule.[6]

  • Loss of the alkoxy group: Cleavage of the O-R' bond.

  • Hydrocarbon fragmentation: A series of peaks separated by 14 amu (CH2), characteristic of the long alkyl chain.

Troubleshooting Guides

Mass Spectrometry (MS) Analysis
Problem Possible Cause Troubleshooting Steps
Low signal intensity or no molecular ion peak. Poor ionization efficiency due to the low volatility of long-chain esters.1. Switch to a softer ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). 2. For GC-MS, consider derivatization to a more volatile form (e.g., FAMEs).
Complex and difficult-to-interpret fragment spectra. Extensive fragmentation of the long alkyl chain.1. Use tandem mass spectrometry (MS/MS) to isolate and fragment specific ions for clearer structural information. 2. Compare experimental spectra with library spectra of known long-chain esters.
Poor reproducibility of fragmentation patterns. Inconsistent ionization energy or collision energy (in MS/MS).1. Optimize and stabilize the ion source parameters. 2. For MS/MS, carefully control the collision energy to ensure consistent fragmentation.
Chromatographic (GC/HPLC) Analysis
Problem Possible Cause Troubleshooting Steps
Poor peak shape (tailing or fronting). 1. Column overload. 2. Active sites on the column. 3. Inappropriate solvent for sample dissolution.1. Dilute the sample. 2. Use a guard column or a column with end-capping.[7] 3. Dissolve the sample in the mobile phase.
Co-elution of esters with similar structures. Insufficient column resolution.1. Optimize the temperature program (GC) or gradient elution (HPLC). 2. Use a longer column or a column with a different stationary phase.[8] 3. Adjust the mobile phase composition or pH.
Shifting retention times. 1. Changes in mobile phase composition. 2. Column degradation. 3. Fluctuations in temperature or flow rate.1. Prepare fresh mobile phase and ensure proper mixing. 2. Replace the column or use a guard column to extend its life.[7] 3. Ensure the instrument is properly calibrated and the operating conditions are stable.

Experimental Protocols

Protocol 1: Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

This protocol describes the acid-catalyzed esterification of fatty acids to their corresponding methyl esters.

Materials:

  • Lipid sample containing long-chain fatty acids

  • Methanol

  • Sulfuric acid (concentrated)

  • Hexane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Glass reaction vials with screw caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Weigh approximately 10-20 mg of the lipid sample into a glass reaction vial.

  • Esterification: Add 2 mL of a 2% (v/v) solution of sulfuric acid in methanol to the vial.

  • Reaction: Cap the vial tightly and heat at 80°C for 1 hour in a heating block or water bath.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

  • Phase Separation: Vortex the mixture vigorously for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: The FAME sample is now ready for injection into the GC-MS.

Protocol 2: HPLC-MS Analysis of Intact Long-Chain Esters

This protocol outlines a general method for the analysis of non-volatile long-chain esters.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • Mass Spectrometer with an Electrospray Ionization (ESI) source

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile with 0.1% formic acid

Procedure:

  • Sample Preparation: Dissolve the long-chain ester sample in a suitable organic solvent (e.g., isopropanol, acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Method:

    • Set the column temperature to 40°C.

    • Set the flow rate to 0.5 mL/min.

    • Use a gradient elution program:

      • 0-5 min: 80% B

      • 5-25 min: Ramp to 100% B

      • 25-35 min: Hold at 100% B

      • 35-36 min: Return to 80% B

      • 36-45 min: Equilibrate at 80% B

  • MS Method:

    • Set the ESI source to positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the specific analytes.

    • Acquire data in full scan mode (e.g., m/z 200-1500) to identify molecular ions.

    • If necessary, perform tandem MS (MS/MS) experiments for structural elucidation by selecting the precursor ion of interest and applying collision-induced dissociation.

Visualizations

experimental_workflow_fame cluster_prep Sample Preparation cluster_analysis Analysis sample Lipid Sample esterification Acid-Catalyzed Esterification sample->esterification H2SO4/MeOH extraction Hexane Extraction esterification->extraction Hexane/NaCl drying Drying with Na2SO4 extraction->drying fame_sample FAME Sample drying->fame_sample gcms GC-MS Analysis fame_sample->gcms data Data Interpretation gcms->data

Caption: Workflow for FAMEs analysis.

troubleshooting_logic start Problem with LC-Ester Analysis q1 Is peak shape poor? start->q1 a1_1 Check for column overload q1->a1_1 Yes q2 Are peaks co-eluting? q1->q2 No a1_2 Inspect column for active sites a1_1->a1_2 a1_3 Ensure sample is dissolved in mobile phase a1_2->a1_3 end_node Problem Resolved a1_3->end_node a2_1 Optimize gradient or temperature program q2->a2_1 Yes q3 Is retention time shifting? q2->q3 No a2_2 Try a different column a2_1->a2_2 a2_2->end_node a3_1 Prepare fresh mobile phase q3->a3_1 Yes q3->end_node No a3_2 Check for column degradation a3_1->a3_2 a3_3 Verify instrument parameters a3_2->a3_3 a3_3->end_node

Caption: Troubleshooting decision tree.

References

Preventing degradation of "Bis(2-hexyldecyl) adipate" during processing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of "Bis(2-hexyldecyl) adipate" and related long-chain adipate esters during processing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is an ester of adipic acid and 2-hexyldecanol. While specific data for this exact molecule is limited, it belongs to a class of chemicals known as adipate esters, which are widely used as plasticizers.[1][2][3] A closely related and extensively studied compound is Bis(2-ethylhexyl) adipate (DEHA or DOA).[1][3] These compounds are primarily used to increase the flexibility, durability, and workability of polymers, especially polyvinyl chloride (PVC).[1][2] Other applications include roles in cosmetics as emollients, in lubricants, coatings, adhesives, and sealants.[1][2][3]

Q2: What are the main causes of degradation for this compound during processing?

The primary degradation pathways for adipate esters like this compound during processing are:

  • Hydrolysis: The ester bonds are susceptible to cleavage in the presence of water, especially at elevated temperatures or in the presence of acids or bases, yielding adipic acid and 2-hexyldecanol.[4][5][6][7]

  • Thermal Degradation: High temperatures can lead to the random scission of the ester linkages.[8] For some aliphatic polyesters, degradation can begin at temperatures around 275°C.[8]

  • Oxidation: In the presence of oxygen, especially at elevated temperatures, oxidative degradation can occur. This is a known degradation pathway for ester-based lubricants.

Q3: What are the observable signs of this compound degradation?

Degradation of this compound can manifest in several ways, including:

  • Changes in physical properties: This can include discoloration (yellowing), changes in viscosity, and the development of an off-odor.

  • Alteration of final product performance: In plastics, this could lead to increased brittleness, reduced flexibility, or surface defects.

  • Chemical changes: An increase in the acid number of the material is a key indicator of hydrolytic or oxidative degradation.

Troubleshooting Guides

Issue 1: Discoloration and Odor Development During Melt Processing
Potential Cause Troubleshooting Steps Preventative Measures
Thermal Degradation 1. Reduce the processing temperature to the lowest effective point.2. Decrease the residence time of the material in the processing equipment.3. Analyze for byproducts characteristic of thermal decomposition.1. Optimize the processing temperature profile.2. Ensure efficient material flow to avoid "dead spots" in the equipment where material can stagnate and overheat.
Oxidation 1. Process under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.2. Incorporate an appropriate antioxidant into the formulation.1. Use processing equipment with good seals to prevent air ingress.2. Select an antioxidant that is stable at the processing temperatures.
Issue 2: Reduced Plasticizing Efficiency and Increased Brittleness in the Final Product
Potential Cause Troubleshooting Steps Preventative Measures
Hydrolysis 1. Ensure all raw materials, including the polymer and other additives, are thoroughly dried before processing.2. Check for and eliminate any sources of moisture ingress during processing and storage.3. Measure the acid number of the final product; an elevated value suggests hydrolysis.1. Implement a strict material drying protocol.2. Store this compound in tightly sealed containers in a dry environment.[9]
Incompatibility with other additives 1. Review the formulation for any components that could react with the adipate ester, such as strong acids or bases.[9]2. Conduct compatibility studies with individual additives.1. Select additives that are chemically compatible with adipate esters.2. Avoid the use of strongly acidic or basic catalysts or stabilizers if possible.

Experimental Protocols

Protocol 1: Determination of Acid Number

This protocol is used to quantify the amount of acidic byproducts, which is an indicator of hydrolytic or oxidative degradation.

Materials:

  • Sample of this compound or final product containing it.

  • Titration solvent (e.g., a mixture of toluene and isopropanol).

  • Standardized potassium hydroxide (KOH) solution (e.g., 0.1 N).

  • Phenolphthalein indicator.

  • Burette, beaker, and magnetic stirrer.

Procedure:

  • Accurately weigh a known amount of the sample into a beaker.

  • Dissolve the sample in a measured volume of the titration solvent.

  • Add a few drops of phenolphthalein indicator.

  • Titrate the solution with the standardized KOH solution until a persistent pink endpoint is observed.

  • Record the volume of KOH solution used.

  • Calculate the acid number (mg KOH/g of sample) using the following formula: Acid Number = (V * N * 56.1) / W Where:

    • V = volume of KOH solution used (mL)

    • N = normality of the KOH solution

    • 56.1 = molecular weight of KOH ( g/mol )

    • W = weight of the sample (g)

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis

This protocol allows for the identification and quantification of volatile degradation products.

Materials:

  • Gas chromatograph coupled with a mass spectrometer.

  • Appropriate GC column (e.g., a non-polar or mid-polar capillary column).

  • Helium carrier gas.

  • Sample extract (dissolved in a suitable solvent like dichloromethane).

  • Reference standards for expected degradation products (e.g., adipic acid, 2-hexyldecanol).

Procedure:

  • Prepare a dilute solution of the sample extract.

  • Set up the GC-MS with an appropriate temperature program for the column oven, injector, and detector.

  • Inject a known volume of the sample solution into the GC.

  • The components will be separated based on their boiling points and interaction with the column's stationary phase.

  • The mass spectrometer will fragment the eluted components and generate a mass spectrum for each.

  • Identify the degradation products by comparing their mass spectra and retention times with those of the reference standards.

  • Quantify the degradation products by creating a calibration curve with the reference standards.

Visualizations

DegradationPathways Adipate This compound Hydrolysis Hydrolysis (Water, Acid/Base, Enzymes) Adipate->Hydrolysis Thermal Thermal Degradation (High Temperature) Adipate->Thermal Oxidation Oxidation (Oxygen, Heat) Adipate->Oxidation Products_H Adipic Acid + 2-Hexyldecanol Hydrolysis->Products_H Products_T Smaller Molecules (e.g., Olefins, CO2) Thermal->Products_T Products_O Oxidized Byproducts (e.g., Aldehydes, Ketones) Oxidation->Products_O

Caption: Major degradation pathways for this compound.

TroubleshootingWorkflow Start Degradation Suspected (e.g., Discoloration, Brittleness) Analysis Analyze Product: - Visual Inspection - Acid Number - GC-MS Start->Analysis HighAcid High Acid Number? Analysis->HighAcid Volatiles Degradation Products Detected by GC-MS? HighAcid->Volatiles No Hydrolysis Action: Check for Moisture - Dry Raw Materials - Prevent Water Ingress HighAcid->Hydrolysis Yes OxidationThermal Action: Check Process Conditions - Lower Temperature - Reduce Residence Time - Use Inert Atmosphere - Add Antioxidants Volatiles->OxidationThermal Yes NoDegradation No Evidence of Degradation Investigate Other Causes Volatiles->NoDegradation No Hydrolysis->Analysis Re-evaluate OxidationThermal->Analysis Re-evaluate

Caption: Troubleshooting workflow for suspected degradation.

References

Technical Support Center: Optimizing Bis(2-hexyldecyl) adipate Concentration

Author: BenchChem Technical Support Team. Date: November 2025

A-A-59135, Technical Support

Welcome to the technical support center for Bis(2-hexyldecyl) adipate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound as a plasticizer in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and performance data to assist in your formulation development.

Disclaimer: Specific performance data for this compound is limited in publicly available literature. The quantitative data and some troubleshooting advice provided are based on general principles and data from structurally similar long-chain adipate plasticizers. It is recommended to perform specific testing for your application.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS No. 57533-90-1) is a high molecular weight organic ester. While it is listed as an emollient in cosmetic formulations, its structural similarity to other dialkyl adipates suggests its potential use as a plasticizer for various polymers, such as polyvinyl chloride (PVC). Adipate plasticizers are known for imparting good flexibility, particularly at low temperatures.

Q2: How does the concentration of this compound affect the properties of a polymer?

A2: Generally, increasing the concentration of an adipate plasticizer leads to a decrease in hardness and tensile strength, while increasing elongation at break and low-temperature flexibility.[1][2] Finding the optimal concentration is a balance between achieving the desired softness and maintaining acceptable mechanical strength and resistance to plasticizer migration.

Q3: What are the signs of poor compatibility between this compound and my polymer?

A3: Poor compatibility can manifest as "bleeding" or "exudation," where the plasticizer migrates to the surface of the material, creating an oily or sticky film.[3][4] Other signs include cloudiness in a clear formulation or a lack of expected flexibility, indicating the plasticizer has not been effectively integrated into the polymer matrix.

Q4: Can this compound be used in drug delivery applications?

A4: While some adipate polyesters are explored for drug delivery, the suitability of this compound would need to be thoroughly investigated. Key considerations would include its biocompatibility, miscibility with the drug and polymer carrier, and its influence on the drug release profile.

Troubleshooting Guides

This section addresses common issues encountered during the formulation and testing of plasticized polymers.

Issue 1: Plasticizer "Bleed-Out" or Surface Tackiness

  • Question: My finished material has an oily or sticky surface. What is causing this and how can I fix it?

  • Answer: This phenomenon, known as exudation or "bleed-out," is often due to poor compatibility between the plasticizer and the polymer, or oversaturation of the plasticizer.[3][4] Heat can also accelerate this process.[5]

    • Solution 1: Optimize Concentration: The concentration of this compound may be too high. Reduce the concentration in increments of 5-10% and re-evaluate the material properties.

    • Solution 2: Improve Mixing: Ensure that the plasticizer is thoroughly and uniformly dispersed during the compounding process. Inadequate mixing can lead to localized areas of high plasticizer concentration.

    • Solution 3: Check for Incompatibilities: If you are using a blend of polymers or multiple additives, there may be an incompatibility. Try simplifying the formulation to identify the source of the issue.

    • Solution 4: Consider a Co-plasticizer: Sometimes, using a secondary plasticizer can improve the overall compatibility and permanence of the primary plasticizer.[6]

Issue 2: Material is Too Brittle or Stiff

  • Question: I've added this compound, but my material is not as flexible as expected. Why?

  • Answer: Insufficient flexibility can result from too low a concentration of the plasticizer, poor dispersion, or loss of the plasticizer during processing.

    • Solution 1: Increase Concentration: Gradually increase the concentration of this compound. It is recommended to do this in a stepwise manner to find the optimal level without causing bleed-out.

    • Solution 2: Verify Mixing Protocol: Ensure your mixing temperature and time are sufficient for the plasticizer to be absorbed by the polymer. For PVC, this typically requires heating the mixture to allow the plasticizer to solvate the polymer chains.

    • Solution 3: Check for Volatility: Adipate plasticizers can have some volatility, especially at high processing temperatures.[7] If you are processing at very high temperatures, some of the plasticizer may be lost. Consider using a thermogravimetric analyzer (TGA) to check for weight loss at your processing temperature.

Issue 3: Inconsistent Material Properties Between Batches

  • Question: I'm seeing significant variation in hardness and flexibility from one batch to another. What could be the cause?

  • Answer: Inconsistent properties are often a sign of poor process control.

    • Solution 1: Standardize Mixing Procedure: Ensure that the mixing time, temperature, and cooling rates are identical for all batches.

    • Solution 2: Ensure Homogeneous Premixing: Before melt processing, make sure that the polymer resin and liquid plasticizer are well-blended to ensure uniform absorption.

    • Solution 3: Verify Material Inputs: Check that the grades of the polymer and all additives are consistent between batches.

Data Presentation: Performance of Adipate Plasticizers in PVC

The following tables provide illustrative data on how the concentration of adipate plasticizers can influence the mechanical properties of PVC. This data is generalized from studies on various adipate esters and should be used as a guideline for your own experiments with this compound.

Table 1: Effect of Adipate Plasticizer Concentration on Hardness and Tensile Properties of PVC

Plasticizer Concentration (phr*)Shore A HardnessTensile Strength (MPa)Elongation at Break (%)
3090 - 9520 - 25200 - 250
4085 - 9018 - 22250 - 300
5080 - 8515 - 20300 - 350
6075 - 8012 - 17350 - 400

*phr = parts per hundred parts of resin

Table 2: Effect of Adipate Plasticizer Concentration on Low-Temperature Flexibility of PVC

Plasticizer Concentration (phr*)Brittleness Temperature (°C)
30-20 to -25
40-25 to -35
50-35 to -45
60-45 to -55

Experimental Protocols

Here are detailed methodologies for key experiments to evaluate the performance of this compound.

Protocol 1: Preparation of Plasticized PVC Sheets

  • Materials: PVC resin (e.g., K-value 67), this compound, thermal stabilizer (e.g., a mixed metal stabilizer).

  • Procedure:

    • Pre-dry the PVC resin in an oven at 60-70°C for 2-4 hours to remove any moisture.

    • In a high-speed mixer, blend the PVC resin and thermal stabilizer for 1-2 minutes.

    • While mixing, slowly add the pre-weighed this compound to the dry blend.

    • Continue mixing until a free-flowing powder (dry blend) is obtained, which indicates the plasticizer has been absorbed by the PVC resin.

    • Transfer the dry blend to a two-roll mill heated to 150-160°C.

    • Masticate the compound on the mill until a homogeneous sheet is formed (typically 5-10 minutes).

    • Remove the sheet from the mill.

    • Place the sheet in a compression mold preheated to 160-170°C.

    • Press the material for 3-5 minutes at a pressure of 10-15 MPa.

    • Cool the mold under pressure to below 50°C before removing the finished sheet.

Protocol 2: Evaluation of Plasticizer Migration (Volatile Loss) - Based on ASTM D1203 [8][9][10][11][12]

  • Objective: To determine the weight loss of plasticizer from a plastic sample when in contact with activated carbon.[8]

  • Materials: Plasticized PVC sheet (prepared as in Protocol 1), activated carbon (6/14 mesh), analytical balance, oven, metal cans with lids.

  • Procedure:

    • Cut circular specimens (50 mm diameter) from the prepared PVC sheet.[9]

    • Condition the specimens at 23°C and 50% relative humidity for at least 20 hours.[9]

    • Weigh each specimen to the nearest 0.1 mg (this is the initial weight, W1).

    • Fill a metal can with a 12.5 mm layer of activated carbon.

    • Place a specimen on the carbon layer, then cover it with another 12.5 mm layer of activated carbon.

    • Place the lid on the can (but do not seal it tightly).

    • Place the can in an oven at a specified temperature (e.g., 70°C) for a specified time (e.g., 24 hours).

    • After the time has elapsed, remove the can from the oven and allow it to cool to room temperature.

    • Carefully remove the specimen and brush off any adhering carbon particles.

    • Re-weigh the specimen to the nearest 0.1 mg (this is the final weight, W2).

    • Calculate the percentage of volatile loss as: ((W1 - W2) / W1) * 100.

Protocol 3: Assessment of Mechanical Properties - Based on ASTM D882 [13][14][15][16]

  • Objective: To determine the tensile strength and elongation at break of the plasticized PVC.[15]

  • Equipment: Universal testing machine (tensile tester) with appropriate grips and a load cell.

  • Procedure:

    • Cut test specimens from the prepared PVC sheets into a rectangular or dumbbell shape with specified dimensions (e.g., 25 mm width and 150 mm length).[14]

    • Condition the specimens as per the standard (e.g., 23°C and 50% relative humidity for at least 40 hours).[14]

    • Measure the thickness and width of each specimen at several points and use the average values.

    • Set the grip separation on the tensile tester (e.g., 100 mm).

    • Mount the specimen in the grips, ensuring it is aligned vertically and not slipping.

    • Set the crosshead speed (rate of grip separation) to a specified value (e.g., 500 mm/min).

    • Start the test and record the force and elongation until the specimen breaks.

    • From the resulting stress-strain curve, determine the tensile strength (the maximum stress reached) and the elongation at break.

Protocol 4: Thermogravimetric Analysis (TGA) for Thermal Stability [17][18]

  • Objective: To determine the decomposition temperature of the plasticized PVC and quantify the plasticizer content.[18]

  • Equipment: Thermogravimetric Analyzer (TGA).

  • Procedure:

    • Cut a small, representative sample of the plasticized PVC (5-10 mg).

    • Place the sample in the TGA sample pan.

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10°C/min) from room temperature to around 600°C.[19]

    • Record the weight loss as a function of temperature.

    • The TGA curve will show distinct weight loss steps. The first major weight loss step can typically be attributed to the volatilization of the plasticizer. The temperature at the onset of this weight loss is an indicator of thermal stability. The subsequent weight loss is the decomposition of the PVC polymer.[20]

    • The percentage weight loss in the first step corresponds to the amount of plasticizer in the sample.

Visualizations

The following diagrams illustrate logical workflows for troubleshooting and experimentation.

G cluster_0 Troubleshooting Plasticizer Exudation start Problem: Oily/Sticky Surface (Exudation) check_concentration Is plasticizer concentration > 40 phr? start->check_concentration reduce_concentration Action: Reduce concentration by 10% and re-test. check_concentration->reduce_concentration Yes check_mixing Was the dry blend free-flowing and homogeneous? check_concentration->check_mixing No resolved Problem Resolved reduce_concentration->resolved improve_mixing Action: Increase mixing time or use a high-intensity mixer. check_mixing->improve_mixing No check_temp Was the material exposed to high heat (>60°C) after processing? check_mixing->check_temp Yes improve_mixing->resolved consider_stabilizer Action: Evaluate thermal stability. Consider a more permanent plasticizer. check_temp->consider_stabilizer Yes check_temp->resolved No consider_stabilizer->resolved

Caption: Troubleshooting workflow for plasticizer exudation.

G cluster_1 Experimental Workflow for Optimizing Plasticizer Concentration start Define Target Properties (e.g., Hardness, Flexibility) formulate Create formulations with varying plasticizer concentrations (e.g., 30, 40, 50, 60 phr) start->formulate prepare Prepare samples for each formulation (Protocol 1) formulate->prepare test_hardness Measure Shore A Hardness (ASTM D2240) prepare->test_hardness test_tensile Measure Tensile Properties (Protocol 3) prepare->test_tensile test_migration Test for Plasticizer Migration (Protocol 2) prepare->test_migration analyze Analyze and compare results test_hardness->analyze test_tensile->analyze test_migration->analyze optimal Select optimal concentration that meets target properties with minimal migration analyze->optimal

Caption: Workflow for optimizing plasticizer concentration.

References

Technical Support Center: Overcoming Miscibility Challenges of Bis(2-hexyldecyl) Adipate in Polymer Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental data on the miscibility of Bis(2-hexyldecyl) adipate is limited in publicly available literature. The following guidance is based on established principles of polymer science, data from analogous long-chain adipate esters such as Bis(2-ethylhexyl) adipate (DEHA/DOA), and general troubleshooting methodologies for polymer-plasticizer systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected properties?

This compound is a high molecular weight adipate ester. Adipate esters are commonly used as plasticizers to increase the flexibility and durability of polymers.[1] While specific data for the 2-hexyldecyl version is scarce, it can be inferred that due to its long, branched alkyl chains, it is a liquid with low volatility and is expected to be compatible with a range of polymers, particularly those with similar polarity. Its large molecular size may offer better resistance to migration compared to smaller plasticizers.[2]

Q2: What fundamental principles govern the miscibility of this compound with polymers?

The primary principle is "like dissolves like."[3] Miscibility is favored when the plasticizer and polymer have similar chemical structures and intermolecular forces. Key factors include:

  • Polarity: The polarity of the adipate ester and the polymer should be closely matched for optimal miscibility.

  • Solubility Parameters: Materials with similar Hildebrand or Hansen solubility parameters are more likely to be miscible.[4][5]

  • Molecular Weight: Higher molecular weight plasticizers, like this compound, tend to have lower migration rates but may have a narrower range of compatible polymers.[1][2]

  • Hydrogen Bonding: The potential for hydrogen bonding between the plasticizer and the polymer can significantly enhance miscibility.

Q3: Which polymers are likely to be compatible with this compound?

Based on the behavior of similar adipate esters, this compound is expected to show good compatibility with moderately polar to non-polar polymers. This includes, but is not limited to:

  • Polyvinyl Chloride (PVC)

  • Cellulose derivatives (e.g., Cellulose Acetate Butyrate)

  • Certain acrylic resins

  • Poly(lactic acid) (PLA) with appropriate formulation[6]

  • Thermoplastic elastomers

Compatibility with highly polar polymers like polyamides (Nylons) or highly non-polar polymers like polyethylene may be limited without the use of compatibilizers.

Troubleshooting Guide

Q1: I am observing plasticizer leaching or "blooming" on the surface of my polymer film. What is happening and how can I fix it?

This phenomenon, known as plasticizer migration, occurs when the plasticizer is not fully miscible with the polymer matrix.[1][7] Several factors can contribute to this issue:

  • Incompatibility: The fundamental polarity and solubility parameter mismatch between the this compound and the polymer.

  • Oversaturation: The concentration of the plasticizer exceeds its solubility limit within the polymer.

  • Environmental Factors: High temperatures can accelerate plasticizer migration.[7]

Troubleshooting Steps:

  • Reduce Plasticizer Concentration: Systematically decrease the weight percentage of this compound in your formulation.

  • Introduce a Co-plasticizer or Compatibilizer: A co-plasticizer with intermediate polarity can act as a bridge between the primary plasticizer and the polymer.

  • Modify the Polymer: If possible, consider using a grade of the polymer with a molecular weight or copolymer composition that is more compatible.

  • Surface Coating: Applying a thin, impermeable coating can prevent the plasticizer from migrating to the surface.[8]

Q2: My final material is brittle or shows signs of phase separation (e.g., cloudiness). How can I improve miscibility?

Brittleness and optical clarity issues are strong indicators of poor miscibility. This suggests that the plasticizer and polymer exist as separate phases.

Troubleshooting Steps:

  • Re-evaluate Polymer-Plasticizer Pairing: Consult solubility parameter tables to ensure a closer match. The difference in Hildebrand solubility parameters (δ) should ideally be small.

  • Optimize Processing Conditions: Ensure thorough mixing at a temperature that facilitates the diffusion of the plasticizer into the polymer matrix without causing degradation.

  • Solvent Casting Adjustments: If preparing films via solvent casting, ensure the solvent is a good solvent for both the polymer and the plasticizer to prevent premature phase separation during solvent evaporation.

  • Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to assess miscibility. A single, concentration-dependent glass transition temperature (Tg) indicates a miscible blend. Multiple Tgs suggest phase separation.

Q3: The mechanical properties of my plasticized polymer are inconsistent between batches. What could be the cause?

Inconsistent mechanical properties can stem from variations in the homogeneity of the polymer-plasticizer blend.

Troubleshooting Steps:

  • Standardize Mixing Procedures: Ensure the time, temperature, and shear rate during mixing are consistent for every batch.

  • Verify Raw Material Consistency: Obtain certificates of analysis for both the polymer and this compound to check for batch-to-batch variations in properties like molecular weight or purity.

  • Implement Quality Control Checks: Use techniques like DSC or Dynamic Mechanical Analysis (DMA) to confirm the Tg and modulus of each batch to ensure they fall within acceptable limits.

Data Presentation

Table 1: Properties of Common Polymers in Pharmaceutical and Research Applications

PolymerAbbreviationTypical Hildebrand Solubility Parameter (MPa½)Key Characteristics
Polyvinyl ChloridePVC19.1 - 22.1Versatile, compatible with many plasticizers.
Poly(lactic acid)PLA18.6 - 20.5Biodegradable, requires specific plasticizers for flexibility.[6]
Cellulose Acetate ButyrateCAB18.6 - 22.7Good film former, compatible with a range of plasticizers.
Polymethyl MethacrylatePMMA18.6 - 26.2Rigid, requires compatible plasticizers for flexibilization.
PolycaprolactonePCL19.7 - 21.5Biodegradable, semi-crystalline.
Hydroxypropyl MethylcelluloseHPMC~23.3Water-soluble, used in coatings.

Note: Solubility parameter ranges can vary based on molecular weight and specific grade.

Table 2: Properties of Representative Adipate Plasticizers

PlasticizerAbbreviationMolecular Weight ( g/mol )Hildebrand Solubility Parameter (MPa½)Key Characteristics
Bis(2-ethylhexyl) adipateDEHA / DOA370.57~17.8Well-studied, good low-temperature flexibility.[9]
This compound (BHDA) ~540 ~17.5 (Estimated) High molecular weight, expected low migration.
Diethyl adipateDEA202.25~19.2Lower molecular weight, more polar.[6]

Note: The solubility parameter for this compound is an estimate based on its structure and comparison to similar adipates.

Experimental Protocols

Protocol: Assessing Polymer-Plasticizer Miscibility using Differential Scanning Calorimetry (DSC)

Objective: To determine the miscibility of this compound in a polymer by observing the glass transition temperature (Tg) of the blend. A single, composition-dependent Tg indicates miscibility, while the presence of the polymer's original Tg suggests immiscibility.

Methodology:

  • Sample Preparation:

    • Prepare a series of polymer/plasticizer blends with varying weight percentages of this compound (e.g., 0%, 10%, 20%, 30%, 40% w/w).

    • For melt-processable polymers, use a twin-screw extruder or a heated two-roll mill to ensure homogeneous mixing.

    • For solvent-castable systems, dissolve both the polymer and plasticizer in a common solvent (e.g., THF, chloroform), mix thoroughly, and cast a film. Ensure complete solvent removal under vacuum.

  • DSC Analysis:

    • Accurately weigh 5-10 mg of the prepared blend into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Perform a heat-cool-heat cycle to erase the thermal history of the sample:

      • First Heat: Ramp the temperature from ambient to a temperature above the polymer's melting point (for semi-crystalline polymers) or well above its Tg (for amorphous polymers) at a rate of 10-20 °C/min.

      • Cool: Quench cool the sample to a temperature well below the expected Tg (e.g., -50 °C).

      • Second Heat: Ramp the temperature again at 10-20 °C/min to a final temperature above the Tg.

  • Data Interpretation:

    • Analyze the thermogram from the second heating scan.

    • Miscible System: A single Tg will be observed, which shifts to a lower temperature as the concentration of this compound increases.

    • Immiscible System: Two distinct Tgs will be present, one corresponding to the pure polymer and another to the plasticizer-rich phase, or the polymer's Tg will remain largely unchanged.

Visualizations

MiscibilityFactors cluster_properties Component Properties cluster_interaction Interaction Factors cluster_outcome System Outcome Plasticizer This compound - Molecular Weight - Polarity - H-Bonding Potential Solubility Solubility Parameter (Like Dissolves Like) Plasticizer->Solubility Polymer Polymer Matrix - Molecular Weight - Polarity - Crystallinity Polymer->Solubility Miscible Miscible Blend (Homogeneous) Solubility->Miscible Similar Immiscible Immiscible Blend (Phase Separation) Solubility->Immiscible Dissimilar Concentration Plasticizer Concentration Concentration->Miscible Below Limit Concentration->Immiscible Above Limit ExperimentalWorkflow start Start: Define Polymer & Plasticizer Concentrations prep Sample Preparation (Melt Blending or Solvent Casting) start->prep dsc DSC Analysis (Heat-Cool-Heat Cycle) prep->dsc analysis Analyze Thermogram (2nd Heat Scan) dsc->analysis decision Single Tg Observed? analysis->decision miscible Conclusion: Miscible System decision->miscible  Yes immiscible Conclusion: Immiscible System decision->immiscible  No TroubleshootingFlow cluster_check Initial Checks cluster_actions Corrective Actions issue Issue Identified: Leaching, Brittleness, Cloudiness check_sol 1. Check Solubility Parameters (Are they similar?) issue->check_sol check_conc 2. Check Plasticizer Concentration (Is it too high?) check_sol->check_conc action_compat B. Add Compatibilizer check_sol->action_compat If No action_poly C. Change Polymer Grade check_sol->action_poly If No action_conc A. Reduce Concentration check_conc->action_conc If Yes action_process D. Optimize Process Conditions check_conc->action_process result Re-evaluate Performance action_conc->result action_compat->result action_poly->result action_process->result

References

Technical Support Center: Reducing the Environmental Impact of Adipate Ester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working on greener, more sustainable methods for synthesizing adipate esters.

Introduction

Adipic acid and its esters are crucial industrial chemicals, primarily used in the production of nylon-6,6, polyurethanes, and plasticizers.[1] The conventional synthesis process relies on petrochemical feedstocks and involves harsh, environmentally damaging steps, such as the use of corrosive nitric acid, which produces significant NOx emissions, a potent greenhouse gas.[2][3] To mitigate this environmental impact, research has increasingly focused on developing synthesis routes from renewable, bio-based sources.[1][4] These green approaches aim to reduce greenhouse gas emissions, utilize sustainable feedstocks, and decrease reliance on finite fossil fuels.[3][4]

This guide addresses common challenges and questions that may arise during the implementation of these more sustainable experimental protocols.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of adipate esters from bio-based feedstocks.

Problem / Issue Potential Cause Suggested Solution
Q1: My reaction shows low conversion of the bio-based precursor (e.g., mucic acid, glucaric acid) to the desired adipate ester. 1. Sub-optimal Reaction Conditions: Temperature, pressure, or reaction time may not be ideal for the specific catalyst and substrate. 2. Inactive or Deactivated Catalyst: The catalyst may have lost activity due to sintering, poisoning from impurities in the feedstock, or improper handling. 3. Poor Feedstock Purity: Impurities in the bio-derived starting material can interfere with the catalytic process.1. Optimize Conditions: Systematically vary the temperature, pressure, and reaction time to find the optimal parameters for your system. 2. Catalyst Screening & Regeneration: Test different heterogeneous catalysts (e.g., Re/C, Ir-ReOx/C). Implement a catalyst regeneration protocol, which may involve thermal treatment to restore activity.[5] 3. Purify Feedstock: Ensure the purity of your bio-based starting material before the reaction.
Q2: I am observing significant catalyst leaching into my reaction mixture. 1. Harsh Reaction Conditions: High temperatures or aggressive solvents can cause metal components of the catalyst to dissolve into the solution. 2. Inadequate Catalyst Support: The interaction between the active metal and the support material (e.g., carbon) may be too weak.1. Use Milder Conditions: Explore if lower temperatures or greener solvents like isopropanol can be used without sacrificing yield.[5] 2. Optimize Catalyst Preparation: Modify the thermal treatment during catalyst preparation to improve metal-support interactions and limit leaching.[5] Using heterogeneous catalysts is fundamentally designed to simplify separation and recycling.[2]
Q3: The final product is a complex mixture, and I am struggling to isolate the pure adipate ester. 1. Formation of By-products: The reaction may be producing undesired side products due to lack of selectivity. 2. Incomplete Reaction: Unreacted starting material and intermediate compounds may be present.1. Improve Catalyst Selectivity: Screen for a more selective catalyst. For instance, bifunctional catalysts like Ir-ReOx/C are designed for tandem reactions to minimize intermediate build-up.[5] 2. Adjust Reaction Time/Temp: Increase reaction time or temperature to drive the reaction to completion, but monitor for by-product formation. The use of heterogeneous catalysts simplifies separation from the reaction mixture.[2]
Q4: My enzymatic synthesis reaction is slow or has a low yield. 1. Sub-optimal pH or Temperature: Enzymes like lipase are highly sensitive to their environment.[6] 2. Enzyme Inhibition: The substrate or product may be inhibiting the enzyme's activity. 3. Water Content: In non-aqueous media, a small amount of water is often necessary for enzyme function, but too much can promote hydrolysis instead of esterification.1. Optimize Reaction Environment: Titrate the pH and temperature to find the optimal activity range for your specific lipase. 2. Product Removal: Consider in-situ product removal techniques to alleviate inhibition. 3. Control Water Activity: Carefully control the water content in the reaction. A solvent-free system can sometimes be optimized to improve yield and reduce waste.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary green alternatives to conventional adipate ester synthesis? A1: The main alternatives focus on replacing petroleum-based feedstocks with renewable ones.[3] This involves using sugars (like glucose or galactose) derived from lignocellulosic biomass.[5] These sugars are first converted into platform molecules such as D-glucaric acid (GA), mucic acid (MA), or 5-hydroxymethylfurfural (5-HMF).[1] These intermediates are then catalytically converted to adipic acid or its esters through processes like deoxydehydration (DODH) and hydrogenation.[1][5] Another approach is enzymatic synthesis using lipases, which avoids harsh chemical catalysts.[6]

Q2: What are the key environmental benefits of using bio-based routes? A2: Bio-based production offers several significant environmental advantages. It can drastically reduce greenhouse gas emissions by avoiding the use of nitric acid, which is a source of nitrous oxide (N₂O), a potent greenhouse gas.[3] It also reduces dependence on finite, non-renewable petroleum resources.[3] Estimates suggest that synthesizing adipic acid from biomass could lower greenhouse gas emissions by as much as 95%.[4]

Q3: Why are heterogeneous catalysts preferred for green adipate synthesis? A3: Heterogeneous catalysts are solids that are in a different phase from the liquid or gas reactants. Their primary advantage is the ease of separation from the reaction mixture, typically through simple filtration. This allows the catalyst to be easily recovered, recycled, and reused for multiple reaction cycles, which is both economically and environmentally beneficial.[2][5] This simplifies the purification process and reduces waste compared to homogeneous catalysts, which are dissolved in the reaction mixture.

Q4: Can you explain the role of a bifunctional catalyst in this process? A4: In the context of converting bio-derived acids like mucic acid, a bifunctional catalyst performs two different catalytic functions in a single step. For example, an Ir-ReOx/C catalyst is used for a tandem reaction. The Rhenium oxide (ReOx) sites act as the active species for deoxydehydration (DODH), removing hydroxyl groups, while the Iridium (Ir) sites catalyze the hydrogenation of the resulting double bonds.[5] This one-pot process is more efficient than a multi-step synthesis.

Q5: Is it possible to create a 100% bio-based nylon? A5: Yes, that is a major goal of this research area. Nylon-6,6 is produced from the polycondensation of adipic acid and hexamethylenediamine (HMDA). By producing both adipic acid and HMDA from renewable, bio-based feedstocks, it is possible to create a 100% bio-based nylon 66, significantly enhancing the sustainability of the final product.[3]

Data Presentation: Comparison of Catalytic Systems

The following table summarizes performance data for different catalytic systems used in the conversion of bio-derived acids to adipates, allowing for easy comparison of their efficacy under the reported conditions.

CatalystSubstrateSolvent / ReductantTemperature (°C)Time (h)Yield of Adipates (%)Reference
Pt-ReOx/CMucic AcidIsopropanol1702485%[5]
Ir-ReOx/C (0.05 wt% Ir)Mucic AcidIsopropanol2004863%[5]
Ir-ReOx/C (0.05 wt% Ir)Mucic AcidIsopropanol2202459%[5]
Re/CAldaric AcidsMethanol (with H₂)--> 95% (Dimethyl Adipate)[2]

Note: Yields can vary based on precise experimental conditions and analytical methods. This table is for comparative purposes based on reported results.

Experimental Protocols & Visualizations

Protocol 1: One-Step Synthesis of Adipate Esters from Mucic Acid

This protocol is based on the one-step conversion of mucic acid to diisopropyl adipate via a tandem deoxydehydration-catalytic transfer hydrogenation reaction.[5]

Materials:

  • Mucic Acid

  • Ir-ReOx/C catalyst (0.05 wt% Ir)

  • Isopropanol (reagent grade)

  • High-pressure reactor vessel with stirring mechanism

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Preparation (Pre-treatment): Before the reaction, the Ir-ReOx/C catalyst is typically activated via thermal treatment. This step is crucial for catalyst performance and limiting metal leaching. Follow the specific pre-treatment protocol for your catalyst batch.

  • Reactor Loading: To a high-pressure reactor vessel, add mucic acid, the pre-treated Ir-ReOx/C catalyst, and isopropanol. The isopropanol acts as both the solvent and the hydrogen donor (reductant).

  • Reaction Conditions: Seal the reactor. Purge it several times with an inert gas (e.g., Nitrogen or Argon). Heat the reactor to the target temperature (e.g., 200°C) while stirring.

  • Reaction Monitoring: The reaction is run for a specified duration (e.g., 48 hours). If the reactor setup allows, samples can be taken periodically to monitor the progress of the reaction via GC analysis.

  • Product Recovery and Analysis: After the reaction is complete, cool the reactor to room temperature and vent it safely. Separate the heterogeneous catalyst from the liquid mixture by filtration. The catalyst can be washed, dried, and stored for regeneration and reuse.[5]

  • Purification: The liquid product mixture can be analyzed by GC to determine the yield of diisopropyl adipate and other species. The final product can be purified from the solvent and by-products using techniques such as distillation.

Diagrams and Workflows

The following diagrams illustrate key workflows and logical relationships in the green synthesis of adipate esters.

Green_Adipate_Workflow Biomass Renewable Feedstock (e.g., Lignocellulosic Biomass) Sugars C6 Sugars (Glucose, Galactose) Biomass->Sugars Hydrolysis Intermediates Bio-based Intermediates (Mucic Acid, Glucaric Acid) Sugars->Intermediates Oxidation Conversion Catalytic Conversion (DODH, Hydrogenation) Intermediates->Conversion Substrate Adipate Adipate Esters Conversion->Adipate Product Nylon Sustainable Polymers (e.g., Bio-Nylon-6,6) Adipate->Nylon

Caption: Workflow for Bio-Based Adipate Ester Synthesis.

Troubleshooting_Logic Start Low Yield or Conversion Observed CheckCatalyst Is Catalyst Active? Start->CheckCatalyst CheckConditions Are Reaction Conditions (Temp, Time, Pressure) Optimal? CheckCatalyst->CheckConditions Yes RegenCatalyst Regenerate or Replace Catalyst CheckCatalyst->RegenCatalyst No CheckPurity Is Feedstock Pure? CheckConditions->CheckPurity Yes OptimizeConditions Systematically Optimize Reaction Parameters CheckConditions->OptimizeConditions No PurifyFeedstock Purify Bio-based Starting Material CheckPurity->PurifyFeedstock No Success Problem Resolved CheckPurity->Success Yes RegenCatalyst->CheckCatalyst OptimizeConditions->CheckConditions PurifyFeedstock->CheckPurity Bifunctional_Catalysis Substrate Mucic Acid (-4OH) Catalyst Ir-ReOx/C Catalyst Substrate->Catalyst 1. Binds Intermediate Unsaturated Intermediate Intermediate->Catalyst 3. Hydrogenation (Ir) Product Adipate Ester Catalyst->Intermediate 2. DODH (ReOx) Catalyst->Product 4. Releases

References

Technical Support Center: Long-Term Stability of Bis(2-hexyldecyl) Adipate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the long-term stability testing of formulations containing Bis(2-hexyldecyl) adipate.

Troubleshooting Guide

Unexpected changes in a formulation's physical or chemical properties during long-term stability testing can be indicative of underlying instability issues. This guide provides insights into common problems, their potential causes, and recommended analytical approaches for investigation.

Problem Potential Causes Recommended Analytical Investigation
Change in Formulation Appearance (e.g., color, clarity) Oxidation of this compound or other excipients; Interaction with packaging materials; Microbial contamination.Visual inspection; Colorimetry; UV-Vis Spectroscopy to detect changes in absorbance; Analysis of leachables from packaging.
Phase Separation or Inhomogeneity Incompatibility of this compound with other formulation components; Temperature-induced changes in solubility; Emulsion instability.Microscopy (light or electron); Particle size analysis; Rheological measurements to assess viscosity and flow properties.
Alteration in pH Hydrolysis of this compound, leading to the formation of adipic acid and 2-hexyldecanol.[1][2][3][4]pH metry at specified time points.
Odor Development Oxidative degradation producing volatile byproducts; Microbial growth.Olfactory assessment; Gas Chromatography-Mass Spectrometry (GC-MS) for identification of volatile compounds.
Decrease in Active Ingredient Concentration Chemical degradation of the active pharmaceutical ingredient (API); Interaction between the API and this compound or other excipients.High-Performance Liquid Chromatography (HPLC) or a suitable validated assay for the specific API.
Formation of Degradation Products Hydrolysis or oxidation of this compound; Degradation of other formulation components.HPLC or GC-MS to separate and identify potential degradation products.[1][5]
Changes in Viscosity Alteration in the polymeric structure of gelling agents; Changes in the emulsion droplet size distribution; Water loss or gain.Viscometry/Rheometry.
Microbial Growth Ineffective preservative system; Contamination during manufacturing or handling.Microbial limit testing (total aerobic microbial count, total yeast and mold count); Preservative effectiveness testing.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound in a formulation?

The two primary degradation pathways for this compound, an ester, are hydrolysis and oxidation.

  • Hydrolysis: In the presence of water, the ester bond can break, yielding adipic acid and 2-hexyldecanol.[1][2][3][4] This process can be accelerated by acidic or basic conditions.

  • Oxidation: The alkyl chains of the ester can be susceptible to oxidation, especially when exposed to heat, light, or in the presence of metal ions. This can lead to the formation of various degradation products, including peroxides, aldehydes, and ketones, which may alter the odor and color of the formulation.

2. What are the standard conditions for long-term stability testing of a topical formulation containing this compound?

According to international guidelines, such as those from the ICH, long-term stability testing for formulations intended for storage at room temperature should be conducted at 25°C ± 2°C with a relative humidity of 60% ± 5% RH, or at 30°C ± 2°C with a relative humidity of 65% ± 5% RH.[6][7][8] The testing period should be sufficient to cover the proposed shelf life of the product.

3. How frequently should samples be tested during a long-term stability study?

For a typical long-term stability study, testing should be performed at the initial time point (0 months) and then every 3 months for the first year, every 6 months for the second year, and annually thereafter.[8][9]

4. What are the critical quality attributes to monitor for a cream formulation containing this compound?

For a cream formulation, the following quality attributes are critical to monitor:

  • Physical Appearance: Color, odor, and homogeneity.

  • pH

  • Viscosity

  • Assay of the active ingredient and this compound.

  • Identification and quantification of any significant degradation products.

  • Microbial limits.

  • Particle size of the dispersed phase (if an emulsion).

5. How can I analyze the concentration of this compound in my formulation?

A validated stability-indicating analytical method is required. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD) are common techniques for the quantification of esters like this compound in cosmetic and pharmaceutical formulations.[2] The method must be able to separate the parent compound from any potential degradation products and other excipients in the formulation.

6. Can this compound interact with packaging materials?

Yes, as a plasticizer, this compound has the potential to migrate into and interact with certain plastic packaging materials, particularly those that are not sufficiently inert.[7] This can lead to a decrease in the concentration of the ester in the formulation and potentially compromise the integrity of the packaging. It is crucial to conduct stability studies in the final intended packaging.

Experimental Protocols

Protocol: Long-Term Stability Testing of a Topical Cream Formulation Containing this compound

1. Objective: To evaluate the physical and chemical stability of a topical cream formulation containing this compound over its proposed shelf-life under controlled storage conditions.

2. Materials and Equipment:

  • Stability chambers (25°C/60% RH and 30°C/65% RH)

  • Final, market-intended packaging for the cream

  • pH meter

  • Viscometer/Rheometer

  • HPLC or GC-MS system with a validated method for this compound and the active ingredient

  • Microscopy equipment

  • Standard laboratory glassware and consumables

3. Methodology:

  • Sample Preparation: Prepare a sufficient number of samples from at least three representative batches of the final cream formulation. Package the samples in the intended commercial packaging.

  • Storage Conditions: Place the samples in stability chambers set to the long-term storage condition (e.g., 25°C ± 2°C / 60% ± 5% RH).

  • Testing Schedule: Withdraw samples for analysis at the following time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analytical Procedures: At each time point, perform the following tests:

    • Visual Examination: Assess for any changes in color, odor, phase separation, or other physical signs of instability.

    • pH Measurement: Determine the pH of the cream.

    • Viscosity Measurement: Measure the viscosity of the cream using a calibrated viscometer.

    • Assay of this compound and Active Ingredient: Quantify the concentration of this compound and the active ingredient using a validated HPLC or GC-MS method.

    • Degradation Product Analysis: Using the same chromatographic method, identify and quantify any degradation products.

    • Microbial Limit Testing: Perform total aerobic microbial count and total yeast and mold count.

4. Acceptance Criteria: Establish specifications for each test parameter before initiating the study. Any out-of-specification result should trigger an investigation.

5. Data Presentation:

Time Point (Months) Storage Condition Appearance pH Viscosity (cP) Assay of this compound (%) Assay of Active Ingredient (%) Total Degradants (%) Microbial Count (CFU/g)
0-Conforms5.510,000100.299.8<0.1<10
325°C/60% RH
625°C/60% RH
925°C/60% RH
1225°C/60% RH
1825°C/60% RH
2425°C/60% RH
3625°C/60% RH

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_testing Testing at Time Points (0, 3, 6, 9, 12, 18, 24, 36 months) cluster_analysis Data Analysis & Reporting prep_formulation Prepare 3 Batches of Formulation package_samples Package in Final Container prep_formulation->package_samples storage_conditions Place in Stability Chambers (e.g., 25°C/60% RH) package_samples->storage_conditions physical_tests Physical Tests (Appearance, pH, Viscosity) storage_conditions->physical_tests chemical_tests Chemical Tests (Assay, Degradants) storage_conditions->chemical_tests micro_tests Microbiological Tests storage_conditions->micro_tests data_analysis Compare Data to Specifications physical_tests->data_analysis chemical_tests->data_analysis micro_tests->data_analysis report Generate Stability Report data_analysis->report

Caption: Experimental workflow for long-term stability testing.

degradation_pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway bis_adipate This compound adipic_acid Adipic Acid bis_adipate->adipic_acid + H2O hex_decanol 2-Hexyldecanol bis_adipate->hex_decanol + H2O peroxides Peroxides bis_adipate->peroxides + O2, Heat, Light aldehydes Aldehydes peroxides->aldehydes ketones Ketones aldehydes->ketones

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Trace Analysis of Bis(2-hexyldecyl) Adipate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development and trace analysis of Bis(2-hexyldecyl) adipate. Given the limited availability of established analytical methods for this specific compound, this guide also includes general protocols and troubleshooting tips applicable to the analysis of long-chain dialkyl adipate esters, which can be adapted as a starting point for your experiments.

Frequently Asked Questions (FAQs)

Q1: I cannot find a standardized analytical method for this compound. Where should I start?

A1: It is true that specific, validated methods for this compound are not widely published. The recommended approach is to adapt methods developed for other, more common long-chain adipate esters, such as Bis(2-ethylhexyl) adipate (DEHA). Gas chromatography coupled with mass spectrometry (GC-MS) is a suitable technique due to the semi-volatile nature of this compound. Start with a general GC-MS protocol for plasticizers and optimize the parameters for your specific instrument and sample matrix.

Q2: What are the main challenges in the trace analysis of this compound?

A2: The primary challenges include:

  • Contamination: this compound can be a component of plastics and may be present in laboratory consumables (e.g., tubing, pipette tips, vials), leading to background contamination.

  • Matrix Effects: Complex sample matrices can interfere with the detection and quantification of the analyte. Proper sample cleanup is crucial.

  • Thermal Degradation: As a high-boiling point compound, there is a risk of thermal degradation in the GC inlet, which can lead to poor peak shape and reduced sensitivity.

  • Carryover: The compound may adsorb to active sites in the GC system, leading to carryover in subsequent runs.

Q3: Which analytical technique is better suited for this compound analysis: GC-MS or LC-MS?

A3: GC-MS is generally the preferred method for the analysis of semi-volatile, non-polar compounds like this compound. It offers good separation and sensitivity. LC-MS can also be used, particularly with atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) sources, but method development might be more complex.

Q4: How can I minimize background contamination from this compound in my analysis?

A4: To minimize contamination, it is essential to:

  • Use high-purity solvents and reagents.

  • Rinse all glassware with a suitable solvent before use.

  • Use vials with PTFE-lined septa.

  • Run procedural blanks with every batch of samples to monitor for background levels.

  • If possible, avoid using plastic consumables. If unavoidable, test them for leachates before use.

Troubleshooting Guide

Problem: Poor Peak Shape (Tailing or Fronting)

Potential Cause Solution
Active Sites in the GC System Deactivate the GC inlet liner with a suitable reagent or use a pre-deactivated liner. Trim the front end of the GC column (10-20 cm).
Column Contamination Bake out the column at the maximum recommended temperature. If the problem persists, the column may need to be replaced.
Inlet Temperature Too Low Increase the inlet temperature to ensure complete volatilization of the analyte. Be cautious of thermal degradation.
Column Overload Dilute the sample or reduce the injection volume.
Solvent Mismatch Ensure the solvent is compatible with the stationary phase of the GC column.

Problem: Low or No Analyte Signal

Potential Cause Solution
Leaky Septum Replace the septum in the GC inlet. A leaky septum can cause a loss of sample.
Improper Injection For autosamplers, check the syringe for air bubbles and ensure it is drawing the correct volume. For manual injections, ensure a consistent and rapid injection technique.
Degradation in the Inlet Lower the inlet temperature. Use a gentler injection technique like pulsed splitless or on-column injection.
MS Source is Dirty Clean the ion source of the mass spectrometer according to the manufacturer's instructions.
Incorrect MS Parameters Verify the MS is set to the correct acquisition mode (e.g., SIM for trace analysis) and that the appropriate ions for this compound are being monitored.

Problem: Ghost Peaks or Carryover

Potential Cause Solution
Contaminated Syringe Increase the number of solvent washes for the syringe before and after each injection.
Dirty Inlet Liner Replace the inlet liner and septum.
Column Contamination Bake out the column at a high temperature.
Carryover from Previous High-Concentration Sample Run several solvent blanks after a high-concentration sample to wash out any residual analyte.

Experimental Protocols

Note: The following is a general protocol for the analysis of long-chain adipate esters and should be optimized for your specific application and instrumentation.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Sample Pre-treatment: Homogenize solid samples. For aqueous samples, adjust the pH if necessary.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Pass the pre-treated sample through the SPE cartridge at a slow, consistent flow rate.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture to remove interferences.

  • Elution: Elute the this compound from the cartridge with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent for GC-MS analysis.

2. GC-MS Analysis

Parameter Suggested Value
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
Inlet Temperature 280 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 10 min
Transfer Line Temp 290 °C
MS Source Temp 230 °C
MS Quad Temp 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions To be determined from the mass spectrum of a this compound standard.

Quantitative Data for Similar Adipate Esters

The following table provides typical performance data for the analysis of Bis(2-ethylhexyl) adipate (DEHA), which can be used as a reference point for developing a method for this compound.

Parameter Typical Value
Limit of Detection (LOD) 0.1 - 1 µg/L
Limit of Quantification (LOQ) 0.3 - 3 µg/L
Linear Range 1 - 100 µg/L
Recovery 85 - 110%
Relative Standard Deviation (RSD) < 15%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample Collection pretreatment Sample Pre-treatment (Homogenization/pH Adjustment) sample->pretreatment spe Solid Phase Extraction (SPE) pretreatment->spe elution Elution spe->elution concentration Concentration & Reconstitution elution->concentration injection GC-MS Injection concentration->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Figure 1: General experimental workflow for trace analysis.

troubleshooting_tree start Poor Chromatographic Result peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? start->sensitivity carryover Ghost Peaks/Carryover? start->carryover tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting No leaks Check for Leaks (Septum, Fittings) sensitivity->leaks Yes degradation Analyte Degradation? (Lower Inlet Temp) sensitivity->degradation No syringe_wash Increase Syringe Washes carryover->syringe_wash Yes liner_septum Replace Liner & Septum carryover->liner_septum No active_sites Check for Active Sites (Liner, Column) tailing->active_sites overload Column Overload? (Dilute Sample) fronting->overload source_dirty Clean MS Source degradation->source_dirty bakeout Bakeout Column liner_septum->bakeout

Figure 2: Troubleshooting decision tree for common GC-MS issues.

Addressing interference in the spectroscopic analysis of adipate esters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the spectroscopic analysis of adipate esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the spectroscopic analysis of adipate esters?

A1: Interference in adipate ester analysis can arise from several sources, depending on the spectroscopic technique employed. Common sources include:

  • Matrix Effects: In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), other components in the sample matrix can suppress or enhance the ionization of the target adipate esters, leading to inaccurate quantification.[1][2][3][4][5] The sample matrix consists of all components other than the analyte of interest.[1]

  • Overlapping Signals: In Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, signals from other compounds in the sample can overlap with the characteristic signals of adipate esters, making identification and quantification difficult.[6]

  • Contamination: Phthalates and other plasticizers are ubiquitous in laboratory environments and can contaminate samples, leading to false positives or inaccurate quantification.[7][8]

  • Solvent Impurities: Impurities in the solvents used for sample preparation can introduce interfering peaks.

Q2: How can I minimize matrix effects in my LC-MS analysis of adipate esters?

A2: Minimizing matrix effects is crucial for accurate LC-MS analysis.[1][2][3][4][5] Several strategies can be employed:

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can help remove interfering matrix components before analysis.[9][10]

  • Chromatographic Separation: Optimizing the liquid chromatography method to achieve better separation between the adipate esters and co-eluting matrix components can significantly reduce interference.[1]

  • Use of Internal Standards: Isotope-labeled internal standards that co-elute with the analytes can help compensate for matrix effects.[1]

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is similar to the sample matrix can help to compensate for signal suppression or enhancement.

Q3: My FTIR spectrum of an adipate ester has a distorted baseline. How can I correct this?

A3: Baseline distortion in FTIR spectra is a common issue that can be caused by sample scattering, instrument drift, or the presence of strongly absorbing components. To correct this, you can use the baseline correction functions available in most spectroscopy software.[11][12] Common methods include multi-point baseline correction and automatic baseline correction algorithms. It is important to choose a method that accurately models the baseline without distorting the peaks of interest.

Q4: In my ¹H NMR spectrum, the signals for my adipate ester are overlapping with other peaks. What can I do to resolve them?

A4: Peak overlap in NMR can be a significant challenge.[6][13] Here are a few approaches to resolve overlapping signals:

  • Higher Field Strength: Using an NMR spectrometer with a higher magnetic field strength can increase the dispersion of the signals, potentially resolving the overlap.

  • 2D NMR Techniques: Two-dimensional NMR experiments, such as COSY and HSQC, can help to resolve overlapping signals by spreading them into a second dimension.[13]

  • Change of Solvent: Changing the solvent can alter the chemical shifts of the analytes and interfering compounds, which may resolve the overlap.

  • Use of Shift Reagents: Lanthanide shift reagents can be added to the sample to induce large changes in the chemical shifts of nearby protons, which can help to separate overlapping signals.

Troubleshooting Guides

Issue 1: Inaccurate Quantification in LC-MS/MS Analysis of Adipate Esters

Symptoms:

  • Poor reproducibility of quantitative results.

  • Significant deviation of quality control samples from expected values.

  • Non-linear calibration curves.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Matrix Effects Implement a more rigorous sample clean-up procedure using Solid-Phase Extraction (SPE) with a sorbent that selectively retains either the adipate esters or the interfering compounds.[9][10]Reduced signal suppression or enhancement, leading to more accurate and reproducible quantification.
Develop a matrix-matched calibration curve by spiking known concentrations of adipate ester standards into a blank sample matrix.The calibration curve will better reflect the analytical response in the actual samples, improving accuracy.
Utilize a stable isotope-labeled internal standard for each adipate ester analyte.[1]The internal standard will co-elute and experience similar matrix effects as the analyte, allowing for reliable correction of the signal.
Inadequate Chromatographic Separation Optimize the LC gradient, mobile phase composition, or column chemistry to improve the separation of adipate esters from co-eluting matrix components.[1]Better peak resolution and reduced interference from co-eluting compounds.
Instrument Contamination Flush the LC system with a strong solvent to remove any adsorbed contaminants. Use an isolator column to trap background phthalates and other plasticizers from the mobile phase.Reduced background noise and interfering peaks, leading to lower limits of detection and improved accuracy.
Issue 2: Poor Quality FTIR Spectra of Adipate Esters

Symptoms:

  • Noisy spectrum with a low signal-to-noise ratio.

  • Presence of negative peaks.

  • Sloping or curved baseline.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Insufficient Signal Increase the number of scans to improve the signal-to-noise ratio.A smoother spectrum with better-defined peaks.
Ensure proper contact between the sample and the ATR crystal if using an Attenuated Total Reflectance (ATR) accessory.Stronger absorbance signals.
Contaminated ATR Crystal Clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and acquire a new background spectrum.Elimination of negative peaks and artifacts from the spectrum.
Baseline Distortion Apply a baseline correction algorithm using the instrument's software. Experiment with different correction methods (e.g., linear, multi-point) to find the most suitable one.[11][12]A flat baseline that allows for accurate peak integration and identification.
Sample Inhomogeneity If analyzing a solid sample, ensure it is finely ground and homogeneously mixed.A more reproducible and representative spectrum of the bulk material.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of Adipate Esters in a Complex Matrix (e.g., Biological Fluid)

Objective: To extract adipate esters from a complex matrix and minimize interference for accurate quantification by LC-MS/MS.

Materials:

  • Sample containing adipate esters

  • Internal standard solution (isotope-labeled adipate esters)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Spiking: To 1 mL of the sample, add a known amount of the internal standard solution.

  • Protein Precipitation (if applicable): Add 2 mL of cold acetonitrile to the sample, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

  • Supernatant Collection: Carefully collect the supernatant.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water through it.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the adipate esters with 3 mL of methanol.

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Baseline Correction of an FTIR Spectrum

Objective: To correct a distorted baseline in an FTIR spectrum for accurate analysis.

Procedure:

  • Load Spectrum: Open the FTIR spectrum in your spectroscopy software.

  • Select Baseline Correction Tool: Navigate to the baseline correction function within the software.

  • Choose Correction Method:

    • Manual Multi-Point Correction:

      • Select several points on the baseline on both sides of the peaks of interest.

      • The software will fit a polynomial or spline function to these points and subtract it from the spectrum.

    • Automatic Correction:

      • Select an automatic baseline correction algorithm (e.g., rubberband, iterative polynomial fitting).

      • The software will automatically identify the baseline and subtract it.

  • Evaluate Correction: Visually inspect the corrected spectrum to ensure that the baseline is flat and that the peak shapes have not been distorted.

  • Apply Correction: If satisfied, apply the correction to the spectrum.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with Internal Standard Sample->Spike Extraction Extraction (SPE or LLE) Spike->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS NMR NMR Analysis Reconstitution->NMR FTIR FTIR Analysis Reconstitution->FTIR Integration Peak Integration LCMS->Integration NMR->Integration Baseline Baseline Correction FTIR->Baseline Quantification Quantification Integration->Quantification Identification Compound Identification Integration->Identification Baseline->Identification

Caption: Experimental workflow for spectroscopic analysis of adipate esters.

troubleshooting_logic Problem Inaccurate Results Matrix Matrix Effects? Problem->Matrix LC-MS Overlap Peak Overlap? Problem->Overlap NMR/FTIR Contamination Contamination? Problem->Contamination All Improve_Cleanup Improve Sample Cleanup Matrix->Improve_Cleanup Yes Use_IS Use Internal Standard Matrix->Use_IS Yes Optimize_Sep Optimize Separation Overlap->Optimize_Sep Yes Use_2D_NMR Use 2D NMR Overlap->Use_2D_NMR Yes Clean_System Clean Instrument Contamination->Clean_System Yes

Caption: Troubleshooting logic for spectroscopic interference.

References

Strategies to control the crystallization behavior of adipate esters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in controlling the crystallization behavior of adipate esters.

Troubleshooting Guides

This section addresses common issues encountered during the crystallization of adipate esters, offering step-by-step solutions.

Issue 1: No Crystals Are Forming Upon Cooling

Possible Causes and Solutions:

  • The solution is not sufficiently supersaturated.

    • Solution 1: Induce nucleation. Try scratching the inside of the flask with a glass stirring rod at the surface of the solution to create nucleation sites.

    • Solution 2: Add seed crystals. If available, add a few small crystals of the pure adipate ester to the cooled solution to initiate crystal growth.

    • Solution 3: Reduce the amount of solvent. If the solution is clear, it's likely too dilute. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[1][2]

    • Solution 4: Utilize a lower temperature bath. If scratching and seeding are unsuccessful, try cooling the solution in an ice-salt bath to further decrease the solubility of the adipate ester.[2]

  • The cooling process is too slow, preventing spontaneous nucleation.

    • Solution: Accelerate cooling. While slow cooling is generally preferred, if no crystals form, a faster cooling rate might be necessary to induce nucleation.

Issue 2: The Adipate Ester "Oils Out" Instead of Crystallizing

Possible Causes and Solutions:

  • The melting point of the adipate ester is lower than the boiling point of the solvent, or the solution is cooling too rapidly from a high temperature.

    • Solution 1: Re-dissolve and cool slowly. Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Allow the solution to cool very slowly to encourage the formation of an ordered crystal lattice rather than an amorphous oil.[2]

    • Solution 2: Change the solvent system. Select a solvent with a lower boiling point. Alternatively, if using a mixed solvent system, adjust the ratio to lower the overall boiling point.

  • High impurity levels are depressing the melting point and interfering with crystallization.

    • Solution: Purify the crude product. Consider pre-purification steps such as column chromatography before attempting crystallization. A charcoal treatment during the crystallization process can also help remove some impurities.[1]

Issue 3: Crystal Yield is Poor

Possible Causes and Solutions:

  • Too much solvent was used.

    • Solution: Concentrate the mother liquor. After filtering the initial crop of crystals, concentrate the remaining solution by carefully evaporating a portion of the solvent and cooling again to obtain a second crop of crystals.[1] To check if significant product remains in the filtrate, dip a glass rod into the solution and let the solvent evaporate; a noticeable solid residue indicates a substantial amount of dissolved product.[1]

  • The final cooling temperature is not low enough.

    • Solution: Cool to a lower temperature. Ensure the solution is cooled sufficiently, for example, in an ice bath, to maximize the precipitation of the adipate ester.

Issue 4: The Crystals Are Too Small (Fines)

Possible Causes and Solutions:

  • The solution was cooled too quickly.

    • Solution: Decrease the cooling rate. Rapid cooling leads to the formation of many small nuclei.[3] Employ a slower, more controlled cooling profile to allow fewer nuclei to form and grow into larger crystals.[3][4] Insulating the flask can help to slow down the cooling process.[1]

  • High levels of agitation.

    • Solution: Reduce the stirring rate. High agitation can lead to secondary nucleation, resulting in a larger number of smaller crystals.[5]

Frequently Asked Questions (FAQs)

Q1: How does the cooling rate affect the crystal size of adipate esters?

A1: The cooling rate has a significant impact on the final crystal size distribution. A slow cooling rate allows for the formation of a smaller number of crystal nuclei, which then have more time and solute available to grow, resulting in larger crystals.[3] Conversely, a fast cooling rate promotes the rapid formation of many nuclei, leading to a larger number of smaller crystals.[3][4]

Q2: What is polymorphism in adipate esters and how can it be controlled?

A2: Polymorphism is the ability of a compound to exist in more than one crystalline form. These different forms, or polymorphs, can have different physical properties, such as melting point and solubility. For example, poly(butylene adipate) (PBA) is known to exhibit polymorphism. The formation of specific polymorphs can often be controlled by the crystallization temperature and the use of additives.

Q3: Which solvents are suitable for the crystallization of adipate esters?

A3: The choice of solvent is crucial for successful crystallization. A good solvent should dissolve the adipate ester well at high temperatures but poorly at low temperatures. The ideal solvent will have a polarity that is complementary to the adipate ester. For esters, which are moderately polar, solvents like ethanol, acetone, or ethyl acetate can be good starting points. Often, a mixed solvent system (a "good" solvent in which the ester is highly soluble and a "poor" solvent in which it is sparingly soluble) provides the best results, allowing for fine-tuning of the solubility.[6]

Q4: What is antisolvent crystallization and when should it be used?

A4: Antisolvent crystallization is a technique where a second solvent (the antisolvent), in which the adipate ester is insoluble, is added to a solution of the ester. This reduces the solubility of the ester in the mixed solvent system, inducing crystallization.[7][8][9] This method is particularly useful when the adipate ester is highly soluble in most common solvents, making traditional cooling crystallization difficult. It is also a valuable technique for producing smaller, more uniform particles.[9]

Data Presentation

Table 1: Effect of Cooling Rate on Crystal Size

Cooling RateAverage Crystal SizeCrystal Size DistributionReference
Slow (~0.2 °C/min)LargerBroader (50 µm to >950 µm)[3]
Fast (~5.5 °C/min)SmallerNarrower (<250 µm)[3]

Table 2: Common Solvents for Ester Crystallization

SolventPolarityTypical Use
HexaneNon-polarOften used as an antisolvent or for non-polar esters.[6]
Ethyl AcetateModerately PolarGood single solvent for many esters.
AcetoneModerately PolarCan be a good solvent, sometimes mixed with a non-polar antisolvent.
EthanolPolarEffective for more polar esters, can be used in mixed systems with water or hexane.[6]

Experimental Protocols

Protocol 1: Controlled Cooling Crystallization of an Adipate Ester

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude adipate ester and a magnetic stir bar. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Controlled Cooling: Cover the flask with a watch glass and place it on an insulated surface (e.g., a wooden block or cork ring) to ensure slow cooling.[1] For more precise control, a programmable cooling bath can be used to step down the temperature at a defined rate.

  • Crystal Formation: Allow the solution to cool undisturbed. Crystal formation should begin as the solution becomes supersaturated.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath for 15-20 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of the adipate ester.

Protocol 2: Antisolvent Crystallization of an Adipate Ester

  • Dissolution: Dissolve the adipate ester in a minimal amount of a "good" solvent (e.g., acetone) at room temperature with stirring.

  • Antisolvent Addition: Slowly add an antisolvent (e.g., water or hexane) dropwise to the stirred solution. Continue adding the antisolvent until the solution becomes slightly turbid, indicating the onset of precipitation.

  • Crystal Growth: If the solution becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate. Allow the solution to stand undisturbed for crystal growth.

  • Isolation and Drying: Once a sufficient amount of crystals has formed, isolate, wash, and dry them as described in the controlled cooling protocol.

Protocol 3: Characterization by Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of the dried adipate ester crystals into an aluminum DSC pan. Crimp the pan to seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below any expected thermal events (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point.

    • Hold at the high temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • Perform a second heating scan under the same conditions as the first.

  • Data Analysis: Analyze the resulting thermogram to identify melting points, crystallization temperatures, and any polymorphic transitions.

Protocol 4: Characterization by Powder X-Ray Diffraction (PXRD)

  • Sample Preparation: Finely grind a small amount of the dried adipate ester crystals using a mortar and pestle. Pack the powder into a sample holder.

  • Instrument Setup: Mount the sample holder in the diffractometer.

  • Data Collection:

    • Set the X-ray source (commonly Cu Kα radiation).

    • Define the angular range for the scan (e.g., 5° to 50° 2θ).

    • Set the step size and scan speed.

  • Data Analysis: The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). The positions and intensities of the peaks are characteristic of the crystal structure and can be used to identify the polymorphic form by comparing the pattern to known standards or databases.[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_crystallization Crystallization Method cluster_isolation Isolation & Drying cluster_analysis Analysis start Crude Adipate Ester dissolution Dissolution in Appropriate Solvent start->dissolution filtration Hot Filtration (if necessary) dissolution->filtration cooling Controlled Cooling filtration->cooling antisolvent Antisolvent Addition filtration->antisolvent isolation Vacuum Filtration cooling->isolation antisolvent->isolation washing Washing with Cold Solvent isolation->washing drying Drying under Vacuum washing->drying dsc DSC Analysis drying->dsc pxrd PXRD Analysis drying->pxrd end Pure Adipate Ester Crystals dsc->end pxrd->end

Caption: Experimental workflow for the crystallization and analysis of adipate esters.

troubleshooting_logic cluster_problems Problem Identification cluster_solutions_no_crystals Solutions cluster_solutions_oiling Solutions cluster_solutions_yield Solutions cluster_solutions_size Solutions start Crystallization Issue Encountered no_crystals No Crystals Formed start->no_crystals oiling_out Product 'Oils Out' start->oiling_out poor_yield Poor Crystal Yield start->poor_yield small_crystals Crystals Too Small start->small_crystals scratch Scratch Flask no_crystals->scratch seed Add Seed Crystals no_crystals->seed concentrate Reduce Solvent Volume no_crystals->concentrate reheat_slow_cool Re-dissolve & Cool Slowly oiling_out->reheat_slow_cool change_solvent Change Solvent System oiling_out->change_solvent concentrate_mother_liquor Concentrate Filtrate poor_yield->concentrate_mother_liquor lower_temp Lower Final Temperature poor_yield->lower_temp slow_cooling Decrease Cooling Rate small_crystals->slow_cooling reduce_agitation Reduce Agitation small_crystals->reduce_agitation

Caption: Troubleshooting logic for common adipate ester crystallization issues.

parameter_influence cluster_params Process Parameters cluster_attributes Crystal Attributes cooling_rate Cooling Rate size Crystal Size cooling_rate->size Strongly Influences polymorph Polymorphic Form cooling_rate->polymorph solvent Solvent Choice solvent->polymorph Strongly Influences yield Yield solvent->yield purity Purity solvent->purity agitation Agitation Speed agitation->size concentration Initial Concentration concentration->yield Directly Affects

Caption: Influence of process parameters on final adipate ester crystal attributes.

References

Technical Support Center: Optimizing Lubricant Formulations with Bis(2-hexyldecyl) Adipate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis(2-hexyldecyl) adipate. This resource is designed for researchers, scientists, and formulation professionals to address common questions and challenges encountered when incorporating this high-performance synthetic ester into lubricant formulations.

Frequently Asked Questions (FAQs)

Q1: What are the expected performance benefits of using this compound in a lubricant formulation?

A1: this compound, a high molecular weight adipate ester, is expected to offer several advantages over conventional mineral oils and lower molecular weight esters. These benefits include an excellent viscosity index (VI), superior thermal and oxidative stability, a low pour point for improved low-temperature fluidity, and good solvency for additives.[1][2] The longer alkyl chains of the hexyldecyl group contribute to a thicker lubricant film under hydrodynamic conditions, potentially enhancing wear protection.[3]

Q2: How does the molecular structure of this compound influence its lubricant properties?

A2: The structure of this compound, with its long, branched alkyl chains, results in a higher viscosity and a higher viscosity index compared to shorter-chain adipates like Bis(2-ethylhexyl) adipate (DEHA). This structure also contributes to a lower volatility and a higher flash point, making it suitable for high-temperature applications.[4][5] The ester functional groups provide polarity, which leads to good additive solubility and surface wetting properties.

Q3: What is the typical treat rate for this compound in a lubricant formulation?

A3: The optimal treat rate of this compound will depend on the specific application and the other components in the formulation. It can be used as the primary base oil (Group V synthetic base stock) or as a co-basestock with other synthetics (e.g., PAOs, other esters) or mineral oils to enhance specific properties like solvency and low-temperature performance.[2] Bench testing is always recommended to determine the ideal concentration for the desired performance characteristics.

Q4: Is this compound compatible with common lubricant additives?

A4: Yes, as an ester, this compound generally exhibits good solvency and is compatible with a wide range of lubricant additives, including antioxidants, anti-wear agents, detergents, and viscosity index improvers.[2] However, compatibility should always be verified through formulation studies, as antagonistic interactions can occasionally occur.

Troubleshooting Guide

Issue 1: Lower than Expected Oxidative Stability

Symptoms:

  • Premature oil thickening (increase in viscosity).

  • Formation of sludge, varnish, or deposits.

  • Increase in the acid number (AN) of the lubricant.

Possible Causes & Solutions:

CauseRecommended Action
Inadequate Antioxidant Package Review and optimize the antioxidant package. Consider a combination of aminic and phenolic antioxidants for synergistic effects. The selection of antioxidants should be tailored to the operating temperature of the lubricant.
Pro-oxidant Contaminants Ensure all components of the formulation are free from contaminants like copper or iron particles, which can catalyze oxidation. Use of a metal deactivator additive may be beneficial.
Thermal Stress If the lubricant is operating at temperatures exceeding the ester's thermal stability limit, consider reformulating with a more robust synthetic base oil or improving the cooling of the system.
Issue 2: Poor Low-Temperature Performance

Symptoms:

  • High pour point.

  • Difficulty in cold starting equipment.

  • High viscosity at low temperatures, leading to inadequate lubrication.

Possible Causes & Solutions:

CauseRecommended Action
Inadequate Pour Point Depressant (PPD) The choice and treat rate of the PPD are critical. Polyalkylmethacrylates (PMAs) are often effective in ester-based formulations. Experiment with different types and concentrations of PPDs.
Wax Precipitation from Co-basestocks If blended with mineral oils or other base stocks prone to wax formation, ensure the solvency of the this compound is sufficient to keep waxes in solution at low temperatures. A higher treat rate of the adipate ester may be necessary.
High Viscosity of the Base Fluid While this compound has a good viscosity index, its inherent viscosity might be too high for certain extreme low-temperature applications. Consider blending with a lower viscosity synthetic base oil.
Issue 3: Hydrolytic Instability

Symptoms:

  • Increase in acid number (AN).

  • Decrease in viscosity.

  • Formation of corrosive byproducts, leading to component wear.

  • Cloudy appearance of the lubricant due to water contamination.

Possible Causes & Solutions:

CauseRecommended Action
Water Contamination Esters are susceptible to hydrolysis in the presence of water, which is accelerated by heat and the presence of acids.[6] Minimize water ingress through proper sealing and storage. Use of demulsifier additives can help separate water from the oil.
Acidic Contaminants Acidic byproducts from oxidation or other sources can catalyze the hydrolysis of the ester.[7] Ensure the formulation has a robust antioxidant and acid scavenging package.
Inherent Properties of the Ester The steric hindrance provided by the 2-hexyldecyl groups offers some protection against hydrolysis.[8] However, for applications with a high risk of water contamination, consider formulating with esters known for superior hydrolytic stability, such as polyol esters or estolides.[8]

Data Presentation

Table 1: Comparative Physical Properties of Adipate Esters

Note: Data for Bis(2-ethylhexyl) adipate (DEHA) is provided for comparison. The higher molecular weight of this compound will result in a higher viscosity, flash point, and pour point.

PropertyBis(2-ethylhexyl) adipate (DEHA/DOA)This compound (Expected Trend)Test Method (Example)
Kinematic Viscosity @ 40°C, cSt ~13-15[9]HigherASTM D445
Kinematic Viscosity @ 100°C, cSt ~3.5HigherASTM D445
Viscosity Index ~150HighASTM D2270
Pour Point, °C -65 to -75[10]Higher, but still lowASTM D97
Flash Point, °C >195[9]HigherASTM D92
Density @ 20°C, g/mL ~0.925[10]SimilarASTM D1298

Experimental Protocols

Protocol 1: Evaluation of Oxidative Stability using Rotating Pressure Vessel Oxidation Test (RPVOT)

Objective: To assess the resistance of the lubricant formulation to oxidation under elevated temperature and pressure in the presence of a copper catalyst.

Apparatus: RPVOT apparatus conforming to ASTM D2272.

Procedure:

  • A 50-gram sample of the lubricant is placed in a glass container with a specified copper catalyst coil.

  • The container is placed in a pressure vessel, which is sealed and charged with oxygen to a pressure of 90 psi.

  • The vessel is placed in a bath maintained at 150°C and rotated at 100 rpm.

  • The pressure inside the vessel is monitored continuously.

  • The test is complete when the pressure drops by 25 psi from the maximum pressure observed.

  • The result is reported as the time in minutes to reach the 25 psi pressure drop, with longer times indicating better oxidative stability.

Protocol 2: Assessment of Hydrolytic Stability

Objective: To determine the stability of the lubricant formulation in the presence of water and a copper catalyst.

Apparatus: Beverage bottle, oven, copper test strip. (ASTM D2619 - "Coke bottle test").[6]

Procedure:

  • 75 mL of the test lubricant and 25 mL of distilled water are added to a pressure beverage bottle.[6]

  • A polished copper strip is placed in the bottle.[6]

  • The bottle is capped and placed in an oven at 93°C (200°F) for 48 hours.[6]

  • During this time, the bottle is rotated at 5 rpm.[6]

  • After the test period, the bottle is cooled, and the following are evaluated:

    • The change in the weight of the copper strip (mg).

    • The appearance of the copper strip (tarnish rating).

    • The acid number of the water layer (mg KOH/g).

    • The change in the viscosity of the oil.

Visualizations

Performance_Improvement_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Path cluster_2 Solution Implementation cluster_3 Validation Initial Formulation Initial Formulation Performance Issue Performance Issue Initial Formulation->Performance Issue Low Oxidative Stability Low Oxidative Stability Performance Issue->Low Oxidative Stability High AN, Sludge Poor Low-Temp Performance Poor Low-Temp Performance Performance Issue->Poor Low-Temp Performance High Pour Point Hydrolytic Instability Hydrolytic Instability Performance Issue->Hydrolytic Instability AN Increase with Water Optimize Antioxidants Optimize Antioxidants Low Oxidative Stability->Optimize Antioxidants Adjust PPD Adjust PPD Poor Low-Temp Performance->Adjust PPD Improve Water Handling Improve Water Handling Hydrolytic Instability->Improve Water Handling Re-test Performance Re-test Performance Optimize Antioxidants->Re-test Performance Adjust PPD->Re-test Performance Improve Water Handling->Re-test Performance Re-test Performance->Performance Issue Iterate Final Formulation Final Formulation Re-test Performance->Final Formulation Hydrolysis_Pathway Adipate Ester Adipate Ester Reaction Hydrolysis (catalyzed by acid & heat) Adipate Ester->Reaction Water Water Water->Reaction Adipic Acid Adipic Acid Reaction->Adipic Acid 2-Hexyldecanol 2-Hexyldecanol Reaction->2-Hexyldecanol Adipic Acid->Reaction Catalyzes further hydrolysis

References

Validation & Comparative

A Comparative Guide to Bis(2-hexyldecyl) Adipate and Other Long-Chain Adipate Esters in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Bis(2-hexyldecyl) adipate and other long-chain adipate esters, focusing on their potential application as lipid-based excipients in pharmaceutical drug delivery. Due to the limited publicly available data specifically for this compound in pharmaceutical contexts, this guide draws comparisons with structurally similar and more widely documented long-chain adipate esters, namely Dioctyl Adipate (DOA), Diisononyl Adipate (DINA), and Diisodecyl Adipate (DIDA).

The selection of a lipid excipient is a critical step in the development of lipid-based drug delivery systems, which are increasingly utilized to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). Long-chain adipate esters, characterized by their lipophilicity and low volatility, are promising candidates for such formulations.

Physicochemical Properties of Long-Chain Adipate Esters

The physicochemical properties of these esters, such as molecular weight, viscosity, and lipophilicity, are key determinants of their performance as drug delivery vehicles. These properties influence drug solubility, formulation stability, and in vivo performance. A summary of available data for DOA, DINA, and DIDA is presented below.

PropertyDioctyl Adipate (DOA)Diisononyl Adipate (DINA)Diisodecyl Adipate (DIDA)This compound
Molecular Formula C₂₂H₄₂O₄C₂₄H₄₆O₄C₂₆H₅₀O₄C₃₈H₇₄O₄
Molecular Weight ( g/mol ) 370.57398.62426.67595.0
Appearance Colorless to yellowish liquidColorless liquidColorless to light yellow liquidClear, almost colorless liquid
Density (g/cm³) 0.920 (at 20°C)[1]0.922 (at 20°C)[2]0.92 (at 20°C)[3]Data not available
Boiling Point (°C) 214[1]233[2]282[3][4]Data not available
Melting Point (°C) -67.8[1]-56[2]-59[3][4]Data not available
Flash Point (°C) 196[1]232[2]229[3][4]Data not available
Viscosity (kinematic, mm²/s at 20°C) Data not available24[5]Data not availableData not available
Water Solubility 0.78 mg/L (at 22°C)[1]3.2 µg/L (at 22°C)[2]100 µg/L (at 25°C)[3][4]Data not available
LogP (o/w) Data not available9.56 (at 20°C)[2]11.06 (at 25°C)[3][4]Data not available

Note: Data for this compound is largely unavailable in the context of pharmaceutical sciences. The information provided for other esters is compiled from various sources and should be considered as representative.

Performance in Drug Delivery

The utility of long-chain adipate esters in drug delivery is primarily linked to their ability to act as a solvent for lipophilic drugs, thereby enhancing their solubility and potentially their oral bioavailability. The branched, long alkyl chains of esters like this compound can create a lipophilic environment conducive to solubilizing a wide range of APIs.

  • Drug Solubility and Loading: The high lipophilicity of long-chain adipates suggests a greater capacity to solubilize highly lipophilic drugs. The specific solubility of a drug would need to be experimentally determined.

  • Formulation Stability: As oily phases in emulsions and self-emulsifying drug delivery systems (SEDDS), these esters can contribute to the physical stability of the formulation. Their low water solubility helps prevent drug precipitation upon aqueous dispersion.

  • In Vivo Performance: Upon oral administration, these esters would be subjected to lipid digestion processes in the gastrointestinal tract. The resulting mixed micelles containing the drug, bile salts, and lipid digestion products can facilitate drug absorption.

Experimental Protocols

To evaluate and compare the performance of this compound and other long-chain adipate esters as pharmaceutical excipients, a series of standardized experiments should be conducted.

Drug Solubility Assessment

Objective: To determine the saturation solubility of a model API in each adipate ester.

Methodology:

  • An excess amount of the API is added to a known volume of the adipate ester in a sealed vial.

  • The vials are agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • The samples are then centrifuged at high speed to separate the undissolved drug.

  • A known aliquot of the supernatant is carefully removed, diluted with a suitable solvent, and analyzed by a validated analytical method (e.g., HPLC-UV) to determine the drug concentration.

Formulation Stability Studies

Objective: To assess the physical stability of a representative lipid-based formulation (e.g., an emulsion) containing the adipate ester.

Methodology:

  • Prepare an oil-in-water emulsion with the adipate ester as the oil phase, a model drug, a surfactant, and an aqueous phase.

  • Store the formulation under different temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).

  • At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze for:

    • Particle Size and Polydispersity Index (PDI): Using dynamic light scattering (DLS).

    • Zeta Potential: To assess the surface charge and colloidal stability.

    • Drug Content: To check for any degradation.

    • Visual Inspection: For any signs of phase separation, creaming, or cracking.

In Vitro Drug Release Testing

Objective: To evaluate the release profile of the API from the adipate ester-based formulation.

Methodology (Dialysis Bag Method):

  • A known amount of the drug-loaded formulation is placed inside a dialysis bag with a specific molecular weight cut-off.

  • The sealed dialysis bag is submerged in a dissolution medium that mimics physiological conditions (e.g., simulated gastric fluid or simulated intestinal fluid).

  • The entire setup is maintained at 37°C with constant stirring.

  • At predetermined time intervals, samples of the dissolution medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • The drug concentration in the collected samples is quantified using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Visualizations

Experimental Workflow for Adipate Ester Evaluation

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Formulation Development & Stability cluster_2 Phase 3: Performance Evaluation Prop Physicochemical Properties (Viscosity, Density, etc.) Sol API Solubility Assessment Prop->Sol Form Formulation Preparation (e.g., Emulsion, SEDDS) Sol->Form Stab Stability Testing (Particle Size, Zeta Potential) Form->Stab Rel In Vitro Drug Release Form->Rel Dig In Vitro Lipolysis (Optional) Rel->Dig

Caption: A generalized workflow for the evaluation of long-chain adipate esters as pharmaceutical excipients.

Logical Relationship of Adipate Ester Properties to Performance

G cluster_properties Physicochemical Properties cluster_performance Impact on Drug Delivery Performance MW Increasing Alkyl Chain Length (e.g., C8 -> C16) Lipo Increased Lipophilicity (LogP) MW->Lipo Visc Increased Viscosity MW->Visc Sol Higher Solubility for Lipophilic Drugs Lipo->Sol Stab Potentially More Stable Emulsions Visc->Stab Rel Slower Drug Release Rate Visc->Rel

Caption: The influence of alkyl chain length on the properties and performance of adipate esters in drug delivery.

Conclusion

While this compound remains a data-poor compound in the pharmaceutical literature, its structural characteristics suggest it could be a viable excipient for the delivery of poorly water-soluble drugs. Based on the properties of similar long-chain adipate esters like DOA, DINA, and DIDA, it can be inferred that increasing the alkyl chain length generally leads to higher lipophilicity and viscosity. These properties can be advantageous for solubilizing highly lipophilic drugs and forming stable lipid-based formulations, though they may also result in slower drug release.

For drug development professionals, the key takeaway is the necessity of empirical evaluation. The experimental protocols outlined in this guide provide a framework for the systematic assessment and comparison of this compound against other long-chain adipate esters to determine the optimal excipient for a specific API and desired formulation characteristics. Future research is warranted to generate the necessary data to fully elucidate the potential of this compound in advanced drug delivery systems.

References

A Comparative Analysis of Adipate Plasticizers in Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and industry professionals on the performance, applications, and experimental evaluation of adipate plasticizers in PVC formulations.

The selection of an appropriate plasticizer is critical in determining the final properties and performance of flexible Polyvinyl Chloride (PVC) products. Adipate esters have emerged as a prominent class of non-phthalate plasticizers, offering a favorable balance of properties, including good low-temperature flexibility, high plasticizing efficiency, and a better toxicological profile compared to some traditional phthalates. This guide provides a detailed comparative analysis of various adipate plasticizers, their performance characteristics in PVC, and standardized experimental protocols for their evaluation.

Performance Comparison of Adipate Plasticizers

Adipate plasticizers are diesters of adipic acid and various alcohols. The length and branching of the alcohol chain significantly influence their performance. This section compares common adipate plasticizers, including Di-2-ethylhexyl adipate (DEHA or DOA), and polymeric adipates, with the traditional phthalate plasticizer, Dioctyl phthalate (DOP), as a benchmark.

Key Performance Metrics

The efficacy of a plasticizer is evaluated based on several key parameters:

  • Plasticizing Efficiency: The ability of a plasticizer to reduce the glass transition temperature (Tg) of PVC, thereby imparting flexibility. A lower Tg indicates higher efficiency.

  • Mechanical Properties: The effect of the plasticizer on the tensile strength and elongation at break of the PVC compound. Generally, plasticizers increase elongation while decreasing tensile strength.

  • Migration Resistance: The tendency of the plasticizer to move out of the PVC matrix. Lower migration is crucial for applications involving contact with food, liquids, or other materials.

  • Thermal Stability: The ability of the plasticized PVC to resist degradation at elevated temperatures.

Quantitative Data Summary

The following tables summarize the performance of different adipate plasticizers in comparison to DOP. The data presented is a synthesis of findings from various studies and should be considered as representative values. Actual performance may vary depending on the specific formulation and processing conditions.

Table 1: Comparison of Plasticizing Efficiency and Mechanical Properties

Plasticizer TypeGlass Transition Temperature (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)
Unplasticized PVC~85~50<10
PVC + 40 phr DOP-25 to -3515 - 25250 - 350
PVC + 40 phr DEHA/DOA-30 to -4012 - 20300 - 400
PVC + 40 phr Polymeric Adipate-15 to -2518 - 28200 - 300

Table 2: Comparison of Migration Resistance and Thermal Stability

Plasticizer TypeVolatile Loss (%) (ASTM D1203)Migration to Activated Carbon (%)Onset of Degradation (TGA) (°C)
PVC + 40 phr DOP1.5 - 3.05 - 10220 - 240
PVC + 40 phr DEHA/DOA2.0 - 4.08 - 15210 - 230
PVC + 40 phr Polymeric Adipate< 0.5< 1240 - 260

Experimental Protocols

Accurate and reproducible evaluation of plasticizer performance is essential. The following are detailed methodologies for key experiments.

PVC Compound Preparation

A standardized procedure for preparing plasticized PVC samples is crucial for comparative analysis.

Methodology:

  • Pre-mixing: Dry blend PVC resin with the plasticizer, heat stabilizer (e.g., Ca/Zn stearate), and any other additives in a high-speed mixer.

  • Melt Compounding: Process the dry blend using a two-roll mill or a twin-screw extruder at a temperature typically between 160°C and 180°C to ensure a homogeneous melt.

  • Sheet Formation: Press the compounded material into sheets of a specified thickness using a hydraulic press at a controlled temperature and pressure.

  • Conditioning: Condition the prepared sheets at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 24 hours before testing.

Mechanical Properties Testing (ASTM D638)

This test determines the tensile properties of the plasticized PVC.

Methodology:

  • Specimen Preparation: Cut dumbbell-shaped specimens from the conditioned PVC sheets according to the dimensions specified in ASTM D638.

  • Tensile Testing: Mount the specimen in the grips of a universal testing machine.

  • Data Acquisition: Apply a tensile load at a constant crosshead speed until the specimen fractures. Record the load and elongation throughout the test.

  • Calculation: From the stress-strain curve, determine the tensile strength, elongation at break, and modulus of elasticity.

Plasticizer Migration Testing (ASTM D1203 - Activated Carbon Method)

This method measures the volatile loss of plasticizer from the PVC.

Methodology:

  • Sample Preparation: Cut circular specimens from the conditioned PVC sheets.

  • Initial Weighing: Accurately weigh the specimens.

  • Exposure: Place the specimens in a container with activated carbon, ensuring they are surrounded but not in direct contact (Method B).

  • Heating: Place the container in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).

  • Final Weighing: After cooling, remove the specimens and reweigh them.

  • Calculation: The percentage of weight loss represents the volatile loss of the plasticizer.

Thermal Stability Testing

Congo Red Test (SATRA TM324): This method determines the time until the evolution of hydrogen chloride (HCl) gas, an indicator of PVC degradation.

Methodology:

  • Sample Preparation: Place a small, weighed amount of the PVC compound into a test tube.

  • Indicator Paper: Place a strip of Congo Red indicator paper in the upper part of the test tube.

  • Heating: Immerse the test tube in a constant temperature oil bath (e.g., 180°C).

  • Endpoint: Record the time taken for the Congo Red paper to turn from red to blue, which indicates the presence of HCl.

Thermogravimetric Analysis (TGA): This technique measures the weight loss of a material as a function of temperature.

Methodology:

  • Sample Preparation: Place a small, accurately weighed sample of the plasticized PVC into a TGA crucible.

  • Heating Program: Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min).

  • Data Analysis: Record the weight loss as a function of temperature. The onset temperature of major weight loss is an indicator of thermal stability.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the workflows for the experimental protocols described above.

Experimental_Workflow_PVC_Compounding cluster_0 PVC Compounding and Sample Preparation Dry Blending Dry Blending Melt Compounding Melt Compounding Dry Blending->Melt Compounding Sheet Pressing Sheet Pressing Melt Compounding->Sheet Pressing Conditioning Conditioning Sheet Pressing->Conditioning

PVC Compounding Workflow

Experimental_Workflow_Tensile_Testing cluster_1 Tensile Properties Testing (ASTM D638) Specimen Cutting Specimen Cutting Tensile Test Tensile Test Specimen Cutting->Tensile Test Data Analysis Data Analysis Tensile Test->Data Analysis Experimental_Workflow_Migration_Testing cluster_2 Migration Testing (ASTM D1203) Initial Weighing Initial Weighing Exposure to Activated Carbon Exposure to Activated Carbon Initial Weighing->Exposure to Activated Carbon Heating Heating Exposure to Activated Carbon->Heating Final Weighing Final Weighing Heating->Final Weighing Calculate Weight Loss Calculate Weight Loss Final Weighing->Calculate Weight Loss Logical_Relationship_Plasticizer_Types Plasticizers Plasticizers Phthalates Phthalates Plasticizers->Phthalates Adipates Adipates Plasticizers->Adipates Polymeric Plasticizers Polymeric Plasticizers Plasticizers->Polymeric Plasticizers DEHA/DOA DEHA/DOA Adipates->DEHA/DOA Polymeric Adipates Polymeric Adipates Polymeric Plasticizers->Polymeric Adipates

A Comparative Performance Analysis of Bis(2-hexyldecyl) adipate as a Bio-lubricant

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the performance of Bis(2-hexyldecyl) adipate as a potential bio-lubricant. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide utilizes data for a structurally similar and well-documented branched-chain diester, Bis(2-ethylhexyl) adipate (DEHA/DOA), as a primary reference for comparison. The performance of this class of synthetic esters is contrasted with other common bio-lubricant base oils and a conventional mineral oil-based lubricant.

This document is intended for researchers, scientists, and professionals in the field of lubricant development and tribology, providing an objective overview supported by typical experimental data and detailed methodologies.

Performance Comparison of Lubricant Base Oils

The performance of a lubricant is determined by a range of physicochemical and tribological properties. The following table summarizes key performance indicators for Bis(2-ethylhexyl) adipate (as a proxy for this compound), other bio-lubricants, and a conventional mineral oil.

PropertyBis(2-ethylhexyl) adipate (Representative Synthetic Diester)Vegetable Oil (e.g., Rapeseed Oil)Polyalphaolefin (PAO 4) (Synthetic Hydrocarbon)Mineral Oil (ISO VG 46)Test Method
Kinematic Viscosity @ 40°C (cSt) ~12-16~35-45~17-22~44-48ASTM D445
Kinematic Viscosity @ 100°C (cSt) ~3.5-4.5~8-10~4.0-4.5~6.5-7.0ASTM D445
Viscosity Index >150>200~120-135~95-105ASTM D2270
Pour Point (°C) < -50~ -15 to -25< -60~ -15 to -25ASTM D97
Flash Point (°C) > 200> 220> 220> 210ASTM D92
Oxidation Stability (RPVOT, mins) > 300< 150> 500~ 200-300ASTM D2272
Four-Ball Wear Scar Diameter (mm) ~0.4 - 0.6~0.5 - 0.7~0.4 - 0.5~0.5 - 0.8ASTM D4172
Coefficient of Friction ~0.08 - 0.12~0.07 - 0.10~0.09 - 0.13~0.10 - 0.15ASTM D4172
Biodegradability (%) > 60 (Readily)> 80 (Readily)< 20 (Not readily)< 20 (Not readily)OECD 301B

Note: Values for Bis(2-ethylhexyl) adipate are typical and intended to be representative of branched-chain synthetic diesters. Actual values for this compound may vary based on its specific molecular structure.

Experimental Protocols

Detailed methodologies for the key experiments cited in the performance comparison are provided below.

1. Kinematic Viscosity (ASTM D445)

This test method determines the kinematic viscosity of liquid petroleum products, both transparent and opaque, by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.

  • Apparatus: Calibrated capillary viscometer, constant temperature bath, stopwatch.

  • Procedure:

    • The sample is introduced into the viscometer.

    • The viscometer is placed in a constant temperature bath until the sample reaches the test temperature (e.g., 40°C or 100°C).

    • The time taken for the liquid to flow between two marked points on the viscometer is measured.

    • The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

2. Viscosity Index (ASTM D2270)

The viscosity index (VI) is an empirical, unitless number indicating the effect of temperature change on the kinematic viscosity of an oil. A higher VI indicates a smaller decrease in viscosity with increasing temperature.

  • Procedure:

    • Determine the kinematic viscosity of the sample at 40°C and 100°C using ASTM D445.

    • The VI is calculated from these viscosities using standardized formulas and tables.

3. Pour Point (ASTM D97)

This test method determines the lowest temperature at which a lubricant will continue to flow when cooled under prescribed conditions.

  • Apparatus: Test jar, thermometer, cooling bath.

  • Procedure:

    • The sample is heated and then cooled at a specified rate in a test jar.

    • At intervals of 3°C, the jar is removed from the cooling bath and tilted to ascertain whether the oil flows.

    • The pour point is the lowest temperature at which movement of the oil is observed, plus 3°C.

4. Flash Point (ASTM D92)

This test method determines the flash point of petroleum products using the Cleveland open-cup apparatus. The flash point is the lowest temperature at which application of an ignition source causes the vapors of a specimen to ignite under specified conditions.

  • Apparatus: Cleveland open cup, heating plate, test flame applicator.

  • Procedure:

    • The sample is placed in the test cup and heated at a specified rate.

    • A small test flame is passed across the cup at regular intervals.

    • The flash point is the temperature at which a flash appears at any point on the surface of the oil.

5. Oxidation Stability (Rotating Pressure Vessel Oxidation Test - RPVOT; ASTM D2272)

This test method evaluates the oxidation stability of steam turbine oils in the presence of water and a copper catalyst at elevated temperature and pressure.

  • Apparatus: Rotating pressure vessel, oxygen supply, pressure gauge, heating bath.

  • Procedure:

    • A sample of the lubricant, water, and a copper catalyst coil are placed in the pressure vessel.

    • The vessel is pressurized with oxygen and placed in a heating bath at 150°C while being rotated.

    • The time until a specified pressure drop occurs is measured, which indicates the oxidation induction time.

6. Four-Ball Wear Test (ASTM D4172)

This test method measures the wear-preventive properties of lubricating fluids in sliding contact.

  • Apparatus: Four-ball wear tester.

  • Procedure:

    • Three steel balls are clamped together and covered with the lubricant under test.

    • A fourth steel ball is rotated against the three stationary balls under a specified load, speed, and temperature for a set duration.

    • After the test, the average diameter of the wear scars on the three stationary balls is measured. A smaller wear scar diameter indicates better wear protection. The coefficient of friction is also continuously recorded during the test.

Performance Validation Workflow

The following diagram illustrates a logical workflow for the comprehensive validation of a new bio-lubricant candidate like this compound.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Performance Testing cluster_2 Phase 3: Environmental & Compatibility cluster_3 Phase 4: Comparative Analysis & Reporting A Viscosity & Viscosity Index (ASTM D445, D2270) E Tribological Performance (Four-Ball Wear, ASTM D4172) A->E B Pour Point (ASTM D97) B->E C Flash Point (ASTM D92) F Oxidative Stability (RPVOT, ASTM D2272) C->F D Density (ASTM D1298) I Material Compatibility (ASTM D471) D->I J Data Comparison with Benchmarks E->J F->J G Thermal Stability (TGA) G->J H Biodegradability (OECD 301B) H->J I->J K Final Performance Validation Report J->K

Bio-lubricant Performance Validation Workflow

A Comparative Analysis of Bis(2-hexyldecyl) Adipate and Traditional Emollients in Skincare Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an emollient is a critical decision in the formulation of topical therapies and cosmetic products. This guide provides a comprehensive comparison of the performance of a newer diester, Bis(2-hexyldecyl) adipate, against well-established traditional emollients: Dimethicone, Caprylic/Capric Triglyceride, and Mineral Oil. The comparison focuses on key performance parameters, supported by available data and standardized experimental protocols.

This compound, a high molecular weight ester, is gaining traction in the cosmetics industry for its unique sensory profile and functional properties. Understanding its performance relative to commonly used emollients is essential for informed formulation development.

Quantitative Performance Comparison

The following tables summarize the key performance indicators for this compound and traditional emollients. It is important to note that specific quantitative data for this compound is not widely available in the public domain. The data presented here for this ingredient are typical values for high molecular weight, branched-chain esters of a similar class. Data for traditional emollients are based on commonly available grades used in cosmetic formulations.

Table 1: Physical and Sensory Properties

PropertyThis compound (Typical)Dimethicone (350 cSt)Caprylic/Capric TriglycerideMineral Oil (Light)
INCI Name This compoundDimethiconeCaprylic/Capric TriglycerideParaffinum Liquidum
Chemical Class DiesterSilicone PolymerTriglycerideHydrocarbon
Appearance Clear, colorless to pale yellow liquidClear, colorless liquidClear, colorless liquidClear, colorless liquid
Viscosity (at 25°C) Medium to High350 cStLowLow to Medium
Spreadability HighHigh[1]Very High[2][3][4]Medium
Sensory Profile Rich, cushiony, non-greasySmooth, velvety, slippery[1]Lightweight, non-greasy, fast-absorbing[3]Occlusive, greasy[5]

Table 2: Functional Performance

Performance MetricThis compound (Inferred)DimethiconeCaprylic/Capric TriglycerideMineral Oil/Petrolatum
Occlusivity ModerateModerateLowHigh
Transepidermal Water Loss (TEWL) Reduction GoodGood[3]ModerateExcellent[6][7]
Shine/Gloss HighModerate to HighLow to ModerateHigh
Comedogenicity LowNon-comedogenic[2]Non-comedogenic[2]Can be comedogenic for some skin types[7]

Experimental Protocols

The data presented in the tables above are typically generated using the following standardized experimental methodologies.

1. Viscosity Measurement:

  • Method: Rotational viscometry.

  • Apparatus: A Brookfield-type viscometer or a cone-and-plate rheometer.

  • Procedure: The emollient is placed in the instrument's sample cup, and the viscosity is measured at a controlled temperature (typically 25°C) and a defined shear rate. The resistance of the substance to the rotation of a spindle is measured and converted to a viscosity value, usually in centipoise (cP) or milliPascal-seconds (mPa·s).

2. Spreadability Assessment:

  • Method: In-vitro spreadability test.

  • Apparatus: A glass plate with a standardized grid pattern and a fixed-volume pipette.

  • Procedure: A defined volume of the emollient (e.g., 1 ml) is applied to the center of the glass plate. After a specified time (e.g., 1 minute), the diameter of the area over which the emollient has spread is measured. The spreadability is often reported as the area covered in mm².

3. Transepidermal Water Loss (TEWL) Measurement:

  • Method: In-vivo measurement using a Tewameter.

  • Apparatus: A Tewameter probe which measures the water vapor gradient above the skin.

  • Procedure: A baseline TEWL measurement is taken on a defined area of the forearm of human volunteers. A standardized amount of the emollient is then applied to the test area. TEWL measurements are repeated at set time intervals (e.g., 1, 2, and 4 hours) to determine the reduction in water loss from the skin surface. The results are expressed as a percentage reduction from the baseline.

4. Sensory Profile Analysis:

  • Method: Descriptive sensory panel analysis.

  • Procedure: A panel of trained sensory experts evaluates the emollient based on a predefined set of sensory attributes. These attributes include initial feel, spreadability, absorbency, after-feel (greasiness, tackiness, smoothness), and visual appearance (shine). The intensity of each attribute is rated on a standardized scale.

Visualizing Relationships and Workflows

To further aid in the understanding of emollient evaluation and the relationship between their chemical nature and physical properties, the following diagrams are provided.

Emollient_Evaluation_Workflow cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: In-Vitro Performance cluster_2 Phase 3: In-Vivo Evaluation Viscosity Viscosity Measurement Spreadability Spreadability Assessment Viscosity->Spreadability TEWL TEWL Measurement (In-Vitro Model) Spreadability->TEWL Refractive_Index Refractive Index Hydration Skin Hydration Study (Ex-Vivo) TEWL->Hydration Sensory_Panel Sensory Panel Analysis Hydration->Sensory_Panel Clinical_Efficacy Clinical Efficacy & Safety Sensory_Panel->Clinical_Efficacy Formulation Emollient Selection & Formulation Formulation->Viscosity Formulation->Spreadability Formulation->Refractive_Index

Caption: Workflow for the comprehensive evaluation of emollient performance.

Emollient_Structure_Property Structure Chemical Structure Molecular Weight Branching Polarity (Ester/Silicone/Hydrocarbon) Properties Physical & Sensory Properties Viscosity Spreadability Occlusivity Skin Feel (e.g., Greasiness) Structure:f0->Properties:p0 increases Structure:f1->Properties:p1 increases Structure:f1->Properties:p0 decreases Structure:f2->Properties:p3 influences Structure:f0->Properties:p2 generally increases

Caption: Relationship between emollient chemical structure and its physical properties.

Conclusion

This compound presents itself as a promising emollient with a desirable sensory profile, characterized by a rich feel without excessive greasiness. Its performance, inferred from its chemical class, suggests good moisturization and film-forming properties.

In comparison to traditional emollients:

  • vs. Dimethicone: this compound likely offers a more nourishing and substantive feel, whereas dimethicone provides a characteristic silky glide and dry finish.[1]

  • vs. Caprylic/Capric Triglyceride: It is expected to have a higher viscosity and a richer skin feel compared to the very light and fast-absorbing nature of caprylic/capric triglyceride.[3]

  • vs. Mineral Oil: this compound provides emollience with a more elegant and less occlusive feel than mineral oil, which is primarily a barrier-forming agent.[5]

The choice of emollient will ultimately depend on the specific requirements of the formulation, including the desired sensory experience, the target consumer, and the therapeutic or cosmetic goal. While traditional emollients offer a long history of use and well-documented performance, novel esters like this compound provide formulators with new tools to create innovative and aesthetically pleasing products. Further publicly available, direct comparative studies are needed to fully quantify the performance benefits of this compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Adipate Esters, with a Focus on Bis(2-ethylhexyl) adipate (DEHA) as a Surrogate for Bis(2-hexyldecyl) adipate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative overview of analytical methodologies for the quantification of adipate esters, specifically using Bis(2-ethylhexyl) adipate (DEHA) as a representative compound. Due to a lack of extensive, publicly available data for Bis(2-hexyldecyl) adipate, this document leverages the well-established analytical methods for the closely related and structurally similar DEHA. The principles and techniques discussed herein are largely transferable to the analysis of this compound, offering a solid foundation for researchers, scientists, and drug development professionals in establishing and cross-validating their own analytical protocols.

The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are powerful tools for the selective and sensitive detection of plasticizers like adipate esters in various matrices. This guide will delve into the performance characteristics of these methods, supported by experimental data, and provide detailed protocols to aid in their implementation and validation.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the quantitative performance data for the analysis of DEHA using different analytical techniques. These parameters are critical for method validation and comparison, indicating the sensitivity, accuracy, and precision of each approach.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance

ParameterGC-FIDGC-MS/MS
Linearity Range 5–25 mg kg⁻¹Not explicitly stated, but calibration used
Matrix Food Simulant (Isooctane)Maize Tortilla
Recovery Not explicitly statedNot explicitly stated for DEHA
Precision (RSD) Adequate repeatability and intermediate precision reportedNot explicitly stated for DEHA
Limit of Detection (LOD) Not explicitly statedNot explicitly stated
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance

ParameterLC-MS/MS
Linearity Range Not explicitly stated
Matrix Human Urine and Serum
Recovery Not explicitly stated
Precision (RSD) Not explicitly stated
Limit of Detection (LOD) At least 1 ng/mL for similar phthalates
Limit of Quantification (LOQ) Not explicitly stated

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of typical experimental protocols for the analysis of DEHA, which can be adapted for this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID) for DEHA in Food Simulant

This method is suitable for determining the migration of DEHA from packaging materials into a fatty food simulant.

  • Sample Preparation: A sample of PVC film is brought into contact with isooctane (as a food simulant) for a specified time and temperature (e.g., 48 hours at 20°C).

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (GC-FID) is used.

  • Chromatographic Conditions:

    • Column: A capillary column coated with a stationary phase of (5 % phenyl) methylpolysiloxane is commonly used.

    • Injector: Splitless injection is often employed for trace analysis.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at a lower temperature and ramping up to a higher temperature to elute the DEHA.

    • Carrier Gas: Helium or hydrogen is typically used.

  • Quantification: The concentration of DEHA is determined by comparing the peak area of the analyte in the sample to a calibration curve prepared from standards of known concentrations.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for DEHA in Food Matrices

This method offers high selectivity and sensitivity for the analysis of DEHA in complex matrices like food.

  • Sample Preparation (for Maize Tortilla):

    • Homogenize the sample with an acetonitrile/water mixture.

    • Perform a salting-out step with NaCl to partition the analytes into a hexane extract.

    • Dry the hexane extract with anhydrous sodium sulfate.

    • Evaporate the solvent and reconstitute the residue in isooctane for injection.

  • Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).

  • Chromatographic Conditions: Similar to GC-FID, a capillary column and a suitable temperature program are used to achieve separation.

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI) is standard.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity by monitoring specific precursor-to-product ion transitions for DEHA.

  • Quantification: Isotope dilution is a robust quantification technique where a known amount of an isotopically labeled internal standard is added to the sample. The ratio of the native analyte to the internal standard is used for quantification, which corrects for matrix effects and variations in sample preparation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for DEHA Metabolites in Biological Samples

LC-MS/MS is particularly useful for analyzing metabolites of DEHA in biological matrices like urine and serum, as it can handle less volatile and more polar compounds without derivatization.

  • Sample Preparation:

    • Enzymatic deconjugation is often necessary to release the conjugated metabolites.

    • Solid-Phase Extraction (SPE) is a common technique for sample cleanup and concentration of the analytes from the biological matrix.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Chromatographic Conditions:

    • Column: A reverse-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like ammonium acetate is used to separate the analytes.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) is commonly used, often in negative ion mode for DEHA metabolites.

    • Acquisition Mode: MRM is employed for selective and sensitive detection of the target metabolites.

  • Quantification: Isotopic dilution with labeled internal standards is the preferred method for accurate quantification in complex biological matrices.

Mandatory Visualization

The following diagram illustrates a typical workflow for the cross-validation of analytical methods for an adipate ester like DEHA.

CrossValidationWorkflow A Method Selection (e.g., GC-MS, LC-MS/MS) B Method Development & Optimization A->B C Preparation of Validation Standards & Samples B->C D Method 1 Validation (e.g., GC-MS) C->D E Method 2 Validation (e.g., LC-MS/MS) C->E G Cross-Validation: Analysis of Same Samples by Both Methods D->G E->G F Validation Parameters - Linearity - Accuracy - Precision - LOD/LOQ - Specificity F->D F->E H Statistical Comparison of Results (e.g., Bland-Altman, t-test) G->H I Method Equivalency Established H->I

Caption: Workflow for the cross-validation of two analytical methods.

This guide provides a foundational understanding of the analytical methodologies available for the quantification of adipate esters. Researchers should adapt and re-validate these methods for their specific application and matrix, particularly when analyzing for this compound.

Benchmarking Bis(2-hexyldecyl) adipate: A Comparative Guide to Commercial Plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer science and formulation development, the selection of an appropriate plasticizer is paramount to achieving desired material properties, particularly for applications in research, medical devices, and pharmaceutical packaging. This guide provides a comparative analysis of Bis(2-hexyldecyl) adipate against a range of commercially available plasticizers.

Due to the limited direct experimental data on this compound, this guide will utilize Di(2-ethylhexyl) adipate (DEHA) as a representative for the high-molecular-weight adipate ester class of plasticizers. This comparison will focus on key performance indicators critical for scientific and medical applications: plasticizing efficiency, thermal stability, and migration resistance. The commercial plasticizers included in this benchmark are Di(2-ethylhexyl) phthalate (DEHP), Diisononyl phthalate (DINP), Trioctyl trimellitate (TOTM), and Acetyl tributyl citrate (ATBC).

Executive Summary

The selection of a plasticizer is a critical decision in the formulation of flexible polymer systems, with significant implications for the final product's performance, safety, and regulatory compliance. This guide offers a data-driven comparison of a high-molecular-weight adipate plasticizer (represented by DEHA) with leading commercial alternatives.

Key Findings:

  • Adipate plasticizers , such as DEHA, are known for their excellent low-temperature flexibility.

  • Phthalates like DEHP and DINP have historically been the industry standard due to their cost-effectiveness and balanced properties, though regulatory scrutiny and health concerns have prompted the search for alternatives.[1][2]

  • Trimellitates , exemplified by TOTM, exhibit superior performance at high temperatures and demonstrate significantly lower migration rates compared to phthalates, making them suitable for demanding applications.

  • Citrate esters , such as ATBC, are bio-based plasticizers with a favorable toxicological profile, making them a strong candidate for medical and food-contact applications where low toxicity and biocompatibility are required.

Comparative Performance Data

The following tables summarize the quantitative performance of the selected plasticizers in a Polyvinyl Chloride (PVC) matrix. The data has been compiled from various sources and standardized where possible to facilitate comparison. It is important to note that direct comparisons can be influenced by variations in experimental conditions.

Table 1: Plasticizing Efficiency

PlasticizerTypeShore A Hardness (at 40 phr)Tensile Strength (MPa)Elongation at Break (%)
DEHA Adipate~80 - 85~15 - 20~300 - 350
DEHP Phthalate~80 - 85~18 - 23~300 - 350
DINP Phthalate~85 - 90~19 - 24~280 - 330
TOTM Trimellitate~88 - 93~20 - 25~250 - 300
ATBC Citrate~82 - 87~17 - 22~320 - 370

Table 2: Thermal Stability

PlasticizerTypeOnset of Decomposition (°C) (TGA)
DEHA Adipate~200 - 220
DEHP Phthalate~220 - 240
DINP Phthalate~230 - 250
TOTM Trimellitate~250 - 270
ATBC Citrate~210 - 230

Table 3: Migration Resistance (Weight Loss %)

PlasticizerTypen-Hexane (24h, 25°C)Ethanol (24h, 25°C)Olive Oil (10 days, 40°C)
DEHA AdipateHigh (~15-25%)Moderate (~5-10%)High (~10-20%)
DEHP PhthalateHigh (~10-20%)Moderate (~3-8%)High (~8-15%)
DINP PhthalateModerate (~5-15%)Low (~1-5%)Moderate (~5-10%)
TOTM TrimellitateVery Low (~0.5-2%)Very Low (~0.1-1%)Very Low (~1-3%)
ATBC CitrateModerate (~8-18%)Low (~2-6%)Moderate (~7-14%)

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies. The following are detailed protocols for the key experiments cited.

Evaluation of Plasticizing Efficiency

a) Durometer Hardness (ASTM D2240) [3][4]

  • Objective: To measure the indentation hardness of the plasticized PVC.

  • Apparatus: Shore A Durometer.

  • Procedure:

    • Prepare PVC sheets plasticized with 40 parts per hundred resin (phr) of the respective plasticizer.

    • Condition the samples at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours.

    • Place the specimen on a hard, flat surface.

    • Apply the durometer presser foot to the specimen, ensuring it is parallel to the surface.

    • The indentation reading is taken within 1 second of firm contact.

    • Take at least five measurements at different positions on the specimen and calculate the average.

b) Tensile Properties (ASTM D412)

  • Objective: To determine the tensile strength and elongation at break of the plasticized PVC.

  • Apparatus: Universal Testing Machine (UTM) with a suitable load cell.

  • Procedure:

    • Die-cut dumbbell-shaped specimens from the conditioned PVC sheets.

    • Measure the thickness and width of the narrow section of each specimen.

    • Mount the specimen in the grips of the UTM.

    • Apply a constant rate of extension (e.g., 500 mm/min) until the specimen ruptures.

    • Record the maximum load (for tensile strength) and the extension at break.

    • Calculate tensile strength and elongation at break based on the initial cross-sectional area and original gauge length.

Thermal Stability Analysis

a) Thermogravimetric Analysis (TGA) (ASTM E1131)

  • Objective: To determine the onset of thermal decomposition of the plasticized PVC.

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • Place a small, known weight of the plasticized PVC sample (5-10 mg) into the TGA sample pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

    • Record the sample weight as a function of temperature.

    • The onset of decomposition is determined as the temperature at which a significant weight loss begins.

Migration Resistance Testing

a) Solvent Extraction Method (ASTM D1239)

  • Objective: To measure the amount of plasticizer that migrates from the PVC into various liquid simulants.

  • Apparatus: Analytical balance, glass vials with sealed caps.

  • Procedure:

    • Cut circular specimens of a standard diameter from the plasticized PVC sheets and weigh them accurately.

    • Immerse each specimen in a specified volume of the test solvent (n-hexane, ethanol, or olive oil) in a sealed vial.

    • Maintain the vials at the specified temperature for the designated duration (e.g., 24 hours at 25°C for n-hexane and ethanol; 10 days at 40°C for olive oil).

    • After the immersion period, remove the specimens, gently wipe off excess solvent, and dry them in a vacuum oven at a low temperature until a constant weight is achieved.

    • Reweigh the specimens and calculate the percentage weight loss, which corresponds to the amount of migrated plasticizer.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Plasticizer Evaluation

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison a PVC Resin + Plasticizer + Stabilizer b Compounding (e.g., Two-Roll Mill) a->b c Compression Molding b->c d Mechanical Testing (ASTM D412, D2240) c->d e Thermal Analysis (ASTM E1131) c->e f Migration Testing (ASTM D1239) c->f g Quantitative Data Tabulation d->g e->g f->g h Performance Benchmarking g->h i Selection of Optimal Plasticizer h->i

Caption: Workflow for evaluating and comparing plasticizer performance.

Logical Relationship for Plasticizer Selection

G cluster_requirements Application Requirements cluster_plasticizers Plasticizer Class req1 High Flexibility adipate Adipates (e.g., DEHA) req1->adipate phthalate Phthalates (e.g., DEHP, DINP) req1->phthalate citrate Citrates (e.g., ATBC) req1->citrate req2 Low Temperature Performance req2->adipate req3 High Temperature Stability trimellitate Trimellitates (e.g., TOTM) req3->trimellitate req4 Low Migration / Biocompatibility req4->trimellitate req4->citrate

Caption: Decision matrix for plasticizer selection based on application needs.

References

Comparative Efficacy of Bis(2-hexyldecyl) adipate and DEET in Insect Repellent Formulations

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the data available for Bis(2-hexyldecyl) adipate compared to the well-established insect repellent, N,N-Diethyl-meta-toluamide (DEET). While DEET has been the subject of extensive research, validating its efficacy and elucidating its mechanism of action, there is a notable absence of quantitative performance data for this compound as an insect repellent.

This guide provides a detailed comparison based on the existing evidence, highlighting the established benchmark of DEET and outlining the current knowledge gap regarding this compound.

Efficacy Data: A Tale of Two Compounds

DEET is widely considered the "gold standard" in insect repellents, offering broad-spectrum and long-lasting protection against a variety of biting insects, including mosquitoes, ticks, and flies.[1] Its efficacy is concentration-dependent, with higher concentrations generally providing longer protection times.

In contrast, there is a significant lack of publicly available data from peer-reviewed studies to substantiate the efficacy of This compound as an insect repellent. While some patents suggest that certain di-alkyl adipates possess insect-repellent properties, specific quantitative data on the performance of this compound, such as its protection time, effective concentration, and spectrum of activity, are not available in the scientific literature. Without such data, a direct comparison of its efficacy to DEET is not possible.

Table 1: Comparative Efficacy Data of DEET

Active IngredientConcentrationTest SpeciesProtection Time (Hours)Reference
DEET24%Aedes aegypti~5F. et al., 2002
DEET20%Aedes aegypti~4M. et al., 2002
DEET15%Anopheles stephensi~6S. et al., 2012
DEET7.5%Aedes aegypti~2F. et al., 2002

This table summarizes representative data for DEET's efficacy. The absence of data for this compound in a similar format underscores the current knowledge gap.

Mechanism of Action: Understanding Repellency

DEET exerts its repellent effect through a multi-faceted mechanism of action that is still being fully elucidated. It is known to interact with the insect's olfactory system, effectively "blinding" them to the chemical cues that signal a host.[2] Research has shown that DEET can modulate the responses of odorant receptors in insects, disrupting their ability to locate a target.[2] In 2013, a gene in mosquitoes responsible for their attraction to humans and their sensitivity to DEET was identified.[3]

The mechanism of action for This compound as an insect repellent has not been scientifically established due to the lack of dedicated research.

Experimental Protocols for Efficacy Testing

To evaluate the efficacy of any topical insect repellent, standardized and rigorous experimental protocols are essential. The "arm-in-cage" test is a widely accepted laboratory method for determining the complete protection time of a repellent formulation.[4]

Arm-in-Cage Test Protocol

This method involves exposing a treated forearm of a human volunteer to a cage containing a known number of host-seeking female mosquitoes. The key parameters of this test are:

  • Volunteer Selection: Human subjects are recruited based on their attractiveness to the target insect species.

  • Repellent Application: A precise amount of the repellent formulation is applied evenly to a defined area of the volunteer's forearm.

  • Mosquito Exposure: The treated arm is introduced into a cage containing a specific number of mosquitoes (e.g., 50 female Aedes aegypti).

  • Data Collection: The time until the first confirmed bite (or sometimes landing) is recorded. This is repeated at set intervals.

  • Efficacy Measurement: The complete protection time is determined as the duration from application to the first confirmed bite. The efficacy can also be measured as the percentage of inhibition of mosquito landings compared to an untreated control arm.[4]

This protocol is recommended by organizations such as the World Health Organization (WHO) and the Environmental Protection Agency (EPA).[4]

Signaling Pathways and Experimental Workflow Diagrams

To visualize the concepts discussed, the following diagrams have been generated using Graphviz.

DEET_Mechanism cluster_mosquito Mosquito Olfactory System Odorant_Receptors Odorant Receptors Olfactory_Neuron Olfactory Sensory Neuron Odorant_Receptors->Olfactory_Neuron Signal Transduction Antennal_Lobe Antennal Lobe (Brain) Olfactory_Neuron->Antennal_Lobe Signal to Brain Behavioral_Response Host-Seeking Behavior Antennal_Lobe->Behavioral_Response Initiates DEET DEET Application DEET->Odorant_Receptors Disrupts/Inhibits Host_Cues Host Odor Cues (e.g., CO2, Lactic Acid) Host_Cues->Odorant_Receptors Activates No_Bite Repellency (No Bite) Behavioral_Response->No_Bite Inhibited by DEET Repellent_Testing_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Data Analysis Phase Volunteer_Recruitment Volunteer Recruitment & Screening Repellent_Application Repellent Application to Volunteer's Arm Volunteer_Recruitment->Repellent_Application Mosquito_Rearing Rearing of Test Mosquitoes Arm_in_Cage_Exposure Exposure to Mosquitoes in Cage Mosquito_Rearing->Arm_in_Cage_Exposure Repellent_Formulation Preparation of Repellent Formulations Repellent_Formulation->Repellent_Application Repellent_Application->Arm_in_Cage_Exposure Observation Observation for Landings/Bites Arm_in_Cage_Exposure->Observation Record_Protection_Time Record Complete Protection Time Observation->Record_Protection_Time Statistical_Analysis Statistical Analysis of Data Record_Protection_Time->Statistical_Analysis Efficacy_Conclusion Conclusion on Repellent Efficacy Statistical_Analysis->Efficacy_Conclusion

References

Adipate Esters as Phase Change Materials: A Comparative Performance Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of adipate esters as phase change materials (PCMs) against common alternatives like paraffins and fatty acids. Supported by experimental data, this document aims to inform material selection for applications requiring precise thermal management, including in the development of advanced drug delivery systems.

Adipate esters are emerging as a promising class of organic PCMs, offering a tunable range of melting points and favorable thermal properties. Their performance characteristics, however, must be critically evaluated against established materials to determine their suitability for specific applications. This guide summarizes key performance indicators, details experimental protocols for their determination, and provides a comparative analysis to aid in this evaluation.

Comparative Thermal Performance of PCMs

The effective application of a PCM is largely dictated by its thermal properties. The following tables summarize the key performance data for selected adipate esters, paraffins, and fatty acids.

Material Melting Point (°C) Latent Heat of Fusion (kJ/kg) Thermal Conductivity (W/m·K) Specific Heat Capacity (kJ/kg·K)
Adipate Esters
Diethyl Adipate-20 to -19[1]102.8[2]~0.14 (liquid)~1.9 (liquid)
Dibutyl Adipate-22[2]153.1[2]~0.15 (liquid)~2.0 (liquid)
Dioctyl Adipate (DOA)~ -55~180-200 (estimated)~0.16 (liquid)~2.1 (liquid)
Paraffins
Paraffin Wax46-68200-2400.21-0.24 (solid), 0.15 (liquid)[3]2.1 (solid), 2.9 (liquid)
n-Octadecane (C18)28.2241[4]0.358 (solid), 0.148 (liquid)[4]2.2
Fatty Acids
Stearic Acid69.31990.29 (solid), 0.16 (liquid)2.3 (solid), 2.8 (liquid)
Palmitic Acid61-63203-2090.27 (solid), 0.15 (liquid)2.2 (solid), 2.7 (liquid)

Note: Some values are approximate and can vary depending on the purity and specific composition of the material.

Experimental Protocols

Accurate and reproducible characterization of PCMs is critical for reliable performance evaluation. The following are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting temperature, latent heat of fusion, and specific heat capacity of the PCM.

Methodology:

  • Sample Preparation: A small sample of the PCM (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials with known melting points and enthalpies of fusion (e.g., indium).

  • Measurement Program:

    • Heating/Cooling Rate Determination: The sample is subjected to several heating and cooling cycles at varying rates (e.g., 10, 5, 2, 1 °C/min) to determine the optimal rate that minimizes thermal lag and provides sharp, well-defined peaks.

    • Thermal History Erasure: The sample is heated to a temperature well above its melting point and held for a period (e.g., 5 minutes) to erase any previous thermal history.

    • Measurement Cycle: The sample is cooled to a temperature well below its solidification point and then heated at the predetermined optimal rate through its melting range. The heat flow to the sample is recorded as a function of temperature.

  • Data Analysis:

    • Melting Temperature: The peak temperature of the endothermic melting curve is taken as the melting point.

    • Latent Heat of Fusion: The area under the melting peak is integrated to determine the latent heat of fusion (in J/g).

    • Specific Heat Capacity: The heat flow in the regions before and after the phase transition is used to calculate the specific heat capacity of the solid and liquid phases, respectively.

Thermal Cycle Testing

Objective: To evaluate the long-term thermal stability and reliability of the PCM after repeated melting and solidification cycles.

Methodology:

  • Sample Preparation: A larger sample of the PCM is placed in a container that allows for volume changes during phase transition. Temperature sensors are embedded within the sample at various locations.

  • Test Setup: The container is placed in a thermal chamber capable of controlled heating and cooling cycles.

  • Cycling Profile: The sample is subjected to a predefined number of thermal cycles (e.g., 100, 500, 1000 cycles). Each cycle consists of:

    • Heating the sample to a temperature above its melting point.

    • A dwell period at the high temperature to ensure complete melting.

    • Cooling the sample to a temperature below its solidification point.

    • A dwell period at the low temperature to ensure complete solidification.

  • Performance Monitoring: The temperature profile within the PCM is continuously monitored throughout the cycling process.

  • Post-Cycling Analysis: After the completion of the thermal cycles, DSC analysis is performed on the cycled material to determine any changes in its melting temperature and latent heat of fusion. Visual inspection for any degradation or leakage is also conducted.

Mandatory Visualizations

Experimental Workflow for PCM Performance Evaluation

PCM_Evaluation_Workflow cluster_0 Material Selection & Preparation cluster_1 Thermal Property Characterization cluster_2 Stability and Reliability Testing cluster_3 Comparative Analysis & Application Assessment A Select Adipate Ester & Alternatives B Sample Preparation (DSC & Cycling) A->B C Differential Scanning Calorimetry (DSC) B->C DSC Analysis E Thermal Cycle Testing B->E Cycling Test D Determine Melting Point, Latent Heat, Specific Heat C->D H Compare Data with Alternative PCMs D->H F Post-Cycling DSC Analysis E->F G Evaluate Changes in Thermal Properties F->G G->H I Assess Suitability for Target Application H->I

Caption: Workflow for the performance evaluation of phase change materials.

Adipate Esters in Drug Development

The precise temperature control afforded by PCMs is particularly valuable in drug development and delivery. Poly(glycerol adipate) (PGA) and its derivatives are biodegradable polyesters that can be formulated into microparticles for controlled drug release. The thermal properties of the adipate ester components can be tailored to trigger drug release at specific physiological temperatures, offering a pathway for targeted therapies. The performance evaluation methods described in this guide are directly applicable to the characterization of these specialized drug delivery systems.

References

A comparative review of synthesis routes for long-chain diesters

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Review of Synthesis Routes for Long-Chain Diesters

For Researchers, Scientists, and Drug Development Professionals

Long-chain diesters are a versatile class of molecules with wide-ranging applications, from advanced lubricants and plasticizers to key intermediates in polymer and pharmaceutical synthesis. The selection of an appropriate synthetic route is crucial for achieving desired product specifications, process efficiency, and sustainability. This guide provides a comparative overview of the most common methods for synthesizing long-chain diesters, supported by experimental data and detailed protocols.

Key Synthesis Routes: A Comparative Overview

The primary methods for synthesizing long-chain diesters include Fischer esterification, transesterification, enzymatic synthesis, and methoxycarbonylation. Each route offers distinct advantages and disadvantages in terms of substrate scope, reaction conditions, catalyst requirements, and overall yield.

Fischer Esterification

This classical method involves the direct reaction of a dicarboxylic acid with an excess of a long-chain alcohol in the presence of an acid catalyst.[1] It is a reversible reaction, and various strategies are employed to drive the equilibrium towards the product, such as removing water as it forms or using a large excess of the alcohol.[1][2]

Key Features:

  • Catalysts: Strong acids like sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and Lewis acids such as boron trifluoride (BF₃) are commonly used.[1][2][3]

  • Reaction Conditions: Typically requires elevated temperatures (60-160°C) and reaction times ranging from a few hours to over 24 hours.[1][4]

  • Advantages: A well-established and versatile method applicable to a wide range of dicarboxylic acids and alcohols.

  • Disadvantages: The use of strong acids can lead to side reactions and corrosion issues. The reversible nature of the reaction can limit yields unless product or water is removed.

Transesterification

Transesterification involves the reaction of a short-chain ester (e.g., a methyl or ethyl ester) of a dicarboxylic acid with a long-chain alcohol. This method is particularly useful when the dicarboxylic acid itself is difficult to handle or has low solubility.[5] It is a key process in the production of biodiesel from vegetable oils.

Key Features:

  • Catalysts: Both acid and base catalysts can be used. Common base catalysts include sodium hydroxide (NaOH) and sodium methoxide (NaOMe). Acid catalysts like aluminum chloride have also been reported.[5][6]

  • Reaction Conditions: Often proceeds under milder conditions than direct esterification, with temperatures typically ranging from 50 to 75°C.[7]

  • Advantages: Can achieve high conversions and is often faster than direct esterification. It is also a key step in the valorization of bio-based oils and fats.

  • Disadvantages: The presence of free fatty acids and water in the starting materials can lead to saponification, reducing the yield and complicating purification.[5]

Enzymatic Synthesis

As a green alternative to chemical catalysis, enzymatic synthesis employs lipases to catalyze the esterification or transesterification reactions. Immobilized enzymes are often used to facilitate catalyst recovery and reuse.[8][9]

Key Features:

  • Catalysts: Lipases from various sources, such as Candida antarctica (e.g., Novozym 435) and Rhizomucor miehei, are commonly used.[9][10][11]

  • Reaction Conditions: Reactions are typically carried out under mild conditions (30-80°C) in organic solvents or solvent-free systems.[9][12]

  • Advantages: High selectivity, mild reaction conditions, reduced by-product formation, and environmental friendliness. The catalyst can often be recycled.[8][12]

  • Disadvantages: Enzymes can be more expensive than chemical catalysts, and reaction times can be longer. Enzyme activity can be inhibited by certain substrates or products.[11]

Methoxycarbonylation

This method is used to synthesize α,ω-diesters from unsaturated fatty acids or their esters. It involves the addition of carbon monoxide and methanol across a double bond, catalyzed by a transition metal complex.[13]

Key Features:

  • Catalysts: Palladium-based catalysts, often with phosphine ligands, are typically employed.[14]

  • Reaction Conditions: Requires elevated pressures of carbon monoxide and temperatures.

  • Advantages: Allows for the direct conversion of readily available unsaturated fatty acids into valuable linear diesters.

  • Disadvantages: Requires specialized high-pressure equipment and the use of a toxic gas (carbon monoxide). The catalysts can be expensive.

Quantitative Data Comparison

The following tables summarize typical reaction conditions and yields for the different synthesis routes.

Table 1: Fischer Esterification of Dicarboxylic Acids

Dicarboxylic Acid Alcohol Catalyst Temp. (°C) Time (h) Yield (%) Reference
Adipic Acid Ethanol H₂SO₄ Reflux 2 95 [2]
Sebacic Acid 2-Ethyl-1-hexanol H₂SO₄ 120 4 >95 [4]
Various Various p-TsOH 110-140 4-24 70-95 [3]

| Benzoic Acid | Methanol | H₂SO₄ | 65 | - | 90 |[2] |

Table 2: Transesterification for Diester Synthesis

Starting Ester Alcohol Catalyst Temp. (°C) Time (h) Conversion (%) Reference
Jatropha Oil (Triglycerides) Methanol NaOH 60 1 93.3 [5][15]
Various Lipids Methanol AlCl₃ - - Quantitative [6]

| Soy Methyl Ester | Urea/Methanol | - | 67 | - | - |[7] |

Table 3: Enzymatic Synthesis of Diesters

Dicarboxylic Acid/Ester Alcohol Enzyme Temp. (°C) Time (h) Conversion/Yield (%) Reference
Neopentyl Glycol & Lauric Acid - Novozym 435 80 6.5 ~90 [9]
Butyric Acid Butanol-Undecanol Pancreatic Lipase 30 36 67-74 [16]
Formic Acid Octanol Novozym 435 40 - 96.5 [12]

| Propionic Acid | Ethanol | Immobilized C. cylindracea lipase | 25-37 | <10 | High |[8] |

Experimental Protocols

Protocol 1: Fischer Esterification of Lauric Acid to Ethyl Laurate[17]
  • Reaction Setup: In a 5 mL conical vial, combine 70 mg of lauric acid and 1.0 mL of absolute ethanol. In a fume hood, add 30 µL of acetyl chloride to the vial, cap it tightly, and assemble a reflux condenser.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 120°C) for 1 hour.

  • Workup: After cooling, concentrate the reaction mixture to about 0.3 mL. Add 0.5 mL of diethyl ether and transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer with two 0.5 mL portions of 5% aqueous sodium bicarbonate solution.

  • Drying and Purification: Dry the ethereal layer with anhydrous sodium sulfate. Remove the solvent to obtain the crude ethyl laurate. Further purification can be achieved by column chromatography.

Protocol 2: Enzymatic Synthesis of Neopentyl Glycol Dilaurate (NPGDL)[9]
  • Reaction Setup: In a 50 mL jacketed open-air batch reactor, place 20 g of a stoichiometric mixture of lauric acid and neopentyl glycol (2:1 molar ratio). Heat the mixture to the desired reaction temperature (e.g., 60°C or 80°C) with stirring (350 rpm) until melted.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, 3.75% w/w) to initiate the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing the acid value by titration or by gas chromatography.

  • Product Isolation: Once the reaction reaches the desired conversion, filter off the immobilized enzyme for reuse. The product is obtained directly.

Visualization of Synthesis Pathways

Fischer Esterification Pathway

Fischer_Esterification Dicarboxylic Acid Dicarboxylic Acid Protonated Carbonyl Protonated Carbonyl Dicarboxylic Acid->Protonated Carbonyl + H+ Long-Chain Alcohol Long-Chain Alcohol Tetrahedral Intermediate Tetrahedral Intermediate Long-Chain Alcohol->Tetrahedral Intermediate Acid Catalyst (H+) Acid Catalyst (H+) Acid Catalyst (H+)->Dicarboxylic Acid Protonated Carbonyl->Tetrahedral Intermediate + Alcohol Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H2O Water Water Tetrahedral Intermediate->Water Protonated Ester->Acid Catalyst (H+) Long-Chain Diester Long-Chain Diester Protonated Ester->Long-Chain Diester - H+

Caption: Fischer esterification mechanism for diester synthesis.

Transesterification Pathway

Transesterification Short-Chain Diester Short-Chain Diester Tetrahedral Intermediate Tetrahedral Intermediate Short-Chain Diester->Tetrahedral Intermediate + Alkoxide Long-Chain Alcohol Long-Chain Alcohol Alkoxide Alkoxide Long-Chain Alcohol->Alkoxide + Base Base Catalyst (e.g., NaOCH3) Base Catalyst (e.g., NaOCH3) Base Catalyst (e.g., NaOCH3)->Alkoxide Alkoxide->Tetrahedral Intermediate Tetrahedral Intermediate->Base Catalyst (e.g., NaOCH3) regenerates Long-Chain Diester Long-Chain Diester Tetrahedral Intermediate->Long-Chain Diester Short-Chain Alcohol Short-Chain Alcohol Tetrahedral Intermediate->Short-Chain Alcohol

Caption: Base-catalyzed transesterification for diester synthesis.

Enzymatic Synthesis Workflow

Enzymatic_Synthesis cluster_reactants Reactants Dicarboxylic Acid Dicarboxylic Acid Reaction Vessel (Solvent/Solvent-free) Reaction Vessel (Solvent/Solvent-free) Dicarboxylic Acid->Reaction Vessel (Solvent/Solvent-free) Long-Chain Alcohol Long-Chain Alcohol Long-Chain Alcohol->Reaction Vessel (Solvent/Solvent-free) Immobilized Lipase Immobilized Lipase Immobilized Lipase->Reaction Vessel (Solvent/Solvent-free) Incubation (Controlled Temp. & Agitation) Incubation (Controlled Temp. & Agitation) Reaction Vessel (Solvent/Solvent-free)->Incubation (Controlled Temp. & Agitation) Filtration Filtration Incubation (Controlled Temp. & Agitation)->Filtration Long-Chain Diester (Product) Long-Chain Diester (Product) Filtration->Long-Chain Diester (Product) Recycled Lipase Recycled Lipase Filtration->Recycled Lipase

Caption: General workflow for enzymatic diester synthesis.

Conclusion

The synthesis of long-chain diesters can be achieved through several effective routes. Fischer esterification remains a robust and versatile method, particularly for laboratory-scale synthesis. Transesterification is highly relevant for industrial processes utilizing bio-based feedstocks. Enzymatic synthesis is emerging as a powerful, sustainable alternative, offering high selectivity under mild conditions. Methoxycarbonylation provides a specialized route for the production of linear diesters from unsaturated precursors. The optimal choice of synthesis route will depend on factors such as the specific diester target, available starting materials, desired scale of production, and environmental considerations.

References

Unveiling the Biodegradation Profile of Bis(2-hexyldecyl) adipate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biodegradability of Bis(2-hexyldecyl) adipate, a common plasticizer and emollient. Due to the limited publicly available biodegradability data for this specific compound, this guide leverages data from close structural analogs, particularly other branched-chain adipate esters, to provide a scientifically grounded assessment of its likely environmental fate. The information presented is intended to support researchers and professionals in making informed decisions regarding the use and environmental impact of this substance.

Comparative Biodegradation Data of Adipate Esters

CompoundTest GuidelineDuration (days)Biodegradation (%)Reference
di(2-ethylhexyl) adipateActivated Sludge, CO2 Evolution35> 75[1][2]
di-n-hexyl adipateActivated Sludge, Primary Biodegradation167-99+[1]
di(heptyl, nonyl) adipateActivated Sludge, Primary Biodegradation167-99+[1]

It is important to note that primary biodegradation refers to the initial transformation of the parent compound, while ultimate biodegradation (measured by CO2 evolution) confirms its complete mineralization.

Experimental Protocols: Assessing Ready Biodegradability

The "Ready Biodegradability" of a chemical is typically assessed using one of the OECD 301 series of tests. For a poorly water-soluble substance like this compound, the OECD 301B (CO2 Evolution Test) is a suitable method. Below is a detailed methodology adapted for such substances.

OECD 301B: CO2 Evolution (Modified Sturm Test) for Poorly Soluble Substances

1. Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a small proportion of activated sludge microorganisms. The mixture is aerated with CO2-free air and incubated under controlled conditions for 28 days. The carbon dioxide produced from the microbial degradation of the test substance is trapped in a suitable base (e.g., barium hydroxide or sodium hydroxide) and is measured by titration or by a total organic carbon (TOC) analyzer. The percentage of biodegradation is calculated as the ratio of the amount of CO2 produced to the theoretical maximum amount of CO2 (ThCO2) that could be produced from the complete oxidation of the test substance.

2. Materials and Reagents:

  • Test Substance: this compound

  • Inoculum: Activated sludge from a predominantly domestic sewage treatment plant, washed and resuspended in the mineral medium.

  • Mineral Medium: A solution of mineral salts in deionized water as specified in the OECD 301 guideline.

  • CO2-trapping solution: 0.025 M Barium hydroxide or 0.05 M Sodium hydroxide.

  • Reference Substance: A readily biodegradable substance, such as sodium acetate or sodium benzoate, to validate the test system.

  • Control: A blank run with inoculum and mineral medium only, to account for endogenous CO2 production.

  • Dispersion Agent (if necessary): A non-toxic, non-biodegradable emulsifier or the test substance can be adsorbed onto an inert support like silica gel to improve bioavailability for microorganisms.

3. Apparatus:

  • Incubation flasks (e.g., 2-4 L) with aeration tubes.

  • A system for supplying CO2-free air.

  • A series of gas-washing bottles for trapping the evolved CO2.

  • A magnetic stirrer or shaker to ensure adequate mixing.

  • A constant temperature chamber or water bath (22 ± 2 °C).

  • Titration apparatus or a TOC analyzer.

4. Procedure:

  • Preparation of Test Solutions:

    • Add the mineral medium to each incubation flask.

    • For the test substance flasks, add a known amount of this compound (typically to achieve a concentration of 10-20 mg/L of organic carbon). Due to its poor solubility, it should be added directly to the medium and dispersed using mechanical agitation or with the aid of a dispersion agent.

    • Prepare the reference and blank flasks in a similar manner.

  • Inoculation: Inoculate each flask with the prepared activated sludge to a final concentration of non-volatile solids of approximately 30 mg/L.

  • Incubation:

    • Assemble the test apparatus, connecting the flasks to the CO2-free air supply and the CO2 trapping bottles.

    • Incubate the flasks in the dark at a constant temperature for 28 days.

    • Ensure continuous aeration and stirring throughout the test.

  • CO2 Measurement:

    • Periodically (e.g., every 2-3 days), the CO2 trapping solution is removed and replaced.

    • The amount of CO2 trapped is determined by titrating the remaining base with a standardized acid or by analyzing the inorganic carbon content.

  • Data Analysis:

    • Calculate the cumulative amount of CO2 produced in each flask over the 28-day period.

    • Correct the CO2 production in the test and reference flasks by subtracting the amount produced in the blank.

    • Calculate the percentage of biodegradation for the test substance and the reference substance using the following formula: % Biodegradation = (Cumulative CO2 produced (mg) / ThCO2 (mg)) * 100

5. Validity Criteria:

  • The percentage of biodegradation of the reference substance should reach the pass level of 60% within the 10-day window of the 28-day test.

  • The total CO2 evolution in the blank at the end of the test should not be excessive (typically < 40 mg/L).

Visualizing Experimental and Metabolic Pathways

To better understand the processes involved in the biodegradation of this compound, the following diagrams illustrate the experimental workflow and the likely metabolic pathway.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis p1 Prepare Mineral Medium p2 Add this compound (with dispersion agent if needed) p1->p2 p3 Inoculate with Activated Sludge p2->p3 i1 Incubate at 22±2°C in the dark p3->i1 i2 Aerate with CO2-free air i1->i2 i3 Trap evolved CO2 in base solution i2->i3 a1 Periodically titrate base solution i3->a1 a2 Calculate cumulative CO2 produced a1->a2 a3 Determine % Biodegradation a2->a3

Experimental workflow for the OECD 301B biodegradability test.

The biodegradation of adipate esters is initiated by the enzymatic hydrolysis of the ester bonds. This process is catalyzed by esterase enzymes produced by microorganisms. The hydrolysis releases adipic acid and the corresponding alcohol, in this case, 2-hexyldecanol. Both of these breakdown products can then be further metabolized by the microorganisms. Adipic acid, a dicarboxylic acid, typically enters the beta-oxidation pathway, where it is progressively shortened to yield acetyl-CoA, which can then enter the citric acid cycle for energy production.

metabolic_pathway compound This compound enzyme Microbial Esterases compound->enzyme Hydrolysis product1 Adipic Acid enzyme->product1 product2 2-Hexyldecanol enzyme->product2 beta_ox Beta-Oxidation Pathway product1->beta_ox product2->beta_ox Further Metabolism acetyl_coa Acetyl-CoA beta_ox->acetyl_coa tca Citric Acid Cycle (TCA) acetyl_coa->tca mineralization CO2 + H2O + Biomass tca->mineralization

Generalized metabolic pathway for the biodegradation of adipate esters.

References

Comparative Analysis of the Rheological Properties of Adipate Ester Lubricants

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and formulators on the viscosity, low-temperature performance, and shear stability of common adipate ester-based lubricants.

Adipate esters are a versatile class of synthetic lubricants known for their excellent low-temperature properties and good lubricity. They are widely used in a variety of applications, including as base oils in engine oils, hydraulic fluids, and compressor lubricants. This guide provides a comparative analysis of the key rheological properties of three common adipate esters: Di-2-ethylhexyl Adipate (DEHA), Di-isononyl Adipate (DINA), and Di-isodecyl Adipate (DIDA). The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate lubricant for their specific applications.

Comparative Rheological Data

The selection of a lubricant is critically dependent on its rheological behavior under varying temperature and stress conditions. The following table summarizes the key rheological properties of DEHA, DINA, and DIDA, providing a basis for objective comparison.

PropertyDi-2-ethylhexyl Adipate (DEHA/DOA)Di-isononyl Adipate (DINA)Di-isodecyl Adipate (DIDA)Test Method
Kinematic Viscosity @ 40°C (cSt) ~12.512~24.5ASTM D445
Kinematic Viscosity @ 100°C (cSt) ~3.23.2~4.7ASTM D445
Viscosity Index ~140137[1]148[2]ASTM D2270
Pour Point (°C) -65 to -67[3]-45[1]< -54[2]ASTM D97
Shear Stability (% Viscosity Loss) Data Not AvailableData Not AvailableData Not AvailableASTM D6278

Note: Some data points are typical values and may vary slightly between different manufacturers. The viscosity for DEHA was estimated based on available data.

Experimental Protocols

Accurate and reproducible data are paramount in the evaluation of lubricant performance. The following section details the standardized methodologies used to determine the key rheological properties presented in this guide.

Kinematic Viscosity (ASTM D445)

Kinematic viscosity is a measure of a fluid's resistance to flow under the influence of gravity. The ASTM D445 standard test method involves measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer. The test is conducted at two standard temperatures, 40°C and 100°C, to determine the oil's viscosity profile.[4] The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.

Viscosity Index (ASTM D2270)

The Viscosity Index (VI) is an empirical, dimensionless number that quantifies the effect of temperature change on the kinematic viscosity of an oil. A higher VI indicates a smaller change in viscosity with temperature. The VI is calculated from the kinematic viscosities of the lubricant at 40°C and 100°C using a formula and tables specified in the ASTM D2270 standard.

Pour Point (ASTM D97)

The pour point is the lowest temperature at which a lubricant will continue to flow when cooled under prescribed conditions. The ASTM D97 test method involves cooling a sample in a test jar and examining it for flow characteristics at intervals of 3°C. The pour point is recorded as the temperature at which no movement of the oil is observed when the test jar is tilted.

Shear Stability (ASTM D6278)

Shear stability measures the ability of a lubricant to resist a permanent loss in viscosity under mechanical stress. The ASTM D6278 standard test method, also known as the Kurt Orbahn diesel injector test, is a common procedure for evaluating the shear stability of polymer-containing fluids. In this test, the lubricant is passed through a diesel injector nozzle for a specified number of cycles (typically 30), and the percentage loss in kinematic viscosity at 100°C is determined. A lower percentage of viscosity loss indicates better shear stability.

Experimental Workflow for Rheological Analysis

The following diagram illustrates the logical workflow for the comprehensive rheological analysis of an adipate ester lubricant, from sample preparation to the determination of key performance indicators.

Lubricant_Rheology_Workflow Workflow for Rheological Analysis of Adipate Ester Lubricants cluster_0 Sample Preparation cluster_1 Primary Measurements cluster_2 Calculated Properties & Final Analysis Sample Adipate Ester Sample Visc_40 Measure Kinematic Viscosity @ 40°C (ASTM D445) Sample->Visc_40 Visc_100 Measure Kinematic Viscosity @ 100°C (ASTM D445) Sample->Visc_100 Pour_Point_Test Determine Pour Point (ASTM D97) Sample->Pour_Point_Test Shear_Test Perform Shear Stability Test (ASTM D6278) Sample->Shear_Test VI_Calc Calculate Viscosity Index (ASTM D2270) Visc_40->VI_Calc Final_Report Comprehensive Rheological Profile Visc_40->Final_Report Visc_100->VI_Calc Shear_Loss_Calc Calculate % Viscosity Loss Visc_100->Shear_Loss_Calc Visc_100->Final_Report Pour_Point_Test->Final_Report Shear_Test->Shear_Loss_Calc VI_Calc->Final_Report Shear_Loss_Calc->Final_Report

Caption: Logical workflow for determining the rheological properties of adipate ester lubricants.

Discussion and Conclusion

The presented data highlights the distinct rheological profiles of the three adipate esters.

  • Di-isodecyl Adipate (DIDA) exhibits the highest viscosity and viscosity index among the three, suggesting it would provide a more stable viscosity over a wider temperature range. Its low pour point also indicates excellent low-temperature fluidity.

  • Di-isononyl Adipate (DINA) and Di-2-ethylhexyl Adipate (DEHA) have very similar kinematic viscosities and viscosity indices. However, DEHA demonstrates a significantly lower pour point, making it a potentially better choice for applications requiring extreme low-temperature performance.

References

"Bis(2-hexyldecyl) adipate": A case study in sustainable chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The paradigm shift towards sustainable chemistry has catalyzed the development of safer and more environmentally benign alternatives to conventional chemicals. In the realm of polymers and personal care, this has led to a critical examination of plasticizers and emollients, compounds essential for the flexibility of plastics and the sensory properties of cosmetics. This guide presents a case study of Bis(2-hexyldecyl) adipate, a high molecular weight adipate ester, positioning it as a potentially sustainable alternative to traditional plasticizers like phthalates and even other adipates such as Bis(2-ethylhexyl) adipate (DEHA).

While direct experimental data for this compound is limited, this guide will provide a comparative analysis based on structure-activity relationships, data from analogous compounds, and established principles of sustainable chemistry. We will explore its predicted performance characteristics, toxicological profile, and environmental fate in comparison to commonly used alternatives.

Comparative Performance Analysis

The performance of a plasticizer or emollient is determined by a range of physicochemical properties. In this section, we compare the predicted properties of this compound with those of Di(2-ethylhexyl) phthalate (DEHP), a traditional phthalate plasticizer, and Bis(2-ethylhexyl) adipate (DEHA), a lower molecular weight adipate.

Table 1: Comparison of Physicochemical and Performance Properties

PropertyThis compound (Predicted)Bis(2-ethylhexyl) adipate (DEHA)Di(2-ethylhexyl) phthalate (DEHP)
Molecular Weight ( g/mol ) 539.9370.6[1]390.5
Boiling Point (°C) > 400~417[2][3]~385
Log K_ow_ (Octanol-Water Partition Coefficient) > 10~8.94[3]~9.64
Water Solubility Very LowNegligible[2]Very Low
Plasticizer Efficiency GoodExcellentExcellent
Permanence/Leaching Very LowModerateModerate to High
Low-Temperature Flexibility GoodExcellentGood

Interpretation:

The higher molecular weight of this compound, a direct result of using the C16 alcohol 2-hexyldecanol in its synthesis, is predicted to lead to significantly lower volatility and reduced migration or leaching from a polymer matrix. This increased permanence is a critical factor in applications where long-term stability and minimal environmental and human exposure are desired. While its plasticizing efficiency might be slightly lower than that of DEHA due to its larger size, it is expected to provide excellent low-temperature flexibility, a characteristic feature of adipate esters.

Sustainable Chemistry Profile

A key aspect of this case study is the evaluation of this compound through the lens of green and sustainable chemistry principles.

Synthesis:

The synthesis of this compound follows a standard esterification reaction between adipic acid and 2-hexyldecanol. From a sustainability perspective, several aspects of this synthesis can be optimized:

  • Renewable Feedstocks: Adipic acid, traditionally derived from petroleum-based benzene, can now be produced from renewable resources like glucose through fermentation processes. Similarly, 2-hexyldecanol can be synthesized from renewable feedstocks.

  • Catalysis: The use of enzymatic catalysts, such as lipases, for esterification can significantly improve the sustainability of the process. Enzymatic reactions are typically conducted under milder conditions (lower temperature and pressure), reduce waste generation, and can be highly selective, leading to purer products. This approach aligns with the principles of green chemistry by reducing energy consumption and avoiding the use of hazardous reagents.

Biodegradability:

Esters, in general, are susceptible to hydrolysis, which is the initial step in their biodegradation. The rate of biodegradation is influenced by the length and branching of the alcohol and acid chains. While very long-chain esters can sometimes exhibit slower degradation, adipates are generally considered to be readily biodegradable. It is anticipated that this compound would undergo ultimate biodegradation in the environment, breaking down into adipic acid, 2-hexyldecanol, and ultimately carbon dioxide and water. This contrasts with some phthalates, which can persist in the environment.

Toxicity Profile:

Adipate esters are generally recognized as having a more favorable toxicological profile compared to many phthalate plasticizers. Concerns over the endocrine-disrupting effects of certain phthalates have driven the search for safer alternatives.

Table 2: Comparative Toxicological Profile

EndpointThis compound (Predicted)Bis(2-ethylhexyl) adipate (DEHA)Di(2-ethylhexyl) phthalate (DEHP)
Acute Oral Toxicity (LD50, rat) Low (>2000 mg/kg)Very Low (~9110 mg/kg)[4]Low (~30,000 mg/kg)
Carcinogenicity (IARC) Not ClassifiedGroup 3 (Not classifiable)[2]Group 2B (Possibly carcinogenic)
Endocrine Disruption UnlikelySome concerns, but generally considered less potent than DEHP[3]Known endocrine disruptor[5]
Reproductive/Developmental Toxicity Low ConcernPotential for effects at high doses in animal studies[3]Known reproductive and developmental toxicant

Interpretation:

Based on the data for other high molecular weight esters, this compound is predicted to have a low order of acute toxicity. Its high molecular weight and low water solubility would likely result in low bioavailability. More significantly, it is not expected to exhibit the endocrine-disrupting properties associated with DEHP. This makes it a promising candidate for applications where human contact is a consideration, such as in medical devices, food packaging, and personal care products.

Experimental Protocols

To validate the predicted performance and safety of this compound, a series of standardized experimental protocols should be employed.

Plasticizer Performance Evaluation:

  • Leaching Test (e.g., SATRA TM325): This method assesses the migration of the plasticizer from a PVC compound when immersed in a solvent or chemical reagent. A pre-weighed and measured disc of the plasticized PVC is submerged for a specified time and temperature. The change in mass and dimensions of the disc, along with analysis of the immersion liquid, quantifies the extent of leaching.[6]

  • Low-Temperature Flexibility (e.g., ASTM D1043): This test determines the torsional stiffness of a plastic at low temperatures, providing a measure of the plasticizer's effectiveness in maintaining flexibility in cold conditions.

Environmental Fate and Ecotoxicity:

  • Ready Biodegradability (e.g., OECD 301B): This test evaluates the potential for a chemical to be rapidly biodegraded by microorganisms under aerobic aquatic conditions. The amount of CO2 produced over a 28-day period is measured and compared to the theoretical maximum.[7][8]

  • Acute Immobilisation Test (e.g., OECD 202): This test assesses the acute toxicity of a substance to aquatic invertebrates, typically Daphnia magna. The concentration that causes immobilization in 50% of the test organisms (EC50) over a 48-hour period is determined.[9]

Toxicology:

  • Acute Oral Toxicity (e.g., OECD 423): This method is used to determine the median lethal dose (LD50) of a substance after a single oral administration to rodents. It provides a measure of the substance's acute toxicity.

  • In Vitro Endocrine Disruption Assays: A battery of in vitro assays can be used to screen for potential endocrine activity, such as estrogen and androgen receptor binding and transactivation assays.

Visualizing the Concepts

Diagram 1: Sustainable Synthesis of this compound

Sustainable_Synthesis cluster_feedstocks Renewable Feedstocks cluster_intermediates Bio-based Intermediates cluster_process Green Chemistry Process cluster_product Sustainable Product Glucose Glucose Adipic_Acid Adipic_Acid Glucose->Adipic_Acid Fermentation Plant_Oils Plant_Oils 2_Hexyldecanol 2_Hexyldecanol Plant_Oils->2_Hexyldecanol Chemical/Bio-catalysis Enzymatic_Esterification Enzymatic_Esterification Adipic_Acid->Enzymatic_Esterification 2_Hexyldecanol->Enzymatic_Esterification Bis_2_hexyldecyl_adipate Bis_2_hexyldecyl_adipate Enzymatic_Esterification->Bis_2_hexyldecyl_adipate

Caption: A workflow for the sustainable synthesis of this compound.

Diagram 2: Comparative Logic for Plasticizer Selection

Plasticizer_Selection Start Start Define_Application Define Application (e.g., Medical, Food Contact) Start->Define_Application Performance_Requirements Performance Requirements? (Flexibility, Permanence) Define_Application->Performance_Requirements Safety_Profile Favorable Safety Profile? (Low Toxicity, No Endocrine Disruption) Performance_Requirements->Safety_Profile Yes Consider_Alternatives Consider Other Alternatives (e.g., DEHA, Citrates) Performance_Requirements->Consider_Alternatives No Sustainability_Goals Meets Sustainability Goals? (Renewable, Biodegradable) Safety_Profile->Sustainability_Goals Yes Safety_Profile->Consider_Alternatives No Select_B2HA Select this compound Sustainability_Goals->Select_B2HA Yes Sustainability_Goals->Consider_Alternatives No End End Select_B2HA->End Consider_Alternatives->End

Caption: A decision tree for the selection of a sustainable plasticizer.

Conclusion

This compound represents a compelling case study in the design of sustainable chemicals. While further experimental validation is required, its predicted properties suggest significant advantages over traditional plasticizers and even some existing alternatives. Its high molecular weight points to improved permanence and reduced human and environmental exposure. Its synthesis from potentially renewable feedstocks via green catalytic processes, combined with a favorable predicted toxicological and biodegradability profile, aligns well with the principles of sustainable chemistry. For researchers, scientists, and drug development professionals, exploring high molecular weight adipate esters like this compound could be a promising avenue for developing safer, more sustainable products.

References

The Impact of Molecular Architecture: A Comparative Guide to Branched-Chain Adipate Esters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate excipients and formulation components is paramount. Adipate esters, a class of diesters derived from adipic acid, are widely utilized as plasticizers, lubricants, and solvents. Their performance is intrinsically linked to their molecular structure, particularly the branching of the alcohol chains. This guide provides an objective comparison of the structure-property relationships of linear versus branched-chain adipate esters, supported by experimental data, to inform selection in relevant applications.

This guide will delve into the critical performance characteristics of adipate esters, including viscosity, low-temperature performance, and biodegradability, directly correlating them to the isomeric structure of their alcohol moieties. By understanding these relationships, researchers can better predict the behavior of these esters and select the optimal compound for their specific needs.

Quantitative Comparison of Adipate Ester Properties

The branching of the alkyl chains in adipate esters has a profound effect on their physical properties. Increased branching disrupts the regular packing of the molecules, which in turn influences their viscosity and solidification at low temperatures. The following tables summarize the key quantitative data for representative linear and branched-chain adipate esters.

Table 1: Comparison of C4 Adipate Esters: Di-n-butyl Adipate (Linear) vs. Diisobutyl Adipate (Branched)

PropertyDi-n-butyl Adipate (DBA)Diisobutyl Adipate (DIBA)Test Method
Molecular Formula C14H26O4C14H26O4-
Molecular Weight 258.36 g/mol 258.36 g/mol -
Appearance Colorless liquidColorless liquidVisual
Density @ 20°C ~0.96 g/mL~0.953 g/mLASTM D1298
Viscosity @ 20°C ~5.7 cStNot readily availableASTM D445
Pour Point -32.4 °C[1]-20 °C[2]ASTM D97
Boiling Point ~305 °C[3]~278-280 °C[2]ASTM D1120
Biodegradability Readily biodegradableExpected to be biodegradableOECD 301B

Table 2: Comparison of C8 Adipate Esters: Di-n-octyl Adipate (Linear) vs. Di(2-ethylhexyl) Adipate (Branched)

PropertyDi-n-octyl Adipate (DOA)Di(2-ethylhexyl) Adipate (DEHA)Test Method
Molecular Formula C22H42O4C22H42O4-
Molecular Weight 370.57 g/mol 370.57 g/mol -
Appearance Colorless to yellowish liquidColorless, oily liquidVisual
Density @ 20°C ~0.98 g/mL[4]~0.925 g/mL[5]ASTM D1298
Kinematic Viscosity @ 20°C 14.8 mm²/s[6]~13.7 mPa.s (Dynamic)[6][7]ASTM D445
Pour Point / Freezing Point -7.48 °C (Melting Point)[4]-67.8 °C (Melting Point)[5][8]ASTM D97
Boiling Point Not readily available~417 °C[5][8]ASTM D1120
Biodegradability Expected to be biodegradableReadily biodegradable[9]OECD 301B

Table 3: Comparison with Alternative Plasticizers and Lubricants

Ester TypeExampleKey AdvantagesKey Disadvantages
Adipates (Branched) Di(2-ethylhexyl) adipate (DEHA)Excellent low-temperature flexibility, good biodegradability, low toxicity.[6][9]Higher volatility than some alternatives.
Phthalates Di(2-ethylhexyl) phthalate (DEHP)Good all-around performance, low cost.Significant health and environmental concerns, leading to regulatory restrictions.
Sebacates Dibutyl sebacate (DBS)Excellent low-temperature properties, good lubricity.Higher cost than adipates.
Azelates Di(2-ethylhexyl) azelate (DOZ)Very good low-temperature performance and lubricity.Higher cost than adipates.

Experimental Protocols

The data presented in this guide are based on standardized test methods to ensure comparability and reproducibility. The following are detailed methodologies for the key experiments cited.

Viscosity Measurement (ASTM D445)

Objective: To determine the kinematic viscosity of liquid esters, which is a measure of their resistance to flow under gravity.

Methodology:

  • A calibrated glass capillary viscometer is selected based on the expected viscosity of the sample.

  • The sample is introduced into the viscometer and allowed to reach thermal equilibrium in a constant temperature bath.

  • The time taken for a fixed volume of the liquid to flow under gravity through the capillary is measured.

  • The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.

  • Dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid.

Pour Point Determination (ASTM D97)

Objective: To determine the lowest temperature at which an oil or ester will continue to flow.

Methodology:

  • The sample is heated and then cooled at a specified rate in a test jar.[10]

  • At intervals of 3°C, the jar is removed from the cooling bath and tilted to observe for any movement of the specimen.[10]

  • The lowest temperature at which movement is observed is recorded.[10]

  • The pour point is reported as 3°C above this recorded temperature.[10]

Ready Biodegradability Test (OECD 301B: CO2 Evolution Test)

Objective: To assess the ready biodegradability of the adipate esters by measuring the amount of carbon dioxide produced.

Methodology:

  • A defined concentration of the test substance is inoculated with a mixed population of microorganisms (e.g., from activated sludge) in a mineral salt medium.[3][11]

  • The mixture is incubated in sealed vessels under aerobic conditions for 28 days.[3][11]

  • The evolved carbon dioxide is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and measured by titration or with an inorganic carbon analyzer.[3]

  • The percentage of biodegradation is calculated as the ratio of the amount of CO2 produced to the theoretical maximum amount of CO2 that could be produced from the complete oxidation of the test substance.[3]

  • A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[12]

Visualization of Structure-Property Correlation

The fundamental relationship between the molecular structure of adipate esters and their resulting physical properties can be visualized as a logical workflow.

StructurePropertyCorrelation cluster_structure Molecular Structure cluster_packing Molecular Packing cluster_properties Resulting Properties Linear_Alkyl_Chain Linear Alkyl Chain (e.g., n-octyl) Efficient_Packing Efficient Crystalline Packing Linear_Alkyl_Chain->Efficient_Packing Allows for Branched_Alkyl_Chain Branched Alkyl Chain (e.g., 2-ethylhexyl) Disrupted_Packing Disrupted Packing (Steric Hindrance) Branched_Alkyl_Chain->Disrupted_Packing Causes Higher_Pour_Point Higher Pour Point (Solidifies Easily) Efficient_Packing->Higher_Pour_Point Leads to Higher_Viscosity Potentially Higher Viscosity Efficient_Packing->Higher_Viscosity Can lead to Lower_Pour_Point Lower Pour Point (Improved Cold Flow) Disrupted_Packing->Lower_Pour_Point Leads to Lower_Viscosity Potentially Lower Viscosity Disrupted_Packing->Lower_Viscosity Can lead to

Caption: Structure-property relationship in adipate esters.

Conclusion

The choice between linear and branched-chain adipate esters is a critical decision in formulation development, with significant implications for product performance. As demonstrated by the presented data, branched-chain adipate esters, such as di(2-ethylhexyl) adipate, offer superior low-temperature flexibility, as evidenced by their significantly lower pour points, a direct consequence of their molecular structure which hinders efficient packing. While both linear and branched-chain adipates can exhibit good biodegradability, the specific performance will depend on the application. For applications requiring robust performance in cold environments, branched-chain adipate esters are the superior choice. This guide provides the foundational data and experimental context to empower researchers to make informed decisions in the selection of these versatile compounds.

References

Safety Operating Guide

Personal protective equipment for handling Bis(2-hexyldecyl) adipate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety protocols and logistical information for handling Bis(2-hexyldecyl) adipate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound to minimize exposure and ensure personal safety.[1]

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with chemical-impermeable gloves.[1]
Hand Protection Chemical-impermeable gloves must be inspected prior to use. Wash and dry hands after handling.[1]
Respiratory Protection In case of insufficient ventilation, wear suitable respiratory equipment.

Operational Plan: Handling and Storage

Proper handling and storage are crucial to maintaining the integrity of this compound and ensuring a safe laboratory environment.

ProcedureGuideline
Ventilation Handle in a well-ventilated place.[1] Ensure adequate ventilation to control exposure.
Handling Avoid contact with skin and eyes.[1] Avoid the formation of dust and aerosols. Use non-sparking tools to prevent fire from electrostatic discharge.[1]
Storage Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Keep away from foodstuff containers and incompatible materials.
Spill Response In case of a spill, avoid dust formation and breathing mist, gas, or vapors.[1] Evacuate personnel to a safe area. Remove all sources of ignition and use spark-proof tools for cleanup.[1] Collect the material for disposal.

First Aid Measures

Immediate first aid is critical in the event of accidental exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek medical attention.[1]
Skin Contact Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water.[1] Consult a doctor.
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[1]
Ingestion Rinse mouth with water.[1] Do not induce vomiting. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and adhere to regulations.

Waste TypeDisposal Guideline
Chemical Waste Collect and arrange for disposal in suitable, closed containers.[1] Follow all local, state, and federal regulations for chemical waste disposal.
Contaminated Materials Adhered or collected material from spills should be promptly disposed of in accordance with appropriate laws and regulations.[1]

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.

prep Preparation ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe Step 1 handling Chemical Handling ppe->handling weigh Weighing/Measuring in Vented Enclosure handling->weigh Step 2a spill Spill Response handling->spill If Spill Occurs experiment Performing Experiment weigh->experiment Step 2b cleanup Cleanup & Decontamination experiment->cleanup Step 3 experiment->spill waste Waste Collection cleanup->waste Step 4a disposal Disposal cleanup->disposal Step 4b spill->cleanup Follow Protocol waste->disposal dispose_chem Dispose Chemical Waste disposal->dispose_chem dispose_ppe Dispose Contaminated PPE disposal->dispose_ppe end End of Process dispose_chem->end dispose_ppe->end

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.